Sialylglycopeptide
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C112H187N15Na2O70 |
|---|---|
Molecular Weight |
2909.7 g/mol |
IUPAC Name |
disodium;5-acetamido-2-[[6-[5-acetamido-6-[2-[[6-[5-acetamido-6-[5-acetamido-6-[[(3R)-4-[[(2R)-6-amino-1-[[(1R,2S)-1-carboxy-2-hydroxypropyl]amino]-1-oxohexan-2-yl]amino]-3-[[(2R)-2-[[(2R)-2-[[(2R)-2,6-diaminohexanoyl]amino]-3-methylbutanoyl]amino]propanoyl]amino]-4-oxobutanoyl]amino]-4-hydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4-hydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4-[3-[3-acetamido-5-[6-[[5-acetamido-2-carboxylato-4-hydroxy-6-[(1S,2S)-1,2,3-trihydroxypropyl]oxan-2-yl]oxymethyl]-3,4,5-trihydroxyoxan-2-yl]oxy-4-hydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,5-dihydroxyoxan-2-yl]methoxy]-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]oxy-4-hydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methoxy]-4-hydroxy-6-[(1S,2S)-1,2,3-trihydroxypropyl]oxane-2-carboxylate |
InChI |
InChI=1S/C112H189N15O70.2Na/c1-33(2)59(126-95(167)42(115)15-11-13-17-113)98(170)116-34(3)94(166)124-44(97(169)123-43(16-12-14-18-114)96(168)127-60(35(4)136)100(171)172)19-58(147)125-99-63(119-38(7)139)74(155)85(51(26-132)180-99)189-101-64(120-39(8)140)75(156)88(54(29-135)183-101)192-106-84(165)91(193-108-93(81(162)70(151)50(25-131)182-108)195-103-66(122-41(10)142)77(158)87(53(28-134)185-103)191-105-83(164)79(160)72(153)57(188-105)32-179-112(110(175)176)21-46(144)62(118-37(6)138)90(197-112)68(149)48(146)23-129)73(154)55(186-106)30-177-107-92(80(161)69(150)49(24-130)181-107)194-102-65(121-40(9)141)76(157)86(52(27-133)184-102)190-104-82(163)78(159)71(152)56(187-104)31-178-111(109(173)174)20-45(143)61(117-36(5)137)89(196-111)67(148)47(145)22-128;;/h33-35,42-57,59-93,99,101-108,128-136,143-146,148-165H,11-32,113-115H2,1-10H3,(H,116,170)(H,117,137)(H,118,138)(H,119,139)(H,120,140)(H,121,141)(H,122,142)(H,123,169)(H,124,166)(H,125,147)(H,126,167)(H,127,168)(H,171,172)(H,173,174)(H,175,176);;/q;2*+1/p-2/t34-,35+,42-,43-,44-,45?,46?,47+,48+,49?,50?,51?,52?,53?,54?,55?,56?,57?,59-,60-,61?,62?,63?,64?,65?,66?,67+,68+,69?,70?,71?,72?,73?,74?,75?,76?,77?,78?,79?,80?,81?,82?,83?,84?,85?,86?,87?,88?,89?,90?,91?,92?,93?,99?,101?,102?,103?,104?,105?,106?,107?,108?,111?,112?;;/m1../s1 |
InChI Key |
KMJYGLJORYOCJF-CAIZDTKPSA-L |
Origin of Product |
United States |
Foundational & Exploratory
Unraveling the Intricacies of Sialylglycopeptide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Sialylglycopeptides (SGPs) represent a class of glycoconjugates where a sialic acid-containing glycan is attached to a peptide backbone. These molecules play crucial roles in a myriad of biological processes, including cell-cell recognition, signaling, and immune responses. Their complex structure, characterized by specific peptide sequences and intricate glycan branching with distinct sialic acid linkages, dictates their function. This technical guide provides an in-depth exploration of the structure of a well-characterized sialylglycopeptide (B573236), complete with quantitative data, detailed experimental protocols for its analysis, and visual representations of its structure and analytical workflows.
Core Structure of this compound
The archetypal this compound detailed here consists of a hexapeptide backbone to which a complex N-glycan is attached.
Peptide Backbone: The primary sequence of the peptide component is Lys-Val-Ala-Asn-Lys-Thr. The N-glycan is covalently attached to the asparagine (Asn) residue.
Glycan Moiety: The carbohydrate portion is a complex-type disialylated biantennary N-glycan. This intricate structure is composed of a core of mannose and N-acetylglucosamine residues, with two branches (antennae) that are terminated by sialic acid residues. The sialic acids are typically linked to galactose residues. The most common form of sialic acid found is N-acetylneuraminic acid (Neu5Ac).[1][2]
The linkages between these monosaccharide units are critical for the overall three-dimensional structure and biological activity. Sialic acids are most frequently attached to galactose (Gal) via an α2,3 or α2,6 linkage.[2]
Quantitative Structural Data
The precise molecular architecture of this compound is defined by its molecular formula and weight, as well as the spatial arrangement of its constituent atoms.
| Parameter | Value | Reference |
| Molecular Formula | C₁₁₂H₁₈₉N₁₅O₇₀ | [1] |
| Molecular Weight | 2865.78 Da | [1] |
| Monoisotopic Mass | 2908.1329529 Da | [3] |
Further quantitative data such as bond lengths and angles are typically determined through high-resolution techniques like X-ray crystallography, which requires the molecule to be in a crystalline form.
Experimental Protocols for Structural Elucidation
The determination of the complex structure of sialylglycopeptides necessitates a combination of sophisticated analytical techniques. Mass spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are the cornerstones of this process.
Mass Spectrometry (MS) for this compound Analysis
Mass spectrometry is a powerful tool for determining the molecular weight of the intact glycopeptide, the sequence of the peptide, and the composition and branching pattern of the glycan.
Methodology: Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) MS
-
Sample Preparation:
-
The purified this compound sample is dissolved in a suitable solvent, typically a mixture of acetonitrile (B52724) and water containing a small amount of trifluoroacetic acid.
-
A matrix solution (e.g., sinapinic acid or α-cyano-4-hydroxycinnamic acid) is prepared in a similar solvent.
-
The sample and matrix solutions are mixed in a specific ratio (e.g., 1:1 v/v).
-
A small volume (typically 1 µL) of the mixture is spotted onto a MALDI target plate and allowed to air-dry, leading to the co-crystallization of the analyte and matrix.
-
-
Data Acquisition:
-
The target plate is introduced into the MALDI-TOF mass spectrometer.
-
A pulsed laser beam is directed at the sample spot, causing the desorption and ionization of the analyte molecules.
-
The ions are accelerated in an electric field and travel down a flight tube.
-
The time it takes for the ions to reach the detector is measured, which is proportional to their mass-to-charge ratio (m/z).
-
-
Data Analysis:
-
The resulting mass spectrum shows peaks corresponding to the different ionized species of the this compound.
-
The molecular weight of the intact glycopeptide can be determined from the m/z of the singly protonated ion ([M+H]⁺).
-
Fragmentation analysis (MS/MS) can be performed to obtain sequence information of the peptide and to identify the glycan composition by observing the loss of specific monosaccharide units.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy for Linkage Analysis
NMR spectroscopy is indispensable for determining the anomeric configuration (α or β) and the specific linkage positions between the monosaccharide units, including the crucial sialic acid linkages.
Methodology: 2D ¹H-¹³C Heteronuclear Single Quantum Coherence (HSQC) Spectroscopy
-
Sample Preparation:
-
A purified and lyophilized sample of the this compound is dissolved in a deuterium (B1214612) oxide (D₂O) based buffer to a final concentration suitable for NMR analysis (typically in the millimolar range).
-
The solution is transferred to a high-precision NMR tube.
-
-
Data Acquisition:
-
The NMR tube is placed in a high-field NMR spectrometer (e.g., 600 MHz or higher).
-
A series of 2D HSQC experiments are performed. This experiment correlates the chemical shifts of protons directly attached to ¹³C atoms.
-
Key experimental parameters such as the number of scans, acquisition time, and spectral width are optimized to achieve good signal-to-noise and resolution.
-
-
Data Analysis:
-
The resulting 2D spectrum displays cross-peaks, where the coordinates of each peak correspond to the chemical shifts of a proton and its directly bonded carbon atom.
-
The chemical shifts of the anomeric protons and carbons (H1/C1) of each monosaccharide are diagnostic and allow for their identification.
-
The chemical shifts of specific protons and carbons adjacent to the glycosidic linkage are sensitive to the linkage position. For instance, the chemical shifts of the H3 protons of sialic acid can differentiate between α2,3 and α2,6 linkages.[4]
-
By comparing the observed chemical shifts with databases of known glycan structures, the complete linkage map of the glycan can be established.
-
Visualizing the Structure and Workflow
Molecular Structure of this compound
Caption: Schematic representation of a this compound with its peptide backbone and a biantennary N-glycan.
Experimental Workflow for this compound Structural Analysis
Caption: A typical experimental workflow for the purification and detailed structural characterization of sialylglycopeptides.
References
- 1. This compound (189035-43-6) for sale [vulcanchem.com]
- 2. Identifying Sialylation Linkages at the Glycopeptide Level by Glycosyltransferase Labeling Assisted Mass Spectrometry (GLAMS) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound | C112H187N15Na2O70 | CID 56973681 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. NMR Detection and Characterization of Sialylated Glycoproteins and Cell Surface Polysaccharides - PMC [pmc.ncbi.nlm.nih.gov]
Sialylglycopeptides: A Technical Guide to Discovery, Natural Sources, and Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sialylglycopeptides (SGPs) are a class of glycoconjugates characterized by a peptide backbone adorned with one or more sialic acid-terminated glycans. These molecules are at the forefront of glycoscience research due to their critical roles in a myriad of biological processes, including cell-cell recognition, immune modulation, and pathogenesis. Their terminal sialic acid residues often act as key recognition motifs for endogenous lectins, such as Siglecs and selectins, as well as for exogenous pathogens like influenza virus. This technical guide provides an in-depth overview of the discovery of sialylglycopeptides, their primary natural sources, detailed methodologies for their study, and their involvement in key biological pathways. The quantitative data presented, along with detailed experimental protocols and pathway visualizations, are intended to serve as a valuable resource for researchers in the field and professionals in drug development.
Discovery and Natural Sources of Sialylglycopeptides
The discovery of sialylglycopeptides is intrinsically linked to the advancements in analytical techniques capable of dissecting complex biological mixtures. Early studies on glycoproteins hinted at the existence of these smaller, glycosylated peptide fragments. However, it was the development of sophisticated chromatographic and mass spectrometric methods that allowed for their definitive identification and characterization.
The primary and most well-characterized natural sources of sialylglycopeptides include hen egg yolk, bovine and human milk, and the glycoprotein (B1211001) bovine fetuin.
Hen Egg Yolk: A particularly rich source of a specific N-linked disialyl-biantennary glycopeptide, often referred to simply as SGP. This SGP has a conserved hexapeptide sequence (Lys-Val-Ala-Asn-Lys-Thr) with the glycan attached to the asparagine residue.[1] The abundance and homogeneity of this SGP have made egg yolk a popular starting material for the semi-synthesis of complex N-glycans.[2][3]
Milk: Human and bovine milk are significant sources of O-linked sialylglycopeptides, primarily derived from the proteolytic cleavage of caseins, resulting in glycomacropeptide (GMP).[4][5][6] These SGPs are believed to play a role in the development of the infant gut microbiome.[6]
Bovine Fetuin: This fetal glycoprotein is extensively sialylated and serves as a common standard and model for glycosylation studies. It contains multiple N-linked and O-linked sialylated glycans.[7][8]
Data Presentation: Quantitative Abundance of Sialylglycopeptides
The following tables summarize the quantitative data on the abundance of sialylglycopeptides and their sialic acid components from various natural sources.
Table 1: Sialylglycopeptide (B573236) Content in Hen Egg Yolk
| This compound Species | Molar Value per Egg Yolk | Approximate Yield | Reference |
| Disialyl-biantennary SGP | 2.8 µmol | ~200 mg from 250 g of egg yolk powder | [1] |
| Minor Glycoforms (e.g., monosialylated, triantennary) | Present in lower abundance | Not explicitly quantified | [9] |
Table 2: Sialic Acid and Sialyloligosaccharide Concentrations in Milk
| Source | Total Sialic Acid (SA) Concentration | Predominant Sialylated Species & Concentration | Reference |
| Human Milk (mature) | 0.3 - 1.5 mg/mL | Sialyllactose (accounts for ~75% of total SA) | [10] |
| Human Milk (colostrum) | Highest concentrations, decreasing over lactation | 3'-Sialyllactose: ~0.19 g/L, 6'-Sialyllactose: ~0.64 g/L | [11] |
| Bovine Milk | Lower than human milk | Disialylated tetrasaccharide (76.6% of total O-glycan in SGC) | [6] |
Table 3: this compound Profile of Bovine Fetuin
| Glycopeptide Type | Number of Identified Species | Quantitative Data | Reference |
| N-linked Sialylglycopeptides | 17 distinct glycopeptides identified | Relative abundance varies, specific concentrations not reported | [12] |
| O-linked Sialylglycopeptides | Multiple sites identified | Occupancy of sites determined, but not absolute concentrations | [7] |
Experimental Protocols
This section provides detailed methodologies for key experiments in this compound research.
Isolation of this compound (SGP) from Hen Egg Yolk Powder
This protocol is adapted from improved, large-scale isolation methods.
a. This compound Extraction:
-
Suspend 250 g of commercially available egg yolk powder in 750 mL of deionized water.
-
Stir the suspension for 2 hours at room temperature.
-
Add 1.5 L of chloroform (B151607) and 750 mL of methanol.
-
Stir the mixture vigorously for 30 minutes.
-
Separate the phases by centrifugation or by allowing them to settle.
-
Collect the upper aqueous phase containing the crude SGP.
b. Purification by Hydrophilic Interaction Liquid Chromatography (HILIC):
-
Concentrate the aqueous extract under reduced pressure.
-
Dissolve the residue in a minimal amount of the HILIC mobile phase A (e.g., 90% acetonitrile (B52724), 10% water, 0.1% trifluoroacetic acid).
-
Load the sample onto a preparative HILIC column (e.g., amide-based stationary phase).
-
Elute with a gradient of decreasing acetonitrile concentration (e.g., from 90% to 50% acetonitrile over 60 minutes).
-
Monitor the eluate for glycopeptides (e.g., by UV absorbance at 214 nm or by testing fractions for sialic acid).
-
Pool the fractions containing pure SGP and lyophilize.[2][3]
Enrichment of Sialylglycopeptides for Mass Spectrometry
This protocol utilizes titanium dioxide (TiO2) chromatography for the selective enrichment of sialylated glycopeptides.[13]
-
Digest the glycoprotein sample with a protease (e.g., trypsin).
-
Condition a TiO2 spin tip by washing with 80% acetonitrile/0.1% trifluoroacetic acid, followed by equilibration with loading buffer (e.g., 80% acetonitrile/5% trifluoroacetic acid).
-
Load the peptide digest onto the TiO2 spin tip.
-
Wash the spin tip extensively with loading buffer to remove non-sialylated peptides.
-
Elute the bound sialylglycopeptides with an alkaline solution (e.g., 5% ammonium (B1175870) hydroxide).
-
Immediately acidify the eluate with formic acid and desalt using a C18 tip before mass spectrometry analysis.[13][14][15][16][17]
Characterization by Mass Spectrometry
-
Analyze the enriched sialylglycopeptides using a high-resolution mass spectrometer (e.g., Orbitrap or Q-TOF) coupled to a nano-liquid chromatography system.
-
Employ a data-dependent acquisition strategy, where the most intense precursor ions in an MS1 scan are selected for fragmentation (MS/MS).
-
Utilize collision-induced dissociation (CID) or higher-energy collisional dissociation (HCD) for fragmentation. Look for characteristic oxonium ions (e.g., m/z 292.10 for sialic acid) to confirm the glycan nature of the peptides.
-
Use specialized software to search the MS/MS data against a protein database to identify the peptide sequence and the glycan composition.
Selectin-Mediated Cell Adhesion Assay
This assay measures the binding of cells expressing sialyl-Lewis X to selectins.[18][19]
-
Coat a 96-well plate with recombinant E-selectin.
-
Block non-specific binding sites with a suitable blocking agent (e.g., bovine serum albumin).
-
Label the cells of interest (e.g., cancer cells) with a fluorescent dye (e.g., BCECF-AM).
-
Add the labeled cells to the selectin-coated wells.
-
Incubate under conditions that mimic physiological shear stress (e.g., on a rotating platform).
-
Wash away non-adherent cells.
-
Lyse the remaining adherent cells and quantify the fluorescence using a plate reader.
-
The fluorescence intensity is proportional to the number of adherent cells.[18][19]
Signaling Pathways and Biological Relationships
Sialylglycopeptides are key players in various signaling pathways and biological interactions. The following diagrams, generated using the DOT language, illustrate some of these critical relationships.
Sialyl-Lewis X - Selectin Mediated Leukocyte Adhesion
This pathway is fundamental to the inflammatory response, where leukocytes are recruited from the bloodstream to tissues.
Caption: Sialyl-Lewis X on leukocytes mediates rolling adhesion on activated endothelium.
Sialyl-Lewis X, a terminal sialylated glycan structure on glycoproteins like PSGL-1, is recognized by E-selectin and P-selectin on the surface of activated endothelial cells.[20][21][22][23] This interaction is crucial for the initial tethering and subsequent rolling of leukocytes along the blood vessel wall, a prerequisite for their extravasation into inflamed tissues.[20]
Siglec-2 (CD22) Signaling in B-cells
Siglec-2 is an inhibitory receptor on B-cells that modulates B-cell receptor (BCR) signaling.
References
- 1. Occurence of a this compound and free sialylglycans in hen's egg yolk - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Improved isolation and characterization procedure of this compound from egg yolk powder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Improved isolation and characterization procedure of this compound from egg yolk powder - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Qualitative and Quantitative Analyses of Sialyl O-Glycans in Milk-Derived this compound Concentrate - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Large-scale preparation and glycan characterization of this compound from bovine milk glycomacropeptide and its bifidogenic properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Site-specific analysis of the O-glycosylation of bovine fetuin by electron-transfer dissociation mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Egg yolk this compound: purification, isolation and characterization of N-glycans from minor glycopeptide species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Sialic acid in human milk: composition and functions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Sialylated Oligosaccharides and Glycoconjugates of Human Milk. The Impact on Infant and Newborn Protection, Development and Well-Being - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Quantification of Glycopeptides by Multiple Reaction Monitoring LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 13. シアル酸付加された(シアル酸化)糖ペプチドの選択的濃縮 | Thermo Fisher Scientific - JP [thermofisher.com]
- 14. Identifying Sialylation Linkages at the Glycopeptide Level by Glycosyltransferase Labeling Assisted Mass Spectrometry (GLAMS) - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Enrichment of glycopeptides for glycan structure and attachment site identification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Optimized Glycopeptide Enrichment Method–It Is All About the Sauce - PMC [pmc.ncbi.nlm.nih.gov]
- 17. A Pragmatic Guide to Enrichment Strategies for Mass Spectrometry-Based Glycoproteomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Selectin-binding analysis of tumor cells - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 19. [Selectin-mediated cell adhesion assay of tumor cells]:Glycoscience Protocol Online Database [jcggdb.jp]
- 20. Sialyl-Lewis X - Wikipedia [en.wikipedia.org]
- 21. Selectin ligand sialyl-Lewis x antigen drives metastasis of hormone-dependent breast cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Structure-function analysis of P-selectin-sialyl LewisX binding interactions. Mutagenic alteration of ligand binding specificity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Metabolic Inhibition of Sialyl-Lewis X Biosynthesis by 5-Thiofucose Remodels the Cell Surface and Impairs Selectin-Mediated Cell Adhesion - PMC [pmc.ncbi.nlm.nih.gov]
The Pivotal Role of Sialic Acid in Glycopeptide Biology: A Technical Guide
Abstract
Sialic acids, terminal monosaccharides on glycan chains of glycopeptides and glycolipids, are integral to a vast array of biological processes. Their negative charge and strategic location enable them to act as critical modulators of cellular communication, immune responses, and pathogenesis. This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the biological roles of sialic acid in glycopeptides. It delves into their function in molecular recognition, signaling pathways, and disease, with a particular focus on cancer and immunology. This document summarizes key quantitative data, details relevant experimental protocols, and provides visual representations of complex biological processes to facilitate a deeper understanding of this crucial area of glycobiology.
Introduction to Sialic Acid Biology
Sialic acids are a diverse family of nine-carbon carboxylated sugars, with N-acetylneuraminic acid (Neu5Ac) being the most common form in humans.[1] They are typically found at the non-reducing termini of glycan chains on glycoproteins and glycolipids, a process known as sialylation. This terminal positioning makes them key players in a multitude of extracellular and intercellular interactions.[2] The biological functions of sialic acids are vast, ranging from influencing the physicochemical properties of molecules to acting as specific ligands for a variety of binding proteins.[3]
The addition of sialic acid residues is catalyzed by a family of enzymes called sialyltransferases in the Golgi apparatus, while their removal is mediated by sialidases (or neuraminidases).[4] The balance between the activities of these enzymes dictates the sialylation status of a cell, which can have profound physiological and pathological consequences.
Key Biological Roles of Sialylated Glycopeptides
Modulation of Cellular Adhesion and Recognition
The terminal, negatively charged nature of sialic acids plays a significant role in mediating cell-cell and cell-matrix interactions. This electrostatic repulsion prevents non-specific cell aggregation and maintains cellular integrity.[3] Conversely, specific sialic acid linkages can serve as recognition epitopes for various endogenous lectins, such as selectins and Siglecs (sialic acid-binding immunoglobulin-like lectins), thereby mediating crucial biological events like leukocyte trafficking and immune cell homeostasis.[5]
Regulation of Immune Responses
Sialylated glycopeptides are key regulators of the immune system. Siglecs, a family of I-type lectins expressed on the surface of immune cells, recognize specific sialic acid linkages and can transmit either activating or inhibitory signals.[2] This interaction is crucial for maintaining immune tolerance and preventing autoimmunity. For instance, the engagement of inhibitory Siglecs by "self-associated molecular patterns" (SAMPs) on host cells helps to dampen immune responses.[5] Pathogens have evolved to exploit this mechanism by decorating their surfaces with sialic acids to evade host immune surveillance.[5]
Role in Cancer Progression and Metastasis
Aberrant sialylation is a hallmark of many cancers and is often associated with poor prognosis.[6] Hypersialylation of cancer cell surface glycopeptides can promote tumor growth, invasion, and metastasis through several mechanisms:
-
Enhanced Cell Motility: Altered sialylation can reduce cell-cell adhesion, facilitating the detachment of cancer cells from the primary tumor.[6]
-
Immune Evasion: Increased sialylation can mask tumor antigens from immune cells or engage inhibitory Siglecs on immune cells, leading to an immunosuppressive tumor microenvironment.[7]
-
Metastasis: Sialylated ligands, such as sialyl-Lewis X, on cancer cells can mediate their adhesion to selectins on endothelial cells, facilitating their extravasation and the formation of distant metastases.[6]
Involvement in Pathogen Recognition
Many viruses, bacteria, and toxins utilize sialylated glycopeptides on host cells as receptors for attachment and entry.[5] The influenza virus hemagglutinin, for example, specifically recognizes sialic acids on the surface of respiratory epithelial cells, initiating infection. The specificity of this interaction often determines the host range of the virus.
Quantitative Data on Sialic Acid Interactions
The affinity and specificity of interactions between sialylated glycopeptides and their binding partners are crucial for their biological functions. The following tables summarize key quantitative data from the literature.
| Glycopeptide/Glycan | Lectin/Receptor | Dissociation Constant (Kd) | Reference |
| MUC1 glycopeptide (monoglycosylated with Sialyl-Tn) | Human Macrophage Galactose-type Lectin (hMGL) | 10 µM | [8] |
| MUC1 glycopeptide (triglycosylated with Sialyl-Tn) | Human Macrophage Galactose-type Lectin (hMGL) | 100 nM | [8] |
| Sialylated complex glycans | Wheat germ agglutinin (WGA) | High Affinity (qualitative) | [9] |
| Mannose glycans | Concanavalin A (Con A) | High Affinity (qualitative) | [9] |
| Sialyl-Lewisx | Siglec-9 | Modest Binding (qualitative) | [10] |
| 6-Sulfo-Sialyl-Lewisx | Siglec-9 | Stronger Binding than SLex (qualitative) | [10] |
Table 1: Binding Affinities of Sialylated Glycopeptides. This table presents the dissociation constants (Kd) and qualitative binding affinities of various sialylated glycopeptides and glycans to their respective lectin or receptor partners.
| Cancer Type | Sialic Acid Change | Method of Quantification | Reference |
| Ovarian, Cervical, Endometrial Cancer | Elevated levels in serum and tissue | Lectin-based ELISA, Glycoproteomics | [11] |
| Laryngeal Squamous Cell Carcinoma | Increased NEU3 mRNA levels | LC-MS/MS | [12] |
| Various Cancers | Elevated total sialic acid in serum | Colorimetric assay, Fluorometric assay, HPLC, MS | [13] |
| Cardiovascular Disease (Biomarker) | Neu5Ac: ~45.49 mg/100 mL (healthy) | DMB-HPLC | [14] |
| Cardiovascular Disease (Biomarker) | Neu5,9Ac2: ~0.29 mg/100 mL (healthy) | DMB-HPLC | [14] |
Table 2: Quantitative Changes in Sialic Acid in Disease. This table summarizes the observed changes in sialic acid levels in various cancers and other diseases, along with the methods used for quantification.
Signaling Pathways Involving Sialic Acid
Sialic acid-mediated interactions trigger various intracellular signaling cascades that regulate cellular functions. The following diagrams, generated using the DOT language, illustrate key signaling pathways.
Sialic Acid Metabolism and Sialylation Pathway
This pathway outlines the biosynthesis of sialic acid and its incorporation into glycopeptides.
Caption: Sialic acid biosynthesis and incorporation into glycopeptides.
Siglec-Mediated Immune Regulation
This diagram illustrates how sialic acid-Siglec interactions can lead to either immune inhibition or activation.
References
- 1. ludger.com [ludger.com]
- 2. Frontiers | Siglec Signaling in the Tumor Microenvironment [frontiersin.org]
- 3. Sialic acids as regulators of molecular and cellular interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | The Distinct Roles of Sialyltransferases in Cancer Biology and Onco-Immunology [frontiersin.org]
- 5. Sialic acids siglec interaction: A unique strategy to circumvent innate immune response by pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Sialic acids in cancer biology and immunity—recent advancements - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis and Thermodynamic Evaluation of Sialyl-Tn MUC1 Glycopeptides Binding to Macrophage Galactose-Type Lectin - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. academic.oup.com [academic.oup.com]
- 11. repository.ubn.ru.nl [repository.ubn.ru.nl]
- 12. Sialic Acid Analysis in Laryngeal Cancer - CD BioGlyco [bioglyco.com]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
Sialylglycopeptide from Egg Yolk: A Technical Guide on its Origin, Properties, and Functional Potential
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of sialylglycopeptide (B573236) (SGP), a unique and well-defined glycopeptide originating from hen egg yolk. The document details its molecular structure, origins, and established methods for its extraction and purification. While direct research into the specific biological functions of isolated SGP is nascent, this guide will also explore its potential bioactivities and mechanisms of action by examining related research on egg yolk-derived compounds and the known roles of its constituent glycan structure. This information is intended to serve as a foundational resource for researchers interested in the potential therapeutic and drug development applications of this readily available natural compound.
Origin and Molecular Structure of Egg Yolk this compound
This compound is a naturally occurring glycopeptide found in significant quantities in the plasma of hen egg yolk.[1][2] It is understood to be a product of the proteolytic cleavage of vitellogenin, a major yolk protein precursor, during the formation of the egg yolk.[3]
The primary and most abundant form of SGP is characterized by a specific molecular structure consisting of two main components:
-
A Hexapeptide Backbone: The peptide portion of SGP consists of six amino acids with the sequence Lys-Val-Ala-Asn-Lys-Thr (KVANKT) .[1]
-
A Disialyl Biantennary N-Glycan: A complex, biantennary N-glycan is attached to the asparagine (Asn) residue of the peptide backbone.[1] This glycan has a defined structure, featuring two α-2,6-linked terminal sialic acid (N-acetylneuraminic acid) residues.[4]
Besides the main SGP, minor species with variations in their glycan structures, such as asymmetrically branched and triantennary glycans, have also been identified during the extraction process.[3][5][6]
Experimental Protocols: Extraction and Purification of SGP
Several methodologies have been developed for the isolation of SGP from both fresh egg yolks and commercially available egg yolk powder.[7] Early methods were often laborious, but more recent protocols have been optimized for efficiency and scalability.
Generalized Protocol for SGP Isolation
The following protocol represents a synthesis of common steps found in the literature for the gram-scale production of SGP.
Materials:
-
Hen egg yolk (fresh or powdered)
-
Extraction Solvent (e.g., 40% aqueous acetone (B3395972) or ethanol)
-
Chloroform/Methanol mixture (for delipidation)
-
Activated charcoal and Celite
-
Chromatography columns (e.g., Sephadex G-50, Bio-Gel P-2)
-
HPLC system with a Hydrophilic Interaction Chromatography (HILIC) column
Methodology:
-
Delipidation and Protein Precipitation:
-
Suspend egg yolk powder in a suitable solvent mixture (e.g., chloroform/methanol) to precipitate proteins and remove lipids.[7]
-
Alternatively, for a simplified approach, treat egg yolk powder with 40% aqueous acetone, which avoids emulsification issues.
-
Centrifuge the mixture to pellet the precipitated proteins and delipidated material.
-
-
Extraction of SGP:
-
Extract the resulting pellet with an aqueous solvent. 40% aqueous ethanol (B145695) has been shown to be effective for extracting SGP.
-
Centrifuge to remove insoluble proteins.
-
-
Crude Purification by Chromatography:
-
Concentrate the supernatant containing the crude SGP.
-
Apply the concentrated extract to an activated charcoal-Celite column.
-
Wash the column extensively with water and low concentrations of acetonitrile (B52724) (e.g., 5-10%) to remove impurities.
-
Elute the SGP fraction with a higher concentration of aqueous acetonitrile (e.g., 25%).
-
-
Desalting and Further Purification:
-
Pool the SGP-containing fractions and concentrate them.
-
Perform size-exclusion chromatography (e.g., using a Sephadex G-50 or Bio-Gel P-2 column) to desalt the sample and remove other small molecule impurities.
-
Lyophilize the purified fractions to obtain SGP as a white, fluffy powder.
-
-
High-Purity Polishing Step (Optional):
-
For applications requiring highly homogeneous SGP, a final purification step using preparative HILIC-HPLC can be employed to separate the main SGP from minor glycoform variants.
-
Quantitative Data
The following table summarizes key quantitative information regarding egg yolk SGP.
| Parameter | Value | Reference(s) |
| Molecular Formula | C112H189N15O70 | [4] |
| Exact Mass | 2865.76 Da | [4] |
| Peptide Sequence | Lys-Val-Ala-Asn-Lys-Thr | [1] |
| Glycan Structure | Disialyl (α2,6), galactosylated biantennary complex N-glycan | [4] |
| Typical Yield | ~0.8 mg SGP per gram of egg yolk powder | |
| Molar Amount in one Egg Yolk | Approximately 2.8 µmol | [1] |
Biological Function and Potential Applications
While SGP from egg yolk is well-characterized structurally and widely used as a starting material for the chemoenzymatic synthesis of complex N-glycans, direct research into its intrinsic biological functions is limited.[3] However, based on the known activities of related egg yolk components and the general biological roles of its specific glycan structure, we can hypothesize its potential functions.
Evidence from Broader Egg Yolk Fractions
Studies on various protein and peptide fractions from egg yolk have demonstrated a range of biological activities, suggesting that SGP may also possess such properties.
-
Immunomodulatory and Anti-inflammatory Effects: Crude egg yolk protein extracts and hydrolysates have been shown to possess immunomodulatory and anti-inflammatory properties.[8][9][10] For instance, processed egg yolk has been found to prevent the LPS-induced increase of pro-inflammatory cytokines such as IL-1β and TNF-α in rats.[9][11] Furthermore, egg yolk protein extracts can regulate the production of both Th1 (pro-inflammatory) and Th2 (anti-inflammatory) cytokines in splenocytes.[8]
-
Antioxidant and Other Activities: Bioactive peptides derived from egg yolk are also reported to have antioxidant and antimicrobial properties.[12]
It is important to note that these activities have been demonstrated for complex mixtures, and it remains to be experimentally verified if purified SGP contributes to these effects.
Functional Implications of the Disialyl Biantennary N-Glycan
The specific glycan structure of SGP is known to be a critical component in various biological processes when present on glycoproteins.
-
Cell Signaling and Recognition: Terminal sialic acids on glycans are crucial for cell-cell communication and recognition. They can act as ligands for sialic acid-binding immunoglobulin-like lectins (Siglecs), a family of receptors that often mediate inhibitory signals in the immune system.
-
Modulation of Serum Half-life: The presence of terminal sialic acids on glycoproteins is known to protect them from rapid clearance from the bloodstream via asialoglycoprotein receptors in the liver. Studies have shown that α2,6-sialylated neoglycoproteins have a different serum half-life in mice compared to their α2,3-sialylated isomers.[2][13] This suggests that free SGP, if it enters circulation, could have a defined pharmacokinetic profile.
Hypothesized Signaling Pathway and Future Directions
Given the immunomodulatory effects observed for crude egg yolk extracts and the nature of the SGP glycan, a plausible hypothesis is that SGP could interact with immune cells, such as macrophages, to modulate their inflammatory response.
A potential mechanism could involve the binding of the terminal sialic acids of SGP to a Siglec receptor on the macrophage surface. This engagement could trigger an intracellular signaling cascade, potentially inhibiting pro-inflammatory pathways like the NF-κB pathway, which is a master regulator of inflammatory gene expression. This would lead to a downstream reduction in the production of pro-inflammatory cytokines like TNF-α and IL-1β.
Future Research: To validate these hypotheses and fully understand the functional role of egg yolk SGP, future research should focus on:
-
Receptor Binding Studies: Screening purified SGP against a panel of glycan-binding proteins and cell surface receptors (e.g., Siglecs) to identify specific interaction partners.
-
In Vitro Functional Assays: Treating various cell types (e.g., immune cells, cancer cell lines) with highly purified SGP to assess its effects on cell proliferation, cytokine secretion, and gene expression.
-
In Vivo Studies: Administering purified SGP in animal models of disease (e.g., inflammation, autoimmune disorders) to evaluate its therapeutic efficacy, pharmacokinetics, and mechanism of action.
Conclusion
This compound from hen egg yolk is a readily available, highly defined natural product with a consistent structure. While it has primarily been utilized as a tool in synthetic glycobiology, the potential for intrinsic biological activity is significant but largely unexplored. The known immunomodulatory and anti-inflammatory properties of other egg yolk-derived compounds, combined with the established roles of sialylated glycans in biological recognition and signaling, strongly suggest that SGP is a promising candidate for further investigation. This technical guide provides the foundational knowledge for researchers to pursue the extraction, purification, and functional characterization of SGP, paving the way for its potential development as a novel therapeutic or nutraceutical agent.
References
- 1. Occurence of a this compound and free sialylglycans in hen's egg yolk - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Structure-activity profiles of complex biantennary glycans with core fucosylation and with/without additional alpha 2,3/alpha 2,6 sialylation: synthesis of neoglycoproteins and their properties in lectin assays, cell binding, and organ uptake - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Egg yolk this compound: purification, isolation and characterization of N -glycans from minor glycopeptide species - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D2OB00615D [pubs.rsc.org]
- 4. aspariaglycomics.com [aspariaglycomics.com]
- 5. researchgate.net [researchgate.net]
- 6. Egg yolk this compound: purification, isolation and characterization of N-glycans from minor glycopeptide species - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. Improved strategy for large scale isolation of this compound (SGP) from egg yolk powder - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Antioxidant and Immune-Modulating Activities of Egg Yolk Protein Extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 9. In Vivo Anti-Inflammatory Effects and Related Mechanisms of Processed Egg Yolk, a Potential Anti-Inflammaging Dietary Supplement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Anti-inflammatory effects of egg yolk livetins (α, β, and γ-livetin) fraction and its enzymatic hydrolysates in lipopolysaccharide-induced RAW 264.7 macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
The Pivotal Role of Sialylglycopeptides in Cellular Recognition: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Sialylglycopeptides, terminal glycan structures on glycoproteins and glycolipids, are at the forefront of cellular communication, mediating a vast array of biological processes from immune surveillance to pathogen invasion. The terminal sialic acid residues of these structures serve as critical recognition motifs for a variety of endogenous and exogenous lectins, thereby initiating or modulating fundamental cellular responses. This technical guide provides an in-depth exploration of the function of sialylglycopeptides in cellular recognition, with a focus on their interactions with Siglecs and selectins. We present quantitative binding data, detailed experimental protocols for studying these interactions, and visual representations of the key signaling pathways involved. This document is intended to serve as a comprehensive resource for researchers and professionals in the fields of glycobiology, immunology, and drug development.
Introduction: The Language of Sugars
The cell surface is adorned with a dense and complex layer of glycans, collectively known as the glycocalyx. Sialic acids are typically found at the outermost ends of these glycan chains, making them key players in intercellular interactions.[1] Sialylglycopeptides, by virtue of their terminal sialic acid residues, function as biological masks, preventing unwanted cellular interactions through electrostatic repulsion.[2] Conversely, and more critically, they act as specific ligands for glycan-binding proteins (lectins), thereby translating the complex information encoded in their structures into cellular action.[3]
These interactions are central to a multitude of physiological and pathological processes, including:
-
Immune Regulation: Sialylglycopeptides are recognized by Siglecs (Sialic acid-binding immunoglobulin-like lectins) on immune cells, a crucial interaction for distinguishing "self" from "non-self" and preventing autoimmunity.[4]
-
Inflammation and Leukocyte Trafficking: The binding of sialylated ligands, such as Sialyl-Lewis X, to selectins on endothelial cells and other leukocytes is a prerequisite for the rolling and adhesion of white blood cells at sites of inflammation.[5]
-
Cancer Progression and Metastasis: Cancer cells often exhibit altered sialylation patterns, which can promote immune evasion by engaging inhibitory Siglecs on immune cells and facilitate metastasis through interactions with selectins.[6][7]
-
Pathogen Recognition: Many viruses and bacteria exploit host sialylglycopeptides as receptors for attachment and entry into cells.[8]
This guide will delve into the molecular details of these interactions, providing the quantitative data and methodological insights necessary for their study and therapeutic exploitation.
Quantitative Analysis of Sialylglycopeptide-Lectin Interactions
The affinity and kinetics of This compound (B573236) binding to lectins are fundamental parameters that govern the biological outcome of these interactions. These interactions are often of low affinity, with dissociation constants (Kd) in the micromolar to millimolar range, but achieve high avidity in vivo through multivalent presentations on the cell surface.[9] Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) are powerful techniques for quantifying these interactions.
Below is a summary of representative quantitative data for this compound-lectin interactions.
| This compound Ligand | Lectin | Technique | Dissociation Constant (Kd) | Reference |
| Sialylated N-linked glycans on LGALS3BP | Siglec-9-Fc | NMR | 1.2 ± 0.2 µM | [2] |
| α2,6-Sialyllactosamine (α2,6SLN) | Siglec-9 | NMR | ~20 mM | [2] |
| Neu5Acα2,6-Lactose | Sambucus nigra agglutinin (SNA) | SPR | 777 ± 93 nM | |
| Sialyl-Lewis X (sLeX) | E-selectin | - | Low Affinity (mM range) | [10] |
| Sialyl-Lewis X (sLeX) | P-selectin | - | Low Affinity (mM range) | [10] |
| Sialyl-Lewis X (sLeX) | L-selectin | - | Low Affinity (mM range) | [1] |
Key Signaling Pathways in this compound Recognition
The binding of sialylglycopeptides to their cognate lectins initiates intracellular signaling cascades that can have profound effects on cell behavior. Here, we detail the signaling pathways downstream of two major families of sialic acid-binding lectins: Siglecs and selectins.
Siglec-Mediated Signaling
Most Siglecs, particularly the CD33-related Siglecs, are inhibitory receptors that dampen immune cell activation.[8] Upon binding to sialylglycopeptides, these Siglecs recruit Src homology 2 (SH2) domain-containing protein tyrosine phosphatases, SHP-1 and SHP-2, to immunoreceptor tyrosine-based inhibitory motifs (ITIMs) in their cytoplasmic tails.[3][11] This leads to the dephosphorylation of key signaling molecules and the attenuation of activating signals.
References
- 1. Quantifying Siglec-sialylated ligand interactions: a versatile 19F-T2 CPMG filtered competitive NMR displacement assay - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Basic procedures for lectin flow cytometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Siglec Signaling in the Tumor Microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. GlycoWord / Lectin-5 [glycoforum.gr.jp]
- 5. mdpi.com [mdpi.com]
- 6. Siglecs Modulate Activities of Immune Cells Through Positive and Negative Regulation of ROS Generation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Basic Procedures for Lectin Flow Cytometry | Springer Nature Experiments [experiments.springernature.com]
- 9. research.pasteur.fr [research.pasteur.fr]
- 10. Frontiers | L-selectin: A Major Regulator of Leukocyte Adhesion, Migration and Signaling [frontiersin.org]
- 11. Siglecs and Immune Regulation - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Sialylglycopeptide Nomenclature, Analysis, and Function
For Immediate Distribution
This technical guide provides a comprehensive overview of sialylglycopeptide (B573236) (SGP) nomenclature, synonyms, and their critical roles in cellular processes. It is intended for researchers, scientists, and professionals in drug development, offering detailed experimental protocols, quantitative data, and visual representations of key biological pathways and analytical workflows.
Introduction to Sialylglycopeptides
Sialylglycopeptides are complex biomolecules composed of a peptide backbone linked to a glycan (oligosaccharide) chain that is terminated with one or more sialic acid residues.[1][2] These molecules are integral components of cell surfaces and secreted proteins, playing pivotal roles in a vast array of biological functions, including cell-cell recognition, immune responses, and pathogen binding.[3][4][5] The terminal sialic acid, a nine-carbon carboxylated monosaccharide, is a key determinant of the glycopeptide's function, often mediating interactions with sialic acid-binding proteins like selectins and Siglecs (Sialic acid-binding immunoglobulin-like lectins).[6][7][8] Aberrant sialylation is frequently associated with disease states, including cancer, making SGPs significant targets for diagnostics and therapeutics.[9][10]
Nomenclature and Synonyms
The nomenclature for sialylglycopeptides can be complex due to the heterogeneity of both the peptide and glycan components. Systematic naming often follows IUPAC-IUBMB recommendations, specifying the full peptide sequence and the detailed structure of the glycan, including monosaccharide composition, linkage positions, and anomeric configurations. However, in research and clinical literature, a variety of synonyms and abbreviations are commonly used for brevity and clarity.
| Term | Synonym / Abbreviation | Description | Typical Context |
| This compound | SGP | A general term for a peptide carrying a sialylated glycan.[1][11][12] | General glycoscience, biochemistry. |
| Sialoglycan | - | Refers to the sialic acid-containing glycan portion of the molecule.[6] | Glycobiology, immunology. |
| Sialyl-Lewis X | sLex | A specific tetrasaccharide structure often found on SGPs (Neu5Acα2-3Galβ1-4(Fucα1-3)GlcNAc-). | Cell adhesion, cancer biology, inflammation research. |
| Sialyl-Tn antigen | sTn | A cancer-associated disaccharide antigen (Neu5Acα2-6GalNAc-). | Oncology, diagnostics. |
| N-glycan / O-glycan | - | Specifies the linkage of the glycan to the peptide backbone, either to an asparagine (N-linked) or a serine/threonine (O-linked) residue.[3] | Protein biochemistry, proteomics. |
| SGP (α2,6) | - | Specifies the linkage of the terminal sialic acid to the underlying galactose residue is α2,6.[12][13] | Structural biology, enzymology. |
This table provides a summary of common terms and their usage in the field.
Quantitative Data of a Model this compound
To facilitate research and standardization, well-characterized SGPs are often used. A prominent example is the this compound (SGP) isolated from egg yolk, which serves as a standard in many glycoscience studies.[1][14]
| Property | Value | Method of Determination | Reference |
| CAS Number | 189035-43-6 | - | [11][12][15] |
| Molecular Formula | C₁₁₂H₁₈₉N₁₅O₇₀ | Mass Spectrometry | [11][12] |
| Molecular Weight | 2865.76 g/mol | Mass Spectrometry | [11][12] |
| Structure | Complex bi-antennary N-glycan with two terminal α2,6-linked sialic acids attached to a short peptide. | NMR Spectroscopy, Mass Spectrometry | [16] |
| Purity | ≥ 98% | HPLC | [11] |
This table summarizes key quantitative data for a widely used standard this compound.
Experimental Protocols
The analysis of sialylglycopeptides requires specialized techniques to isolate them from complex biological mixtures and characterize their intricate structures.
Lectin Affinity Chromatography (LAC) is a powerful technique for the selective enrichment of glycoproteins and glycopeptides from complex samples based on the specific binding properties of lectins to carbohydrate structures.[17][18]
Methodology:
-
Column Preparation: A chromatography column is packed with a resin (e.g., Sepharose) to which a specific lectin, such as Sambucus sieboldiana agglutinin (SSA) which binds to α2,6-linked sialic acids, is immobilized.[19][20]
-
Equilibration: The column is washed and equilibrated with a binding buffer to prepare it for sample application.[19]
-
Sample Application: A protease digest of a biological sample (e.g., serum, cell lysate) is applied to the column. Sialylglycopeptides with the specific glycan motif recognized by the lectin will bind to the column matrix.[17][19]
-
Washing: The column is washed extensively with the binding buffer to remove non-specifically bound peptides and other contaminants.[21]
-
Elution: The bound sialylglycopeptides are eluted from the column by applying an elution buffer containing a high concentration of a competitive sugar (e.g., lactose (B1674315) for SSA) that displaces the glycopeptides from the lectin.[19][22]
-
Desalting: The eluted fraction, now enriched with target sialylglycopeptides, is desalted using a reverse-phase C18 column to remove the elution sugar and buffer components before further analysis.[19]
Mass spectrometry (MS) is the cornerstone technology for determining the structure of sialylglycopeptides, providing information on the peptide sequence, glycan composition, and glycosylation site.[3][23]
Methodology:
-
Sample Preparation: The enriched and desalted this compound sample is prepared for MS analysis. This may involve chemical derivatization to stabilize the sialic acid residues, which can be labile during ionization.[24]
-
Ionization: The sample is ionized using techniques like Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI).[10]
-
MS Analysis (MS1): The mass-to-charge (m/z) ratios of the intact glycopeptides are measured in the mass spectrometer. This provides the molecular weights of the different glycoforms present in the sample.[25]
-
Tandem MS Analysis (MS/MS or MSn): Specific glycopeptide ions are selected and fragmented within the mass spectrometer. Different fragmentation methods are used to yield distinct structural information:
-
Collision-Induced Dissociation (CID): This high-energy method typically cleaves glycosidic bonds, breaking off sugar residues. This helps determine the glycan composition and sequence.[3]
-
Electron-Transfer Dissociation (ETD): This "gentler" method primarily fragments the peptide backbone while leaving the labile glycan structure intact. This is crucial for identifying the peptide sequence and pinpointing the exact amino acid (the glycosylation site) where the glycan is attached.[3][26]
-
-
Data Analysis: Sophisticated software is used to interpret the complex fragmentation spectra, piecing together the peptide sequence, glycan composition, and attachment site to fully characterize the this compound.[10][27]
Visualization of Pathways and Workflows
Sialylglycopeptides on the cell surface act as ligands for Siglec receptors, which are primarily expressed on immune cells.[6] This interaction often leads to the inhibition of immune responses, a mechanism that can be exploited by cancer cells to evade immune surveillance.[28][29] The binding of a sialylated ligand to an inhibitory Siglec (which contains an Immunoreceptor Tyrosine-based Inhibition Motif, or ITIM) triggers a signaling cascade.
This pathway illustrates how the binding of a this compound to a Siglec receptor on an immune cell leads to the recruitment of phosphatases like SHP-1, which in turn dampen activating signals, resulting in immune suppression.[7][29]
The comprehensive analysis of sialylglycopeptides involves a multi-step workflow, from initial sample preparation to final structural elucidation by mass spectrometry.
References
- 1. Improved isolation and characterization procedure of this compound from egg yolk powder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Tandem Mass Spectrometry for Glycopeptide Analysis - Creative Proteomics [creative-proteomics.com]
- 4. Sialylation of N-glycans: mechanism, cellular compartmentalization and function - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Biological function of sialic acid and sialylation in human health and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Siglec Signaling in the Tumor Microenvironment [frontiersin.org]
- 7. Sialic Acid-Siglec Axis in Human Immune Regulation, Involvement in Autoimmunity and Cancer and Potential Therapeutic Treatments - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Regulation of B Cell Functions by the Sialic Acid-Binding Receptors Siglec-G and CD22 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Assays for the identification and quantification of sialic acids: Challenges, opportunities and future perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Selective Enrichment of Sialylglycopeptides Enabled by Click Chemistry and Dynamic Covalent Exchange - PMC [pmc.ncbi.nlm.nih.gov]
- 11. chemimpex.com [chemimpex.com]
- 12. This compound | 189035-43-6 | OS33479 | Biosynth [biosynth.com]
- 13. peptide.co.jp [peptide.co.jp]
- 14. Egg yolk this compound: purification, isolation and characterization of N-glycans from minor glycopeptide species - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 15. 189035-43-6 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 16. This compound (189035-43-6) for sale [vulcanchem.com]
- 17. Protocol for Lectin Affinity Chromatography - Creative Proteomics [creative-proteomics.com]
- 18. N-Glycoprotein Enrichment by Lectin Affinity Chromatography | Springer Nature Experiments [experiments.springernature.com]
- 19. Preparation of glycopeptides by lectin affinity chromatography (LAC) - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 20. tcichemicals.com [tcichemicals.com]
- 21. Affinity Chromatography-based Lectin Purification Service - CD BioGlyco [bioglyco.com]
- 22. Lectin Affinity Chromatography (LAC) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Glycopeptide analysis by mass spectrometry - Analyst (RSC Publishing) [pubs.rsc.org]
- 24. pubs.acs.org [pubs.acs.org]
- 25. pubs.acs.org [pubs.acs.org]
- 26. O-Glycopeptide analysis by multi-tandem mass spectrometry - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 27. researchgate.net [researchgate.net]
- 28. mdpi.com [mdpi.com]
- 29. aacrjournals.org [aacrjournals.org]
The Pivotal Role of Sialylglycopeptides in Modulating Cellular Signaling: A Technical Guide
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Sialylglycopeptides, glycoconjugates characterized by the terminal linkage of sialic acid residues to the glycan chains of proteins, are integral players in a multitude of cellular processes. These molecules, predominantly found on the cell surface and in secreted forms, are critical mediators of cell-cell recognition, adhesion, and signaling. Aberrant sialylation is a well-established hallmark of various pathologies, most notably cancer, where it contributes to tumor progression, metastasis, and immune evasion.[1][2] This technical guide provides a comprehensive overview of the role of sialylglycopeptides in key cell signaling pathways, presents quantitative data on their interactions, details experimental protocols for their study, and offers visual representations of the involved molecular cascades.
Core Signaling Pathways Modulated by Sialylglycopeptides
Sialylglycopeptides exert their influence on cellular behavior primarily through two major receptor families: integrins and Siglecs (Sialic acid-binding immunoglobulin-like lectins). The engagement of these receptors by sialylated ligands initiates downstream signaling cascades that can either activate or inhibit cellular responses.
Integrin-Mediated Activation of Pro-Survival and Proliferative Pathways
Integrins are transmembrane heterodimeric receptors that mediate cell-extracellular matrix (ECM) adhesion and transduce signals into the cell.[3] The sialylation status of both the integrin itself and its ECM ligands, such as fibronectin, can significantly modulate these interactions and subsequent signaling.[4] Binding of sialylated ligands to integrins can lead to the activation of Focal Adhesion Kinase (FAK) and the Src family kinases, which in turn trigger downstream pathways like the Ras-MAPK and PI3K-Akt cascades, promoting cell survival, proliferation, and migration.[5][6]
Siglec-Mediated Inhibition of Immune Responses
Siglecs are a family of I-type lectins primarily expressed on immune cells that recognize sialic acid-containing ligands.[7] Many Siglecs, particularly the CD33-related Siglecs, possess intracellular immunoreceptor tyrosine-based inhibitory motifs (ITIMs).[8] Upon binding to sialylglycopeptides on target cells (e.g., cancer cells), these Siglecs become phosphorylated, leading to the recruitment of Src homology 2 (SH2) domain-containing phosphatases, such as SHP-1 and SHP-2.[2][9][10] These phosphatases then dephosphorylate key signaling molecules in activating pathways, resulting in an inhibitory signal that dampens the immune response.[11] This mechanism is a significant contributor to the immune evasion of cancer cells.
Quantitative Data on this compound-Receptor Interactions
The affinity and kinetics of this compound binding to their receptors are crucial for understanding their biological function. Surface Plasmon Resonance (SPR) and Nuclear Magnetic Resonance (NMR) are commonly used techniques to quantify these interactions.
| Ligand | Receptor | Dissociation Constant (KD) | Technique | Reference |
| Sialyl LewisX (sLeX) analogue (TBC1269) | P-Selectin | ~111.4 µM | SPR | [12][13] |
| Neu5Acα2-6Gal | CD22 (Siglec-2) | 0.1 - 3 mM (general range for Siglecs) | Various | [14] |
| Neu5Acα2-3Gal | Sialoadhesin (Siglec-1) | 0.1 - 3 mM (general range for Siglecs) | Various | [14] |
| Neu5Acα2-8Neu5Ac | Siglec-7 / Siglec-11 | High selectivity | Various | [14] |
| BTCNeu5Ac | Siglec-9 | 19.5 ± 1.3 µM | ITC | [15] |
| MTTCNeu5Ac | Siglec-9 | 9.6 ± 0.8 µM | ITC | [15] |
| Galectin-3 binding protein (LGALS3BP) | Siglec-9 | 1.2 ± 0.2 µM | NMR | [1] |
| ZnPcNeu5Ac (multivalent) | Siglec-15 | 29 ± 1 µM | NMR | [1] |
Experimental Protocols
A variety of experimental techniques are employed to study the role of sialylglycopeptides in cell signaling. Below are detailed methodologies for some of the key experiments.
Enrichment of Sialylglycopeptides for Mass Spectrometry
Due to their low abundance, enrichment of sialylglycopeptides is often necessary prior to mass spectrometric analysis. Titanium dioxide (TiO₂) chromatography is a widely used method for the selective enrichment of sialylated glycopeptides.[11][16]
Protocol: TiO₂-based Enrichment of Sialylglycopeptides
-
Protein Digestion: Digest the protein sample (e.g., cell lysate) with trypsin overnight at 37°C.
-
Sample Preparation: Acidify the peptide mixture with trifluoroacetic acid (TFA) to a final concentration of 0.1%.
-
TiO₂ Bead Equilibration:
-
Wash TiO₂ beads with 80% acetonitrile (B52724) (ACN)/0.1% TFA.
-
Equilibrate the beads with a loading buffer (e.g., 2M lactic acid/50% ACN).[17]
-
-
Peptide Loading: Resuspend the peptide mixture in the loading buffer and incubate with the equilibrated TiO₂ beads with gentle mixing.
-
Washing:
-
Wash the beads with the loading buffer to remove non-specifically bound peptides.
-
Perform a second wash with 80% ACN/0.1% TFA.
-
-
Elution: Elute the bound sialylglycopeptides using an elution buffer (e.g., 50 mM K₂HPO₄, pH 10).[17]
-
Desalting: Desalt the eluted sialylglycopeptides using a C18 StageTip or equivalent before LC-MS/MS analysis.
Lectin Microarray for Cell Surface Glycosylation Profiling
Lectin microarrays are a high-throughput method to analyze the glycan profile on the surface of living cells.[18][19] Specific lectins that bind to different sialic acid linkages can be used to detect changes in sialylation.
Protocol: Live Cell Lectin Microarray
-
Lectin Printing: Print a panel of lectins, including those specific for α2,3- and α2,6-linked sialic acids (e.g., MAA, SNA), onto NHS-activated glass slides.
-
Cell Labeling: Label the cells of interest with a fluorescent dye (e.g., CFSE) according to the manufacturer's protocol.
-
Blocking: Block the lectin microarray with a suitable blocking buffer to prevent non-specific binding.
-
Cell Incubation: Apply the fluorescently labeled cells to the lectin microarray and incubate.
-
Washing: Gently wash the microarray to remove unbound cells.
-
Scanning: Scan the microarray using a fluorescence scanner at the appropriate wavelength.
-
Data Analysis: Quantify the fluorescence intensity for each lectin spot. Normalize the signals to the background and compare the binding profiles between different cell populations.[18]
Quantitative Phosphoproteomics using TMT Labeling
To quantify changes in protein phosphorylation upon this compound stimulation, a quantitative proteomics approach such as Tandem Mass Tag (TMT) labeling can be employed.[1][10][18]
Protocol: TMT-based Quantitative Phosphoproteomics
-
Cell Culture and Stimulation: Culture cells and treat with or without the this compound of interest for a specified time.
-
Cell Lysis and Protein Digestion: Lyse the cells, extract proteins, and perform in-solution tryptic digestion.
-
TMT Labeling: Label the peptides from each condition with a different TMT isobaric tag according to the manufacturer's protocol.
-
Pooling and Desalting: Combine the labeled peptide samples and desalt using a C18 column.
-
Phosphopeptide Enrichment: Enrich for phosphopeptides from the pooled sample using TiO₂ or IMAC affinity chromatography.
-
LC-MS/MS Analysis:
-
Analyze the enriched phosphopeptides by LC-MS/MS on a high-resolution mass spectrometer (e.g., Orbitrap Fusion Lumos).
-
Use a data-dependent acquisition (DDA) method with HCD fragmentation.
-
For TMT quantification, an MS3 method (SPS-MS3) is recommended to minimize reporter ion interference.[14]
-
-
Data Analysis:
-
Search the raw data against a protein database using software such as MaxQuant or Proteome Discoverer.
-
Identify and quantify phosphopeptides based on the reporter ion intensities.
-
Perform statistical analysis to determine significant changes in phosphorylation levels between conditions.[20]
-
Conclusion
Sialylglycopeptides are key regulators of cell signaling, with profound implications for both normal physiology and disease. Their ability to modulate the activity of integrins and Siglecs places them at the crossroads of critical cellular processes, including cell growth, survival, migration, and immune regulation. The aberrant expression of sialylglycopeptides in cancer highlights their potential as both biomarkers and therapeutic targets. The experimental approaches detailed in this guide provide a robust framework for the continued investigation of this compound function, which will undoubtedly lead to a deeper understanding of their roles in health and disease and pave the way for novel therapeutic strategies.
References
- 1. SL-TMT: A Streamlined Protocol for Quantitative (Phospho)proteome Profiling using TMT-SPS-MS3 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Quantitative analysis of global phosphorylation changes with high-resolution tandem mass spectrometry and stable isotopic labeling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Role of Altered Sialylation of the I-Like Domain of β1 Integrin in the Binding of Fibronectin to β1 Integrin: Thermodynamics and Conformational Analyses - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Focal Adhesion Kinase Mediates the Integrin Signaling Requirement for Growth Factor Activation of Map Kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. uniprot.org [uniprot.org]
- 7. pediatrics.ucsd.edu [pediatrics.ucsd.edu]
- 8. mdpi.com [mdpi.com]
- 9. chemrxiv.org [chemrxiv.org]
- 10. Deep Profiling of Proteome and Phosphoproteome by Isobaric Labeling, Extensive Liquid Chromatography and Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | Siglec Signaling in the Tumor Microenvironment [frontiersin.org]
- 12. Affinity and kinetics of sialyl Lewis-X and core-2 based oligosaccharides binding to L- and P-selectin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Affinity and kinetics of sialyl Lewis-X and core-2 based oligosaccharides binding to L- and P-selectin. | Semantic Scholar [semanticscholar.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Quantitative Phosphoproteomics Reveals the Signaling Dynamics of Cell-Cycle Kinases in the Fission Yeast Schizosaccharomyces pombe - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Mass spectrometry-based proteomics for analysis of hydrophilic phosphopeptides - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. Characterization of Phosphorylated Proteins Using Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Quantitative Proteomics and Phosphoproteomics Support a Role for Mut9-Like Kinases in Multiple Metabolic and Signaling Pathways in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Sialylglycopeptide as a Precursor for N-Glycan Synthesis
For Researchers, Scientists, and Drug Development Professionals
The synthesis of homogeneous N-glycans is a critical challenge in glycobiology and the development of therapeutic glycoproteins. The inherent heterogeneity of glycans produced in cell expression systems complicates research and therapeutic applications.[1] Sialylglycopeptide (B573236) (SGP), a naturally occurring glycopeptide readily available from hen egg yolk, has emerged as a valuable and versatile precursor for the chemoenzymatic synthesis of a wide array of complex N-glycans.[2][3][4] This guide provides a comprehensive overview of the methodologies, quantitative data, and workflows for utilizing SGP in N-glycan synthesis.
This compound: A Strategic Starting Material
SGP is a complex bi-antennary N-glycan attached to a short peptide fragment.[3] Its abundance in egg yolk and the development of optimized isolation protocols have made it possible to obtain gram-scale quantities of homogeneous SGP, providing a practical starting point for complex glycan synthesis.[1][5] The use of SGP circumvents many of the challenges associated with the total chemical synthesis of N-glycans, which often involves numerous, complex steps with significant product loss.[1]
Chemoenzymatic Synthesis of N-Glycans from SGP: A "Top-Down" Approach
A prominent strategy for synthesizing diverse N-glycans from SGP is the "top-down" chemoenzymatic approach. This method involves the sequential enzymatic trimming of the parent SGP molecule using various exoglycosidases to generate a library of different N-glycan structures.[6]
Quantitative Data in SGP-based N-Glycan Synthesis
The efficiency of isolating SGP and its subsequent conversion into various N-glycans is crucial. While yields can vary depending on the specific protocol and scale, the following table summarizes representative quantitative data from the literature.
| Parameter | Value | Source |
| SGP Isolation | ||
| Starting Material | Egg Yolk Powder | [3] |
| Yield of Homogeneous SGP | Gram-scale quantities | [1][5] |
| Purity of SGP | High homogeneity after HILIC-HPLC | [3] |
| N-Glycan Synthesis | ||
| Precursor for Pauci-Mannose Library | Sialoglycopeptide (SGP) | [6] |
| Key Intermediate | Fmoc tagged biantennary complex type N-glycan | [6] |
| Final Products | Comprehensive panel of oligomannose structures (Man1GlcNAc2 to Man9GlcNAc2) | [6] |
| Enzymatic Reactions | ||
| Enzyme for Peptide Cleavage | Pronase | [6] |
| Enzymes for Glycan Trimming | Various exoglycosidases (e.g., α-1,2-mannosidase) | [6] |
Experimental Protocols
Detailed methodologies are fundamental for reproducing and building upon existing research. The following sections outline key experimental protocols for the isolation of SGP and its conversion to other N-glycan structures.
This protocol is based on a simplified method that avoids cumbersome steps like massive emulsification and high-speed centrifugation.[5]
Materials:
-
Egg yolk powder
-
Solid/liquid extraction apparatus
-
HILIC-HPLC system
Procedure:
-
Treat the egg yolk powder with 40% acetone to simplify the extraction process.[5]
-
Perform a solid/liquid extraction to isolate the crude SGP.
-
Purify the crude extract using HILIC-HPLC to obtain homogeneous SGP.[3]
This protocol describes the conversion of SGP into a core N-glycan structure, Man3GlcNAc oxazoline, which is a valuable donor substrate for endo-glycosidase-enabled chemoenzymatic synthesis.[5]
Materials:
-
Purified this compound (SGP)
-
Relevant glycosidases for glyco-trimming
-
Reagents for oxazoline formation
Procedure:
-
Perform enzymatic "glyco-trimming" of the SGP using a cocktail of specific exoglycosidases to remove terminal sialic acid, galactose, and some mannose residues, yielding the core Man3GlcNAc structure.
-
Carry out a chemical reaction to convert the reducing end of the trimmed glycan into an oxazoline.[5] This step activates the glycan for subsequent transglycosylation reactions.
This protocol outlines the generation of a library of pauci-mannose N-glycans from SGP.[6]
Materials:
-
This compound (SGP)
-
Pronase
-
Fmoc-OSu (9-fluorenylmethoxycarbonyl-N-hydroxysuccinimide)
-
Various exoglycosidases (e.g., α-1,2-mannosidase from Bacteroides thetaiotaomicron)
-
Chromatography system for separation (e.g., HPLC)
Procedure:
-
Digest SGP with Pronase to cleave the peptide backbone, yielding the Asn-linked complex type N-glycan.[6]
-
Tag the resulting glycan with Fmoc by reacting it with Fmoc-OSu to produce the Fmoc-tagged biantennary complex type N-glycan (SCT-Asn-Fmoc).[6]
-
Perform controlled enzymatic digestion of SCT-Asn-Fmoc with specific exoglycosidases. For instance, using α-1,2-mannosidase at low concentrations allows for the sequential trimming of mannose residues.[6]
-
Carefully monitor the reaction progress and separate the intermediate oligomannoses using chromatography to isolate a library of pauci-mannose glycans (Man1–3GlcNAc2Asn).[6]
The Role of Endo-β-N-acetylglucosaminidases (ENGases) in N-Glycan Synthesis
ENGases are crucial enzymes in the chemoenzymatic synthesis of glycoproteins.[7] They catalyze the hydrolysis of the β(1,4) linkage between the two GlcNAc residues in the core of N-linked glycans.[7] Importantly, certain ENGases and their mutants can be used for transglycosylation, where they transfer an N-glycan (often as an oxazoline derivative) to a protein or peptide bearing a single GlcNAc residue.[8][9]
This transglycosylation activity allows for the site-specific installation of well-defined N-glycans, synthesized from precursors like SGP, onto proteins of interest. This is a powerful tool for creating homogeneous glycoproteins for functional studies and therapeutic development.[8]
Conclusion
This compound has proven to be an invaluable precursor for the synthesis of complex N-glycans. The development of efficient isolation methods and chemoenzymatic strategies, particularly the "top-down" approach, has enabled the generation of diverse libraries of homogeneous N-glycans. The combination of SGP-derived glycans with ENGase-mediated transglycosylation provides a robust platform for the synthesis of well-defined glycoproteins. This technical guide offers a foundational understanding for researchers and professionals in drug development to leverage SGP as a strategic resource in the field of glycoscience.
References
- 1. Frontiers | Recent Chemical and Chemoenzymatic Strategies to Complex-Type N-Glycans [frontiersin.org]
- 2. Egg yolk this compound: purification, isolation and characterization of N -glycans from minor glycopeptide species - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D2OB00615D [pubs.rsc.org]
- 3. Improved isolation and characterization procedure of this compound from egg yolk powder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Egg yolk this compound: purification, isolation and characterization of N-glycans from minor glycopeptide species - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. A simplified procedure for gram-scale production of this compound (SGP) from egg yolks and subsequent semi-synthesis of Man3GlcNAc oxazoline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Top-Down Chemoenzymatic Approach to Synthesizing Diverse High-Mannose N-Glycans and Related Neoglycoproteins for Carbohydrate Microarray Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. GH18 endo-β-N-acetylglucosaminidases use distinct mechanisms to process hybrid-type N-linked glycans - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Amazing Transglycosylation Activity of Endo-β-N-acetylglucosaminidases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for the Isolation and Purification of Sialylglycopeptide (SGP) from Egg Yolk
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sialylglycopeptide (B573236) (SGP) derived from hen egg yolk is a valuable starting material for the chemoenzymatic synthesis of complex N-glycans and glycoconjugates, which are of significant interest in biomedical research and drug development. SGP is a biantennary N-glycan with a short peptide backbone.[1][2][3] Its abundance in egg yolk makes it a readily available and cost-effective source for obtaining homogeneous glycan structures.[3] This document provides detailed application notes and protocols for the isolation and purification of SGP from both fresh egg yolk and commercially available egg yolk powder.
Data Presentation: Comparison of SGP Isolation and Purification Methods
The selection of an appropriate isolation and purification strategy depends on the desired scale, purity, and available resources. The following table summarizes quantitative data from various published methods to facilitate comparison.
| Starting Material | Key Methodological Steps | Yield | Purity | Reference |
| 50 Egg Yolks (fresh) | Phenol (B47542) treatment, Cotton Hydrophilic Chromatography | 300 mg | 95% (by HPLC) | [4] |
| 250 g Egg Yolk Powder | Chloroform/methanol precipitation, Gel filtration (Sephadex G50) | ~200 mg | High (verified by ESI-MS/MS) | [5][6] |
| Egg Yolk Powder | Ethanol (B145695) delipidation, 40% Aqueous ethanol extraction, Carbon/Celite chromatography, Size-exclusion chromatography (Bio-Rad P-2) | 0.8 mg SGP / g of egg yolk powder (1.82 g total) | Not specified | [3] |
| Crude SGP from fresh yolks | PNGaseF release, Anion exchange chromatography, Porous Graphitized Carbon (PGC) chromatography | 8.6 mg of A2G2S2 N-glycan | 94% | [7] |
Experimental Workflows
The following diagrams illustrate the general workflows for SGP isolation and purification from fresh egg yolk and egg yolk powder.
Experimental Protocols
Herein, we provide detailed protocols for key experiments in the isolation and purification of SGP from egg yolk.
Protocol 1: Isolation of Crude this compound from Fresh Egg Yolks
This protocol is adapted from methods involving phenol extraction.[8]
Materials:
-
Fresh hen egg yolks
-
Phenol, saturated with water
-
Distilled water
-
Dialysis tubing (e.g., 1 kDa MWCO)
-
Centrifuge and appropriate tubes
-
Magnetic stirrer and stir bars
Procedure:
-
Separate the yolks from the egg whites.
-
Homogenize the egg yolks with an equal volume of distilled water.
-
Add an equal volume of water-saturated phenol to the homogenized yolk and stir vigorously for 30 minutes at room temperature.
-
Centrifuge the mixture at 10,000 x g for 30 minutes to separate the phases.
-
Carefully collect the upper aqueous phase, which contains the crude SGP.
-
Transfer the aqueous phase to dialysis tubing and dialyze extensively against distilled water for 48-72 hours, with frequent water changes, to remove phenol and other small molecules.
-
Lyophilize the dialyzed solution to obtain the crude SGP as a powder.
Protocol 2: Isolation of this compound from Egg Yolk Powder using Acetone Extraction
This protocol is a simplified method suitable for gram-scale production.[9]
Materials:
-
Egg yolk powder
-
Acetone
-
Distilled water
-
Centrifuge and appropriate tubes
-
Rotary evaporator
Procedure:
-
Suspend the egg yolk powder in 40% aqueous acetone. Use a ratio of approximately 1:10 (w/v) of powder to solvent.
-
Stir the suspension for at least 1 hour at room temperature to extract the SGP.
-
Centrifuge the mixture at 10,000 x g for 30 minutes to pellet the insoluble material.
-
Collect the supernatant containing the SGP.
-
Remove the acetone from the supernatant using a rotary evaporator.
-
The resulting aqueous solution contains the crude SGP extract, which can be further purified.
Protocol 3: Purification of this compound using Porous Graphitized Carbon (PGC) Chromatography
PGC chromatography is effective for separating glycopeptides and glycans.
Materials:
-
Crude SGP extract
-
Porous Graphitized Carbon (PGC) column
-
HPLC system
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water
-
Mobile Phase B: 0.1% TFA in acetonitrile
-
Fraction collector
Procedure:
-
Equilibrate the PGC column with Mobile Phase A.
-
Dissolve the crude SGP extract in Mobile Phase A and inject it onto the column.
-
Wash the column with 100% Mobile Phase A to remove unbound contaminants.
-
Elute the SGP using a linear gradient of Mobile Phase B. A typical gradient might be 0-60% Mobile Phase B over 60 minutes.
-
Monitor the elution profile at 214 nm and 280 nm.
-
Collect fractions and analyze for the presence of SGP using methods such as MALDI-TOF MS or HILIC-HPLC.
-
Pool the fractions containing pure SGP and lyophilize.
Protocol 4: High-Purity this compound Purification using Hydrophilic Interaction Liquid Chromatography (HILIC) - HPLC
HILIC is a powerful technique for the high-resolution separation of hydrophilic molecules like glycopeptides.[1][3]
Materials:
-
Partially purified SGP extract
-
HILIC column (e.g., amide-based stationary phase)
-
HPLC system
-
Mobile Phase A: Acetonitrile
-
Mobile Phase B: 50 mM Ammonium formate, pH 4.4
-
Fraction collector
Procedure:
-
Equilibrate the HILIC column with a high concentration of Mobile Phase A (e.g., 85-90%).
-
Dissolve the SGP sample in the initial mobile phase composition.
-
Inject the sample onto the column.
-
Elute the SGP using a gradient of increasing Mobile Phase B. A typical gradient could be from 10% to 40% Mobile Phase B over 30-45 minutes.
-
Monitor the elution at 214 nm.
-
Collect fractions containing the SGP peak.
-
Confirm the purity of the collected fractions by mass spectrometry.
-
Pool the pure fractions and lyophilize to obtain the final product.
Concluding Remarks
The protocols described provide a comprehensive guide for the isolation and purification of this compound from egg yolk. The choice of starting material and purification strategy can be tailored to meet specific experimental needs, from large-scale production of SGP for synthetic applications to high-purity isolation for analytical purposes. The provided workflows and comparative data will aid researchers in selecting the most suitable method for their research and development activities in the fields of glycobiology and drug discovery.
References
- 1. Improved isolation and characterization procedure of this compound from egg yolk powder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Qualitative and Quantitative Analyses of Sialyl O-Glycans in Milk-Derived this compound Concentrate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Improved isolation and characterization procedure of this compound from egg yolk powder - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. DSpace [research-repository.griffith.edu.au]
- 6. researchgate.net [researchgate.net]
- 7. Egg yolk this compound: purification, isolation and characterization of N -glycans from minor glycopeptide species - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D2OB00615D [pubs.rsc.org]
- 8. Occurence of a this compound and free sialylglycans in hen's egg yolk - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A simplified procedure for gram-scale production of this compound (SGP) from egg yolks and subsequent semi-synthesis of Man3GlcNAc oxazoline - PubMed [pubmed.ncbi.nlm.nih.gov]
Revolutionizing Glycoproteomics: Advanced Mass Spectrometry for Sialylglycopeptide Analysis
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Sialylated glycoproteins play a pivotal role in a myriad of biological processes, including cell signaling, immune response, and pathogen recognition.[1][2] Aberrant sialylation is increasingly recognized as a hallmark of various diseases, most notably in cancer development and progression.[3][4][5] Consequently, the precise analysis of sialylglycopeptides—peptides carrying sialic acid-containing glycans—is of paramount importance for biomarker discovery and the development of novel therapeutics. However, their low abundance, inherent hydrophilicity, and the labile nature of the sialic acid linkage present significant analytical hurdles.[6][7]
This document provides a comprehensive overview of advanced mass spectrometry (MS)-based techniques for the robust and sensitive analysis of sialylglycopeptides. It details critical experimental protocols from sample preparation to data acquisition and highlights key quantitative findings.
Core Challenges in Sialylglycopeptide (B573236) Analysis
The successful analysis of sialylglycopeptides by mass spectrometry hinges on overcoming several intrinsic challenges:
-
Low Abundance: Sialylglycopeptides are often present in low stoichiometric amounts within complex biological matrices.
-
Ion Suppression: The presence of more abundant, non-glycosylated peptides can suppress the ionization of glycopeptides.
-
Labile Sialic Acid: The sialic acid residues are prone to dissociation during sample handling and MS analysis, leading to a loss of structural information.[7][8]
-
Microheterogeneity: A single glycosylation site can be occupied by a variety of different glycan structures, further complicating the analysis.[9]
To address these challenges, a multi-faceted analytical strategy is required, encompassing enrichment, derivatization, and sophisticated MS fragmentation techniques.
Experimental Workflow & Protocols
A typical workflow for the mass spectrometric analysis of sialylglycopeptides involves several key stages, from initial sample preparation to final data analysis.
Caption: General workflow for this compound analysis.
Protocol 1: Enrichment of Sialylglycopeptides using Titanium Dioxide (TiO2) Chromatography
Titanium dioxide exhibits high selectivity for negatively charged molecules, making it an effective tool for enriching sialylated glycopeptides.[6]
Materials:
-
Thermo Scientific™ Pierce™ TiO2 Phosphopeptide Enrichment and Clean-up Kit
-
Digested protein sample
-
Loading buffer: 80% acetonitrile (B52724) (ACN), 0.1% trifluoroacetic acid (TFA)
-
Wash buffer: 50% ACN, 0.1% TFA
-
Elution buffer: 25 mM ammonium (B1175870) bicarbonate (NH4HCO3)
Methodology:
-
Column Equilibration: Condition a TiO2 spin tip by washing with 20 µL of loading buffer. Centrifuge at 3,000 x g for 2 minutes. Repeat this step.
-
Sample Loading: Resuspend the digested peptide sample in loading buffer and load it onto the TiO2 spin tip.
-
Binding: Incubate the sample with the resin for 15 minutes with gentle agitation to allow for binding of the sialylglycopeptides.
-
Washing: Centrifuge the column at 3,000 x g for 2 minutes and discard the flow-through. Wash the resin twice with 20 µL of wash buffer to remove non-specifically bound peptides.
-
Elution: Elute the enriched sialylglycopeptides by adding 50 µL of elution buffer. Centrifuge at 5,000 x g for 5 minutes. Collect the eluate.
-
Sample Clean-up: For optimal MS performance, clean up the eluted sample using a graphite (B72142) spin column as per the manufacturer's instructions. This step helps in removing any residual contaminants.[6]
-
Dry the sample in a vacuum centrifuge and reconstitute in an appropriate solvent for LC-MS analysis.
Protocol 2: Sialic Acid Derivatization for Enhanced Stability and Detection
Derivatization of the carboxyl group on sialic acids prevents their loss during MS analysis and neutralizes the negative charge, improving ionization efficiency.[7][8]
Materials:
-
Enriched this compound sample
-
N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)
-
Reaction buffer: Anhydrous dimethyl sulfoxide (B87167) (DMSO)
Methodology:
-
Sample Preparation: Ensure the enriched this compound sample is completely dry.
-
Reagent Preparation: Prepare a fresh solution of p-toluidine and EDC in DMSO.
-
Derivatization Reaction: Add the p-toluidine and EDC solution to the dried sample. The reaction modifies the carboxylic acid groups on sialic acids.[7]
-
Incubation: Incubate the reaction mixture at 60°C for 1 hour.
-
Quenching and Clean-up: Stop the reaction and perform a clean-up step using a C18 solid-phase extraction (SPE) cartridge to remove excess reagents.
-
Dry the derivatized sample and reconstitute for LC-MS/MS analysis.
Mass Spectrometry Fragmentation Techniques
The choice of fragmentation method in tandem mass spectrometry (MS/MS) is critical for obtaining detailed structural information.
Caption: Fragmentation methods and resulting information.
-
Collision-Induced Dissociation (CID) / Higher-Energy Collisional Dissociation (HCD): These methods involve colliding precursor ions with an inert gas, leading primarily to the fragmentation of the labile glycosidic bonds.[10][11] This is highly useful for determining the glycan composition and structure by analyzing the resulting B- and Y-ions.[11] However, information about the peptide backbone is often limited.
-
Electron Transfer Dissociation (ETD) / Electron-Transfer Higher-Energy Collisional Dissociation (EThcD): ETD involves the transfer of electrons to multiply charged precursor ions, which induces fragmentation of the peptide backbone while leaving the labile glycan structure intact.[10][11] This is particularly powerful for localizing the exact site of glycosylation on the peptide.[11] EThcD is a hybrid technique that combines ETD with HCD, providing comprehensive fragmentation of both the peptide and the glycan moieties.[12]
Quantitative Data Presentation
A key aspect of this compound analysis is the ability to quantify changes in sialylation levels between different biological states. Below are examples of how quantitative data can be presented.
Table 1: Comparison of this compound Enrichment Strategies
| Enrichment Method | Test Sample | Number of Sialylglycopeptides Identified | Reference |
| d-allose@SiO2 | Fetuin/BSA (1:10, w/w) | 24 | [3][4] |
| Sepharose CL-6B | Fetuin/BSA (1:10, w/w) | 9 | [3][4] |
| Titanium Dioxide (TiO2) | Fetuin/BSA (1:10, w/w) | 8 | [3][4] |
Table 2: Quantitative Analysis of Sialic Acid Linkages in Lung Cancer
This table illustrates the application of linkage-specific derivatization combined with multiplex tandem mass tags (TMT) for quantitative N-glycoproteomics.[5]
| Glycopeptide | N-glycan with α2,6-linked sialic acid | N-glycan with α2,3-linked sialic acid | Total Sialylated N-glycopeptides Identified | Reference |
| Lung Cancer vs. Adjacent Tissue | 29 | 55 | 307 | [5] |
Signaling Pathway Context: Sialylation in Cell Signaling
Sialic acids at the termini of glycan chains can act as ligands for sialic acid-binding immunoglobulin-like lectins (Siglecs), a family of receptors primarily expressed on immune cells. The binding of sialylated ligands to Siglecs can modulate immune cell signaling, often leading to an inhibitory response. This interaction is crucial in preventing autoimmunity and is also exploited by cancer cells to evade immune surveillance.
Caption: Sialoglycoprotein-Siglec signaling pathway.
Conclusion
The analysis of sialylglycopeptides is a rapidly evolving field, driven by continuous advancements in mass spectrometry. The strategic combination of selective enrichment, chemical derivatization, and sophisticated fragmentation techniques now allows for the in-depth characterization and quantification of this critical class of biomolecules. These powerful analytical tools are paving the way for a deeper understanding of the "sialo-code" in health and disease, with profound implications for diagnostics and therapeutic development.
References
- 1. biorxiv.org [biorxiv.org]
- 2. researchgate.net [researchgate.net]
- 3. Selective enrichment of sialylated glycopeptides with a d-allose@SiO2 matrix - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Sialic acid linkage-specific quantitative N-glycoproteomics using selective alkylamidation and multiplex TMT-labeling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Selective Enrichment of Sialylated Glycopeptides | Thermo Fisher Scientific - KR [thermofisher.com]
- 7. Mass Spectrometric Analysis of Sialylated Glycans Using Solid Phase Labeling of Sialc Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Sialic acid derivatization for glycan analysis by mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Characterization of Neutral and Acidic Glycopeptides by ZIC-HILIC Enrichment and Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. MS/MS Fragmentation Strategies For Efficient Glycopeptide Profiling [premierbiosoft.com]
- 12. Methods for Quantification of Glycopeptides by Liquid Separation and Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the HPLC Separation of Sialylglycopeptide Variants
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the separation of sialylglycopeptide (B573236) variants using various High-Performance Liquid Chromatography (HPLC) methods. The separation of these variants is critical for the characterization of glycoproteins, particularly in the context of biopharmaceutical development, where sialylation patterns can significantly impact product efficacy, stability, and immunogenicity.
Introduction to this compound Variant Separation
Glycosylation is a critical post-translational modification that introduces a high degree of heterogeneity to proteins. Sialic acids, typically found at the terminal positions of glycan chains, play a crucial role in many biological processes. The number of sialic acids, as well as their linkage isomers (e.g., α2,3- vs. α2,6-), can lead to a variety of this compound variants. HPLC is a powerful tool for resolving these complex mixtures. The choice of HPLC method depends on the specific separation goal, whether it is to separate based on the number of sialic acids, the linkage of sialic acids, or the overall glycan structure.
This guide details three primary HPLC-based methodologies for the separation of this compound variants:
-
Ion-Exchange Chromatography (IEC) for separation based on charge (number of sialic acid residues).
-
Reversed-Phase HPLC (RP-HPLC) for separation based on hydrophobicity, including the separation of sialic acid linkage isomers.
-
Hydrophilic Interaction Liquid Chromatography (HILIC) for separation based on the hydrophilicity of the glycan moiety.
General Experimental Workflow
The analysis of this compound variants typically follows a standardized workflow, from sample preparation to data analysis. This process is crucial for obtaining reproducible and reliable results.
Caption: General workflow for this compound analysis.
Section 1: Ion-Exchange Chromatography (IEC) for Sialylation Isoform Separation
Ion-exchange chromatography separates molecules based on their net charge. Since sialic acids are negatively charged, IEC is an ideal method for separating glycopeptides based on their degree of sialylation. Both anion-exchange and cation-exchange chromatography can be employed.
Application Note:
Anion-exchange chromatography is particularly effective for separating glycopeptides with varying numbers of sialic acid residues. Pellicular anion-exchange columns can provide improved separation speed and resolution. The retention time of glycopeptides on an anion-exchange column generally increases with the degree of sialylation. pH-gradient-based IEC can offer better resolution than salt-gradient-based methods for separating protein isoforms, including sialylation variants of monoclonal antibodies[1]. Strong cation exchange chromatography (SCX) can also be used for the charge-based enrichment of sialylated glycopeptides prior to mass spectrometry analysis[2][3].
Experimental Protocol: pH-Gradient Cation-Exchange Chromatography for Monoclonal Antibody (MAb) Sialylation Variants
This protocol is adapted from a method for separating MAb charge variants, where sialylation is a key contributor to the charge heterogeneity[1].
1. Materials and Equipment:
-
HPLC system with a binary pump capable of generating pH gradients (e.g., Thermo Scientific™ UltiMate™ 3000)[1]
-
Strong Cation-Exchange Column (e.g., ProPac™ SCX-10, 4 x 250 mm)
-
UV detector
-
Mobile Phase A: 20 mM MES, pH 6.0
-
Mobile Phase B: 20 mM MES, 200 mM NaCl, pH 6.0
-
pH Gradient Buffers (example):
-
Sample: Purified monoclonal antibody at a concentration of 1-5 mg/mL.
2. Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection: UV at 280 nm
-
Injection Volume: 20 µL
-
Gradient (Example):
-
0-5 min: 100% Buffer A
-
5-45 min: Linear gradient from 0% to 100% Buffer B
-
45-50 min: 100% Buffer B
-
50-55 min: Return to 100% Buffer A
-
55-65 min: Re-equilibration at 100% Buffer A
-
3. Sample Preparation:
-
Dilute the MAb sample to the desired concentration with Mobile Phase A.
-
Filter the sample through a 0.22 µm syringe filter before injection.
4. Data Analysis:
-
Integrate the peaks corresponding to the different charge variants. The elution order will typically be from the most basic (least sialylated) to the most acidic (most sialylated) isoforms.
Section 2: Reversed-Phase HPLC (RP-HPLC) for this compound Isomer Separation
RP-HPLC separates molecules based on their hydrophobicity. While the peptide backbone is the primary driver of retention for glycopeptides, the glycan moiety also contributes[4]. RP-HPLC, especially at elevated temperatures, can be used to separate this compound isomers, including those with different sialic acid linkages[5][6].
Application Note:
High-temperature RP-HPLC has been shown to enhance the resolution for separating sialylated O- and N-linked glycopeptide isomers[5][6]. A key finding is that with this method, α2,6-linked sialylated N-glycopeptides elute earlier than their α2,3-linked counterparts[5][6]. Increasing the formic acid concentration in the mobile phase can also aid in the separation of N-glycopeptides based on their sialic acid linkage[7][8]. For general analysis, RP-HPLC is a robust technique, but glycopeptides, being hydrophilic, may have low retention.
Experimental Protocol: High-Temperature RP-HPLC for Sialic Acid Linkage Isomer Separation
This protocol is based on the methodology for separating α2,3- and α2,6-sialylated glycopeptide isomers[5][6].
1. Materials and Equipment:
-
HPLC system with a column oven capable of maintaining high temperatures (e.g., up to 80 °C).
-
C18 column (e.g., Acclaim™ PepMap™ C18, 2 µm, 100 Å, 75 µm x 150 mm).
-
Mass spectrometer for detection.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Sample: Tryptic digest of a glycoprotein containing sialylated glycopeptides.
2. Chromatographic Conditions:
-
Flow Rate: 300 nL/min
-
Column Temperature: 60-80 °C
-
Detection: ESI-MS/MS
-
Injection Volume: 1-5 µL
-
Gradient (Example):
-
0-5 min: 2% B
-
5-65 min: Linear gradient from 2% to 40% B
-
65-70 min: Gradient to 90% B
-
70-75 min: Hold at 90% B
-
75-76 min: Return to 2% B
-
76-90 min: Re-equilibration at 2% B
-
3. Sample Preparation (Tryptic Digestion):
-
Denature the glycoprotein (e.g., with 8 M urea (B33335) or by heating).
-
Reduce disulfide bonds (e.g., with DTT) and alkylate cysteine residues (e.g., with iodoacetamide).
-
Dilute the sample to reduce the denaturant concentration.
-
Add trypsin (enzyme-to-substrate ratio of 1:20 to 1:50) and incubate at 37 °C for 12-16 hours.
-
Quench the reaction by adding formic acid.
-
Desalt the peptide mixture using a C18 solid-phase extraction (SPE) cartridge.
Caption: Workflow for high-temperature RP-HPLC-MS analysis.
Section 3: Hydrophilic Interaction Liquid Chromatography (HILIC)
HILIC is a powerful technique for separating polar molecules, making it exceptionally well-suited for the analysis of hydrophilic glycopeptides. In HILIC, a polar stationary phase is used with a mobile phase containing a high concentration of an organic solvent.
Application Note:
HILIC is highly effective for separating glycopeptides from non-glycosylated peptides, as the latter are generally less retained. It can also separate glycoforms with the same peptide backbone but different glycan structures[9]. The retention of glycopeptides in HILIC is primarily influenced by the size and composition of the glycan chain; larger, more polar glycans are retained longer. HILIC can be used to separate isomeric glycopeptides, including those with fucosylation on the core or antenna, and has shown the ability to separate sialylated branches of glycopeptides[9]. For quantitative analysis of sialic acids, HILIC can be used to separate neuraminidase-released and fluorescently labeled sialic acids.
Experimental Protocol: HILIC for this compound Enrichment and Separation
This protocol describes a general method for the enrichment and separation of sialylglycopeptides from a tryptic digest[10][11].
1. Materials and Equipment:
-
HPLC system
-
HILIC column (e.g., TSKgel Amide-80, HALO Penta-HILIC)[9][12]
-
Mass spectrometer or fluorescence detector (if using labeled glycans)
-
Mobile Phase A: 100 mM ammonium (B1175870) formate, pH 4.4
-
Mobile Phase B: Acetonitrile
-
Sample: Tryptic digest of a glycoprotein.
2. Chromatographic Conditions:
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40 °C
-
Detection: MS or Fluorescence (Ex/Em specific to the label)
-
Injection Volume: 5-20 µL
-
Gradient (Example):
-
0-2 min: 95% B
-
2-35 min: Linear gradient from 95% to 50% B
-
35-40 min: Hold at 50% B
-
40-42 min: Return to 95% B
-
42-50 min: Re-equilibration at 95% B
-
3. Sample Preparation for HILIC:
-
Perform a tryptic digest as described in the RP-HPLC section.
-
After desalting, the dried peptide mixture must be reconstituted in a solvent with a high organic content (e.g., 80% acetonitrile, 0.1% TFA) to ensure binding to the HILIC column.
Quantitative Data Summary
Direct quantitative comparison of retention times and resolution across different studies and methodologies is challenging due to variations in experimental conditions. However, the following table summarizes the general elution characteristics and observed separations for this compound variants with different HPLC methods.
| HPLC Method | Principle of Separation | Elution Order / Separation Characteristics | Key Applications |
| Anion-Exchange Chromatography | Charge | Glycopeptides with a higher number of sialic acids are more strongly retained and elute later. | Quantifying the degree of sialylation, separating charge isoforms of mAbs[1]. |
| Reversed-Phase HPLC (High Temp) | Hydrophobicity | α2,6-linked sialylated N-glycopeptides elute before α2,3-linked isomers[5][6]. Separation is primarily driven by the peptide, but glycan isomers can be resolved. | Separation of sialic acid linkage isomers. |
| Hydrophilic Interaction Liquid Chromatography (HILIC) | Polarity/Hydrophilicity | More hydrophilic (larger, more sialylated) glycopeptides are retained longer. Can separate isomers based on fucosylation position and sialylated branches[9]. | Enrichment of glycopeptides from complex mixtures, separation of glycoforms. |
Conclusion
The selection of an appropriate HPLC method is paramount for the successful separation and characterization of this compound variants. Ion-exchange chromatography excels at separating isoforms based on the number of sialic acids. High-temperature reversed-phase HPLC offers a unique capability to resolve sialic acid linkage isomers. Hydrophilic interaction liquid chromatography is the method of choice for enriching glycopeptides and separating them based on the structure of their glycan moieties. By leveraging the strengths of each of these techniques, researchers and drug development professionals can gain a comprehensive understanding of the sialylation patterns of their glycoproteins of interest.
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. IMPROVED SAMPLE PREPARATION METHOD FOR GLYCAN ANALYSIS OF GLYCOPROTEINS BY CE-LIF AND CE-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Hydrophilic interaction liquid chromatography in the separation of glycopeptides and their isomers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. Strong Cation Exchange Chromatography for Analysis of Sialylated Glycopeptides | Springer Nature Experiments [experiments.springernature.com]
- 6. Isomer separation of sialylated O- and N-linked glycopeptides using reversed-phase LC-MS/MS at high temperature - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Identification of Sialic Acid Linkages on Intact Glycopeptides via Differential Chemical Modification Using IntactGIG-HILIC - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Reversed-phase separation methods for glycan analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Structural analysis of glycoprotein sialylation – Part I: pre-LC-MS analytical strategies - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. documents.thermofisher.com [documents.thermofisher.com]
Application Notes and Protocols for Sialylglycopeptide Standards in Glycoanalysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glycosylation is a critical post-translational modification that profoundly influences protein structure, function, and stability. Sialylation, the addition of sialic acid residues to the termini of glycan chains, is of particular importance in biological processes ranging from cell-cell recognition to immune responses. Accurate quantification and characterization of sialylated glycans are therefore essential in biomedical research and the development of biopharmaceuticals. Sialylglycopeptides (SGPs), which are glycopeptides bearing sialylated glycans, serve as invaluable standards in glycoanalysis. They provide a means for method validation, quantification, and quality control in various analytical workflows. This document provides detailed application notes and protocols for the effective use of Sialylglycopeptide (B573236) standards in glycoanalysis.
Application I: this compound as a Standard for Quantitative N-Glycan Analysis by HPLC-FLD
Hydrophilic Interaction Liquid Chromatography with Fluorescence Detection (HPLC-FLD) is a widely used technique for the quantitative analysis of released N-glycans. A this compound standard can be used to generate a calibration curve for the absolute quantification of sialylated N-glycans in a sample.
Experimental Protocol
1. Release of N-Glycans from this compound Standard and Sample:
-
To a known amount of this compound standard (e.g., 10 µg), add 1 µL of denaturing solution (2% SDS) and heat at 95°C for 5 minutes.
-
Cool the sample and add 1 µL of PNGase F enzyme and 1 µL of 10x reaction buffer.
-
Incubate the mixture at 37°C for 1-2 hours to release the N-glycans.
-
Perform the same procedure for the glycoprotein (B1211001) sample from which N-glycans are to be quantified.
2. Fluorescent Labeling of Released N-Glycans:
-
To the released N-glycans, add a solution of a fluorescent label such as 2-aminobenzamide (B116534) (2-AB) or procainamide.
-
Incubate the mixture at 65°C for 2-3 hours to allow for the labeling reaction to complete.
-
Remove excess label using a cleanup cartridge (e.g., HILIC SPE cartridge).
3. HPLC-FLD Analysis:
-
Column: HILIC column (e.g., TSKgel Amide-80)
-
Mobile Phase A: Acetonitrile
-
Mobile Phase B: 50 mM Ammonium Formate, pH 4.4
-
Gradient: A linear gradient from 80% A to 40% A over 60 minutes.
-
Flow Rate: 0.4 mL/min
-
Detection: Fluorescence detector (Excitation: 330 nm, Emission: 420 nm for 2-AB)
-
Inject a series of dilutions of the labeled N-glycans from the this compound standard to generate a calibration curve.
-
Inject the labeled N-glycans from the sample for quantification.
Data Presentation
Table 1: Calibration Curve Data for this compound Standard
| Concentration of SGP N-Glycan (pmol) | Peak Area (Arbitrary Units) |
| 1 | 15,000 |
| 5 | 75,000 |
| 10 | 152,000 |
| 25 | 380,000 |
| 50 | 760,000 |
Table 2: Quantification of Sialylated N-Glycans in a Test Sample
| Sample | Peak Area (Arbitrary Units) | Calculated Amount (pmol) |
| Test Glycoprotein | 250,000 | 16.4 |
Experimental Workflow
Caption: Workflow for quantitative N-glycan analysis using HPLC-FLD.
Application II: this compound as an Internal Standard for LC-MS/MS Glycoanalysis
In Liquid Chromatography-Mass Spectrometry (LC-MS/MS), a stable isotope-labeled this compound can be used as an internal standard to control for variations in sample preparation, injection volume, and ionization efficiency, leading to more accurate and precise quantification.
Experimental Protocol
1. Sample Preparation:
-
Spike a known amount of a stable isotope-labeled this compound internal standard (e.g., ¹³C or ¹⁵N labeled) into the glycoprotein sample before proteolytic digestion.
-
Denature, reduce, and alkylate the protein sample.
-
Digest the glycoprotein with a protease (e.g., trypsin) overnight at 37°C to generate glycopeptides.
2. Enrichment of Sialylglycopeptides (Optional but Recommended):
-
Enrich for sialylglycopeptides using titanium dioxide (TiO₂) or hydrophilic interaction liquid chromatography (HILIC) solid-phase extraction (SPE). This step reduces sample complexity and improves the detection of low-abundance glycopeptides.[1][2]
3. LC-MS/MS Analysis:
-
Column: C18 reversed-phase column
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: A suitable gradient to separate the glycopeptides of interest.
-
Mass Spectrometer: A high-resolution mass spectrometer (e.g., Orbitrap or Q-TOF) operating in positive ion mode.
-
Acquisition Mode: Data-dependent acquisition (DDA) or Parallel Reaction Monitoring (PRM) to trigger MS/MS on glycopeptide precursors.
4. Data Analysis:
-
Identify the sialylglycopeptides from the sample and the internal standard based on their precursor mass and fragmentation patterns.
-
Quantify the endogenous sialylglycopeptides by comparing the peak area of their extracted ion chromatograms (XICs) to the peak area of the corresponding internal standard.
Data Presentation
Table 3: Relative Quantification of a this compound in a Biological Sample
| Glycopeptide | Sample 1 (Peak Area Ratio to IS) | Sample 2 (Peak Area Ratio to IS) | Fold Change |
| N(S)AT_GlycanX | 1.25 | 2.50 | 2.0 |
| V(S)VS_GlycanY | 0.80 | 0.40 | 0.5 |
Experimental Workflow
References
- 1. Selective Enrichment of Sialylated Glycopeptides | Thermo Fisher Scientific - US [thermofisher.com]
- 2. A Novel Method for the Simultaneous Enrichment, Identification, and Quantification of Phosphopeptides and Sialylated Glycopeptides Applied to a Temporal Profile of Mouse Brain Development - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Sialylglycopeptide in Targeted Drug Delivery Systems
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of sialylglycopeptides in targeted drug delivery systems. Sialic acid-terminated glycans play a crucial role in various biological recognition processes. Their unique expression patterns on cell surfaces, particularly the overexpression of certain sialylated antigens on cancer cells (e.g., Sialyl-Tn) and specific immune cells (e.g., sialoadhesin on macrophages), make them ideal candidates for targeted therapeutic strategies.[1][2] This document details the principles, applications, and experimental protocols for leveraging sialylglycopeptides to enhance the efficacy and specificity of drug delivery.
Principle of Sialylglycopeptide-Mediated Targeting
This compound-based targeting operates on the principle of specific molecular recognition between the terminal sialic acid residues of the glycopeptide and its corresponding receptor on the target cell. This interaction facilitates the selective delivery of conjugated or encapsulated therapeutic agents to the desired site, thereby increasing local drug concentration and minimizing off-target toxicity.[3][4]
Two primary targeting strategies have been explored:
-
Targeting Aberrantly Expressed Glycans in Cancer: Many cancer cells exhibit altered glycosylation patterns, leading to the overexpression of tumor-associated antigens like Sialyl-Tn (STn) and Sialyl-Lewis a (SLea).[1][5] Drug delivery systems, such as nanoparticles or antibody-drug conjugates, can be functionalized with ligands or antibodies that specifically recognize these sialylated structures, enabling targeted therapy for cancers like gastric and breast cancer.[6][7][8]
-
Targeting Sialoadhesin (CD169/Siglec-1) on Macrophages: Sialoadhesin is a receptor exclusively expressed on specific subpopulations of macrophages.[2] Liposomes and other nanoparticles decorated with sialic acid-containing ligands can be used to deliver antigens or immunomodulators to these macrophages, which is a promising strategy for vaccine development and treating inflammatory diseases.[9][10][11]
Applications
The versatility of This compound (B573236) targeting has led to its application in several therapeutic areas:
-
Oncology: Targeted delivery of chemotherapeutics (e.g., Foretinib, Paclitaxel) to tumor cells expressing sialylated antigens, leading to reduced tumor growth and necrosis.[1][6]
-
Immunotherapy: Delivery of antigens to sialoadhesin-expressing macrophages to enhance antigen presentation and stimulate specific T-cell responses.[9][11]
-
Antiviral Therapy: Development of inhibitors that mimic sialylglycopeptides to block viral entry, as demonstrated with influenza hemagglutinin.[12]
Data Presentation: Efficacy and Binding Affinity
The following tables summarize quantitative data from various studies, highlighting the performance of different this compound-based drug delivery systems.
Table 1: Binding Affinity of this compound Conjugates
| Ligand/Conjugate | Target Receptor | Measurement Technique | Dissociation Constant (KD) / IC50 | Reference |
| SCT-Asn-betulinic acid | Influenza Hemagglutinin (H1N1) | Surface Plasmon Resonance (SPR) | 6.89 μM | [12] |
| SCT-Asn-oleanolic acid | Influenza Hemagglutinin (H5N1) | Surface Plasmon Resonance (SPR) | 9.10 μM | [12] |
| TCC-Neu5Ac | Sialoadhesin (CD169) | Competitive Binding Assay | 0.38 μM (IC50) | [10] |
Table 2: Characterization of Sialyl-Targeted Nanoparticle Systems
| Nanoparticle System | Targeting Ligand | Drug/Payload | Average Size (nm) | Drug Loading / Entrapment Efficiency | Target Cell/Tissue | Reference |
| PLGA-PEG-COOH NPs | B72.3 antibody (anti-STn) | Foretinib | Not Specified | Not Specified | Gastric Cancer Cells (MKN45) | [6][7] |
| PEG PLGA NPs | Anti-sialoadhesin antibody | Fluorescein isothiocyanate | 86 | Not Specified | Sialoadhesin-expressing macrophages | [13] |
| SA-functionalized Liposomes | Sialic Acid (SA) | Arctigenin (ATG) | ~120 | Drug Loading: ~14.56%; Entrapment Efficiency: ~90.21% | Breast Cancer Cells (4T1, MCF7) | [8][14] |
| Liposomal Nanoparticles | 3′-BPCNeuAc | Ovalbumin (OVA) | Not Specified | Not Specified | Sialoadhesin-expressing macrophages | [9] |
Experimental Protocols
This section provides detailed methodologies for key experiments involved in the development and evaluation of this compound-targeted drug delivery systems.
Protocol 1: Synthesis of a this compound-Drug Conjugate via CuAAC Click Chemistry
This protocol describes the general procedure for conjugating an azide-modified small molecule drug to an alkyne-functionalized this compound (SCT-Asn-alkyne) using a Copper(I)-catalyzed Alkyne-Azide Cycloaddition (CuAAC) reaction.[12]
Materials:
-
SCT-Asn-alkyne
-
Azide-modified drug molecule
-
Tetrahydrofuran (THF) / Water (H₂O) solvent mixture (3:2 v/v)
-
Copper(II) sulfate (B86663) (CuSO₄), 0.1 M solution
-
Sodium ascorbate (B8700270), 0.1 M solution (freshly prepared)
-
Tris(benzyltriazolylmethyl)amine (TBTA)
-
Sephadex LH-20 column
-
Methanol (MeOH)
Procedure:
-
Dissolve the SCT-Asn-alkyne and the azide-modified drug molecule in the THF/H₂O solvent mixture.
-
To this solution, add TBTA, followed by the 0.1 M CuSO₄ solution and the 0.1 M sodium ascorbate solution.
-
Stir the reaction mixture vigorously at room temperature for 5 hours. Monitor reaction progress using an appropriate method (e.g., TLC or LC-MS).
-
Once the reaction is complete, concentrate the solution under reduced pressure to remove the solvent.
-
Redissolve the residue in a minimal amount of MeOH.
-
Purify the conjugate using gel filtration chromatography on a Sephadex LH-20 column, eluting with MeOH.
-
Collect the fractions containing the product and combine them.
-
Evaporate the solvent to yield the purified this compound-drug conjugate.
-
Characterize the final product using mass spectrometry and NMR to confirm its identity and purity.
Protocol 2: Preparation of Sialic Acid-Targeted Liposomes
This protocol details the preparation of liposomes functionalized with sialic acid ligands for targeting macrophages. This method is adapted from procedures for preparing ligand-targeted liposomes.[8][9]
Materials:
-
Lipids (e.g., DSPC, Cholesterol, DSPE-PEG)
-
Sialic acid-PEG-lipid conjugate (e.g., 3′-BPCNeuAc-pegylated lipid or SA-ODA)
-
Drug to be encapsulated (e.g., Arctigenin, Ovalbumin)
-
Chloroform/Methanol solvent mixture
-
Phosphate-buffered saline (PBS), pH 7.4
-
Extrusion apparatus with polycarbonate membranes (e.g., 100 nm pore size)
Procedure:
-
Lipid Film Hydration:
-
Dissolve the lipids, cholesterol, and the sialic acid-PEG-lipid conjugate in a chloroform/methanol mixture in a round-bottom flask.
-
Remove the organic solvent using a rotary evaporator under vacuum to form a thin lipid film on the flask wall.
-
Further dry the film under high vacuum for at least 2 hours to remove residual solvent.
-
-
Hydration and Encapsulation:
-
Hydrate the lipid film with a PBS solution containing the drug to be encapsulated.
-
Vortex the mixture until the lipid film is fully suspended, forming multilamellar vesicles (MLVs).
-
-
Extrusion:
-
Subject the MLV suspension to multiple (e.g., 10-15) passes through an extrusion apparatus fitted with stacked polycarbonate membranes of a defined pore size (e.g., 100 nm). This process reduces the size and lamellarity of the vesicles, resulting in a homogenous population of unilamellar liposomes.
-
-
Purification:
-
Remove the unencapsulated drug from the liposome (B1194612) suspension by dialysis against PBS or by size exclusion chromatography.
-
-
Characterization:
-
Determine the particle size and zeta potential of the liposomes using Dynamic Light Scattering (DLS).
-
Quantify the drug encapsulation efficiency using a suitable analytical method (e.g., UV-Vis spectroscopy or HPLC after lysing the liposomes).
-
Protocol 3: In Vitro Cellular Uptake Assay by Flow Cytometry
This protocol describes how to assess the specific uptake of fluorescently labeled, this compound-targeted nanoparticles into target cells (e.g., sialoadhesin-expressing macrophages).[9]
Materials:
-
Target cells (e.g., Sialoadhesin-expressing cells) and control cells (non-expressing)
-
Fluorescently labeled targeted nanoparticles (e.g., liposomes)
-
Fluorescently labeled non-targeted (naked) nanoparticles as a control
-
Cell culture medium
-
FACS buffer (e.g., PBS with 1% BSA)
-
Flow cytometer
Procedure:
-
Cell Seeding: Seed the target and control cells in appropriate culture plates (e.g., 24-well plates) and allow them to adhere overnight.
-
Treatment:
-
Treat the cells with a defined concentration of the fluorescently labeled targeted nanoparticles.
-
As controls, treat separate sets of cells with labeled non-targeted nanoparticles and an equivalent volume of vehicle (e.g., PBS).
-
-
Incubation: Incubate the cells for a specified period (e.g., 1-4 hours) at 37°C to allow for internalization.
-
Harvesting and Staining:
-
Wash the cells three times with cold PBS to remove unbound nanoparticles.
-
Harvest the cells using a gentle cell scraper or a non-enzymatic dissociation solution.
-
Resuspend the cells in FACS buffer.
-
-
Flow Cytometry Analysis:
-
Analyze the cell suspension using a flow cytometer, exciting the fluorophore with the appropriate laser and collecting the emission signal.
-
Gate on the live cell population based on forward and side scatter profiles.
-
Quantify the mean fluorescence intensity (MFI) of the cell population for each treatment condition. An increase in MFI in cells treated with targeted nanoparticles compared to controls indicates specific uptake.
-
Visualizations: Workflows and Pathways
The following diagrams illustrate key processes in this compound-targeted drug delivery.
Caption: Workflow for SGP-Drug Conjugate Synthesis.
Caption: SGP-Targeted Nanoparticle Cellular Uptake Pathway.
Caption: Experimental Workflow for Cellular Uptake Assay.
References
- 1. mdpi.com [mdpi.com]
- 2. Porcine sialoadhesin (CD169/Siglec-1) is an endocytic receptor that allows targeted delivery of toxins and antigens to macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. rjpls.org [rjpls.org]
- 4. saspublishers.com [saspublishers.com]
- 5. pharmaexcipients.com [pharmaexcipients.com]
- 6. Nanoparticles targeting Sialyl-Tn for efficient tyrosine kinase inhibitor delivery in gastric cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. Antigen Delivery to Macrophages Using Liposomal Nanoparticles Targeting Sialoadhesin/CD169 | PLOS One [journals.plos.org]
- 10. Sialoadhesin - Glycopedia [glycopedia.eu]
- 11. Antigen delivery to macrophages using liposomal nanoparticles targeting sialoadhesin/CD169 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Synthesis of Four Pentacyclic Triterpene–this compound Conjugates and Their Affinity Assays with Hemagglutinin - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Targeting of sialoadhesin-expressing macrophages through antibody-conjugated (polyethylene glycol) poly(lactic-co-glycolic acid) nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Design of experiments in the optimization of nanoparticle-based drug delivery systems [ouci.dntb.gov.ua]
Chemoenzymatic Synthesis of Sialylglycopeptide Analogues: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the chemoenzymatic synthesis of sialylglycopeptide (B573236) analogues. This approach combines the precision of enzymatic reactions with the versatility of chemical synthesis to produce complex glycopeptides that are valuable tools in glycobiology and drug development, particularly for applications such as cancer vaccine development.[1]
Introduction
Sialylglycopeptides are crucial components of cell surface glycoproteins and play significant roles in various biological processes, including cell adhesion, signaling, and immune responses. Their aberrant expression on cancer cells makes them attractive targets for therapeutic interventions. The chemoenzymatic synthesis strategy leverages chemical methods, such as solid-phase peptide synthesis (SPPS) and native chemical ligation (NCL), to construct the peptide backbone, followed by the enzymatic installation of sialic acid residues using specific sialyltransferases. This methodology allows for the creation of homogeneous glycopeptide analogues with well-defined structures, which is often challenging to achieve through purely chemical or biological methods.[2] One-pot multienzyme (OPME) systems further streamline this process by combining several enzymatic steps in a single reaction vessel, improving efficiency and yield.[3][4][5]
Core Methodologies
The chemoenzymatic synthesis of this compound analogues typically involves three main stages:
-
Peptide/Glycopeptide Backbone Synthesis: Chemical synthesis of the peptide backbone, which may already contain initial carbohydrate moieties (e.g., Tn or T antigens).
-
Enzymatic Sialylation: The selective transfer of sialic acid to the glycopeptide acceptor.
-
Purification and Characterization: Isolation and verification of the final this compound analogue.
A general workflow for this process is illustrated below.
Figure 1: General workflow for the chemoenzymatic synthesis of this compound analogues.
Data Presentation: Quantitative Analysis of Synthesis Steps
The following tables summarize quantitative data reported for key steps in the chemoenzymatic synthesis of this compound analogues.
Table 1: Yields of Enzymatic Glycosylation and Sialylation Reactions
| Glycopeptide Product | Acceptor Substrate | Enzyme(s) | Reaction Type | Yield (%) | Reference |
| α2,6-sialylated glycopeptide | GalNAc-glycopeptide | ST6GalNAc1 | Sialylation | 83 | [2] |
| Galactosylated glycopeptide | GalNAc-glycopeptide | C1GalT1 | Galactosylation | 82 | [2] |
| Disialylated glycopeptide | Galactosylated glycopeptide | ST6Gal1 / ST3Gal4 | Sialylation | - | [2] |
| STn-MUC1 glycopeptide | Tn-MUC1 glycopeptide | OPME system | Sialylation | 65 (crude) | [3] |
| Neu5Gc2en | Lactose, ManNGc | OPME system | Two-step OPME | 60 | [6] |
| Neu5Ac2en | Lactose, ManNAc | OPME system | Two-step OPME | 82 | [6] |
| Gal-Xyl disaccharide glycopeptide | Xylosylated bikunin glycopeptide | β4GalT7 | Galactosylation | 75 | [7] |
Table 2: Yields of Peptide Ligation and Synthesis
| Ligation/Synthesis Product | Method | Yield (%) | Reference |
| Glycopeptide 4 | Native Chemical Ligation | 48 | [8] |
| Glycopeptide 4 | Liposome-mediated NCL | 78 | [8] |
| Glycopeptide 7 | Liposome-mediated NCL | 83 | [8] |
| Fragment AB | Native Chemical Ligation | ~70 (after purification) | [9] |
| Protected glycopeptide 4 | Solid-Phase Peptide Synthesis | 14.8 | [7] |
Experimental Protocols
Protocol 1: One-Pot Multi-Enzyme (OPME) Sialylation of a Glycopeptide
This protocol is a general guideline for the sialylation of a glycopeptide using a one-pot, three-enzyme system.
Materials:
-
Glycopeptide acceptor (e.g., Tn-MUC1)
-
Sialic acid precursor (e.g., N-acetylmannosamine)
-
Sialic acid aldolase
-
CMP-sialic acid synthetase
-
Sialyltransferase (e.g., α2,6-sialyltransferase from Photobacterium damsela)
-
Cytidine 5'-triphosphate (CTP)
-
Magnesium chloride (MgCl₂)
-
Tris-HCl buffer (100 mM, pH 8.0)
-
Pyruvate
-
Alkaline phosphatase (optional, to reduce product inhibition)
-
C18 cartridge for purification
Procedure:
-
Prepare a reaction mixture in Tris-HCl buffer containing the glycopeptide acceptor, sialic acid precursor, CTP, pyruvate, and MgCl₂.
-
Add the three enzymes: sialic acid aldolase, CMP-sialic acid synthetase, and sialyltransferase.
-
If product inhibition is a concern, alkaline phosphatase can be added to the mixture.[10]
-
Incubate the reaction at 37°C for 4-18 hours.[11]
-
To drive the reaction to completion, periodically add an excess of CTP to ensure continuous generation of the CMP-sialic acid donor.[3]
-
Monitor the reaction progress using HPLC or mass spectrometry.
-
Upon completion, remove the byproduct CMP by passing the reaction mixture through a flash C18 cartridge.[3]
-
Purify the final this compound product using HPLC.
Figure 2: Workflow for One-Pot Multi-Enzyme (OPME) sialylation.
Protocol 2: Native Chemical Ligation (NCL) of Glycopeptide Fragments
This protocol outlines the general steps for ligating two glycopeptide fragments.
Materials:
-
N-terminal cysteine-containing glycopeptide fragment
-
C-terminal thioester-containing glycopeptide fragment
-
Phosphate (B84403) buffer (e.g., 200 mM, pH 7.5)
-
Guanidinium (B1211019) hydrochloride (6 M)
-
Thiol catalyst (e.g., 4% thiophenol (v/v) or sodium 2-mercaptoethanesulfonate)
-
Reverse-phase HPLC (RP-HPLC) for purification
Procedure:
-
Dissolve the N-terminal cysteine and C-terminal thioester glycopeptide fragments in the phosphate buffer containing 6 M guanidinium hydrochloride.
-
Add the thiol catalyst to initiate the ligation reaction. The use of sodium 2-mercaptoethanesulfonate can lead to faster reaction times compared to thiophenol.[8]
-
Incubate the reaction at room temperature. Reaction times can vary from a few hours to over 18 hours, depending on the specific substrates and catalyst.[8]
-
Monitor the progress of the ligation by LC/MS.
-
Once the reaction is complete, purify the ligated glycopeptide product by semi-preparative RP-HPLC.
-
Lyophilize the purified fractions to obtain the final product.
Figure 3: Workflow for Native Chemical Ligation (NCL).
Protocol 3: Purification of Sialylglycopeptides by HILIC-HPLC
This protocol is adapted for the purification of polar sialylglycopeptides.
Materials:
-
Crude this compound sample
-
Hydrophilic Interaction Chromatography (HILIC) column
-
Mobile Phase A: Acetonitrile
-
Mobile Phase B: Water with 0.1% Trifluoroacetic acid (TFA)
-
HPLC system with a UV detector
Procedure:
-
Dissolve the crude this compound sample in a suitable solvent, compatible with the initial mobile phase conditions.
-
Equilibrate the HILIC column with the initial mobile phase composition (high percentage of acetonitrile).
-
Inject the sample onto the column.
-
Elute the glycopeptides using a gradient of increasing Mobile Phase B (water with 0.1% TFA). A typical gradient might be from 95% A to 50% A over 30-60 minutes.
-
Monitor the elution profile at a suitable wavelength (e.g., 214 nm for the peptide backbone).
-
Collect fractions corresponding to the desired this compound peak.
-
Analyze the collected fractions by mass spectrometry to confirm the identity and purity of the product.
-
Pool the pure fractions and lyophilize to obtain the final product.
Conclusion
The chemoenzymatic synthesis of this compound analogues is a powerful and adaptable strategy for producing well-defined glycoconjugates for research and therapeutic development. The protocols and data presented here provide a foundation for researchers to design and execute their own synthetic strategies. The use of one-pot multi-enzyme systems and efficient ligation techniques can significantly streamline the synthesis process, making these complex molecules more accessible for a wide range of applications.
References
- 1. mdpi.com [mdpi.com]
- 2. Integrated Chemoenzymatic Approach to Streamline the Assembly of Complex Glycopeptides in the Liquid Phase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. One-pot multi-enzyme (OPME) chemoenzymatic synthesis of sialyl-Tn-MUC1 and sialyl-T-MUC1 glycopeptides containing natural or non-natural sialic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Enabling Chemoenzymatic Strategies and Enzymes for Synthesizing Sialyl Glycans and Sialyl Glycoconjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Sialidase-catalyzed one-pot multienzyme (OPME) synthesis of sialidase transition-state analogue inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Chemoenzymatic Synthesis of Glycopeptides Bearing Galactose–Xylose Disaccharide from the Proteoglycan Linkage Region - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Native Chemical Ligation of Peptides and Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Chemical and Enzymatic Synthesis of Sialylated Glycoforms of Human Erythropoietin - PMC [pmc.ncbi.nlm.nih.gov]
- 11. scholars.lib.ntu.edu.tw [scholars.lib.ntu.edu.tw]
Application Notes and Protocols for Fluorescence Labeling of Sialylglycopeptides
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sialylglycopeptides, glycoconjugates terminating with sialic acid residues, are key players in a multitude of biological processes, including cell adhesion, signal transduction, and immune responses. Their aberrant expression is a hallmark of various pathological conditions, most notably cancer, where they are implicated in metastasis and immune evasion. The ability to visualize and track sialylglycopeptides is therefore crucial for both basic research and the development of novel therapeutic strategies.
Fluorescence microscopy provides a powerful tool for studying the localization, trafficking, and dynamics of sialylglycopeptides in living and fixed cells. This document provides detailed protocols for three robust methods for fluorescently labeling sialylglycopeptides:
-
Chemical Labeling via Periodate (B1199274) Oxidation and Hydrazide Ligation: A versatile method for labeling cell surface sialic acids.
-
Enzymatic Labeling using Sialyltransferases: A highly specific approach for incorporating fluorescent sialic acid analogs.
-
Metabolic Labeling with Bioorthogonal Reporters and Click Chemistry: A powerful technique to label newly synthesized sialylglycans in living systems.
These application notes offer step-by-step protocols, quantitative comparisons of labeling strategies, and visualizations of the experimental workflows and a relevant signaling pathway to guide researchers in selecting and implementing the most suitable method for their experimental needs.
Data Presentation: Comparison of Labeling Strategies
The choice of labeling strategy depends on the specific experimental goals, such as the need for live-cell imaging, specificity for newly synthesized glycans, or broad labeling of the cell surface. The following tables provide a summary of quantitative data to aid in this selection.
Table 1: Comparison of Sialylglycopeptide Labeling Methods
| Feature | Chemical Labeling (Periodate-Hydrazide) | Enzymatic Labeling (Sialyltransferase) | Metabolic Labeling (Bioorthogonal) |
| Principle | Oxidation of sialic acid diols to aldehydes, followed by reaction with a fluorescent hydrazide. | Enzymatic transfer of a fluorescently-labeled sialic acid analog to a glycan acceptor. | Metabolic incorporation of an unnatural sugar with a bioorthogonal handle, followed by click chemistry with a fluorescent probe. |
| Specificity | Sialic acids with vicinal diols. | Specific for the acceptor substrate of the sialyltransferase used (e.g., N- or O-glycans). | Newly synthesized sialic acids. |
| Live Cell Compatible | Yes, with careful optimization of periodate concentration and incubation time to maintain cell viability.[1] | Yes.[2] | Yes, this is the primary application.[3] |
| Labeling Efficiency | High, can be enhanced with aniline (B41778) catalysis.[1] Can achieve labeling of 40-100% of a target glycoprotein (B1211001) depending on reagent concentrations. | Moderate to high, dependent on enzyme activity and substrate availability. | High, with some unnatural sugars like Ac4ManNAl showing greater incorporation efficiency than others.[3] |
| Temporal Control | Labels the existing surface pool of sialylglycopeptides. | Labels available glycan acceptors at the time of the experiment. | Allows for pulse-chase experiments to study glycan dynamics. |
| Reagent Accessibility | Readily available commercial reagents. | Requires specific recombinant sialyltransferases and fluorescent CMP-sialic acid donors.[2] | Requires synthesis or purchase of unnatural sugar precursors and bioorthogonal fluorescent probes.[4] |
Table 2: Photophysical Properties of Common Fluorescent Dyes
| Fluorescent Dye | Excitation (nm) | Emission (nm) | Quantum Yield | Photostability | Notes |
| Alexa Fluor 488 | 495 | 519 | 0.92 | High | Bright and photostable, a common choice for microscopy. |
| Cy3 | 550 | 570 | 0.15 | Moderate | Bright, but can be more susceptible to photobleaching than Alexa Fluor dyes.[5] |
| Cy5 | 649 | 670 | 0.28 | Moderate | Commonly used for far-red imaging, minimizing cellular autofluorescence. |
| ATTO 565 | 563 | 592 | 0.82 | High | Known for high photostability and brightness. |
| Rhodamine B | 554 | 577 | 0.31 | Low to Moderate | A classic fluorophore, but generally less photostable than modern dyes.[6] |
Note: Quantum yield and photostability can be influenced by the local environment and conjugation to biomolecules.
Experimental Protocols
Protocol 1: Chemical Labeling of Cell Surface Sialylglycopeptides
This method involves the mild oxidation of sialic acids to create aldehyde groups, which then react with fluorescently labeled hydrazides.[7][8][9] Aniline can be used to catalyze the reaction, increasing efficiency.[1]
Materials:
-
Cells in suspension or adherent on coverslips
-
Phosphate Buffered Saline (PBS), pH 7.4
-
Sodium meta-periodate (NaIO₄)
-
Fluorescently labeled hydrazide (e.g., Alexa Fluor 488 hydrazide)
-
Aniline (optional, for catalysis)
-
Reaction Buffer: 100 mM Sodium Acetate, pH 5.5
-
Quenching Solution: 100 mM glycerol (B35011) in PBS
-
Fixative (e.g., 4% paraformaldehyde in PBS)
-
Mounting medium with DAPI
Procedure:
-
Cell Preparation:
-
For adherent cells, grow on coverslips to the desired confluency.
-
For suspension cells, harvest and wash twice with ice-cold PBS. Resuspend at a concentration of 1-5 x 10⁶ cells/mL.
-
-
Periodate Oxidation:
-
Prepare a fresh 2 mM solution of NaIO₄ in ice-cold PBS.
-
Resuspend the cell pellet in the 2 mM NaIO₄ solution (or add to coverslips) and incubate for 15 minutes on ice in the dark.
-
Critical Step: The concentration and incubation time of NaIO₄ may need to be optimized to maximize labeling while minimizing cell damage.
-
-
Quenching:
-
Wash the cells twice with ice-cold PBS.
-
Add Quenching Solution and incubate for 5 minutes on ice to quench any unreacted periodate.
-
Wash the cells twice with Reaction Buffer.
-
-
Fluorescent Labeling:
-
Prepare a 10-50 µM solution of the fluorescent hydrazide in Reaction Buffer. If using aniline, add it to a final concentration of 1-10 mM.
-
Resuspend the cells in the labeling solution (or add to coverslips) and incubate for 1-2 hours at room temperature, protected from light.
-
-
Washing and Fixation:
-
Wash the cells three times with PBS to remove excess fluorescent probe.
-
Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.
-
Wash three times with PBS.
-
-
Microscopy:
-
Mount the coverslips with mounting medium containing DAPI.
-
Image the cells using an appropriate fluorescence microscope.
-
Protocol 2: Enzymatic Labeling of Sialylglycopeptides
This protocol utilizes a sialyltransferase to attach a fluorescently labeled sialic acid analog to terminal galactose or N-acetylgalactosamine residues on glycoproteins.[2][10][11]
Materials:
-
Cells or purified glycoproteins
-
Recombinant Sialyltransferase (e.g., ST6Gal1 for N-glycans, ST3Gal1 for O-glycans)
-
Fluorescently labeled CMP-Sialic Acid (e.g., CMP-Cy3-Sialic Acid)
-
Neuraminidase (optional, to remove existing sialic acids)
-
Reaction Buffer: 25 mM Tris-HCl, 10 mM MnCl₂, pH 7.5
-
Wash Buffer: PBS
Procedure:
-
Cell/Protein Preparation:
-
Prepare cells as described in Protocol 1.
-
For purified glycoproteins, dissolve in Reaction Buffer.
-
-
(Optional) Desialylation:
-
To label internal galactose residues, pre-treat the cells/protein with Neuraminidase according to the manufacturer's instructions to remove existing terminal sialic acids.
-
Wash thoroughly with PBS to remove the enzyme.
-
-
Enzymatic Labeling Reaction:
-
Prepare the labeling reaction mixture in Reaction Buffer containing:
-
Cells or 10-50 µg of glycoprotein
-
1-5 mU of Sialyltransferase
-
10-50 µM of fluorescent CMP-Sialic Acid
-
-
Incubate for 1-4 hours at 37°C.
-
-
Washing and Analysis:
-
For cells, wash three times with PBS.
-
For purified glycoproteins, the labeled product can be purified by SDS-PAGE or size-exclusion chromatography.
-
Proceed with fixation and microscopy as described in Protocol 1.
-
Protocol 3: Metabolic Labeling and Click Chemistry
This method involves feeding cells an unnatural sugar with a bioorthogonal handle (e.g., an azide (B81097) or alkyne), which is metabolically incorporated into sialic acids. The handle is then detected with a fluorescent probe via a click reaction.[3][4][12][13]
Materials:
-
Cell culture medium
-
Peracetylated N-azidoacetylmannosamine (Ac₄ManNAz) or N-alkynylmannosamine (Ac₄ManNAl)
-
Fluorescently labeled alkyne or azide probe (e.g., Alexa Fluor 488 DIBO alkyne for copper-free click chemistry)
-
For copper-catalyzed click chemistry (CuAAC):
-
Copper (II) sulfate (B86663) (CuSO₄)
-
A reducing agent (e.g., sodium ascorbate)
-
A copper ligand (e.g., THPTA)
-
-
PBS
-
Fixative
-
Mounting medium
Procedure:
-
Metabolic Incorporation:
-
Culture cells in medium supplemented with 25-50 µM Ac₄ManNAz or Ac₄ManNAl for 1-3 days.
-
Note: The optimal concentration and incubation time should be determined for each cell type.
-
-
Cell Preparation:
-
Harvest and wash the cells three times with PBS.
-
-
Click Chemistry Labeling (Copper-Free):
-
Resuspend the cells in PBS containing 10-50 µM of a fluorescently labeled cyclooctyne (B158145) (e.g., DIBO-Alexa Fluor 488).
-
Incubate for 30-60 minutes at room temperature, protected from light.
-
-
Click Chemistry Labeling (CuAAC):
-
Caution: Copper can be toxic to cells. This method is typically performed on fixed cells.
-
Fix the cells as described in Protocol 1.
-
Prepare the click reaction cocktail:
-
Fluorescent alkyne/azide probe (10-50 µM)
-
CuSO₄ (100 µM)
-
THPTA (500 µM)
-
Sodium ascorbate (B8700270) (5 mM, freshly prepared)
-
-
Incubate the fixed cells in the cocktail for 30-60 minutes at room temperature.
-
-
Washing and Microscopy:
-
Wash the cells three times with PBS.
-
If not already fixed, proceed with fixation.
-
Mount and image the cells.
-
Visualizations
Experimental Workflows
Caption: Workflow for Chemical Labeling of Sialylglycopeptides.
Caption: Workflow for Enzymatic Labeling of Sialylglycopeptides.
Caption: Workflow for Metabolic Labeling via Click Chemistry.
Signaling Pathway
Aberrant sialylation plays a significant role in cancer by modulating key signaling pathways that promote cell survival, proliferation, and metastasis.[5][14][15][16][17]
Caption: Role of Sialylation in Cancer-Related Signaling Pathways.
References
- 1. High efficiency labeling of glycoproteins on living cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Fluorescent Glycan Labeling and Detection: R&D Systems [rndsystems.com]
- 3. Metabolic Labeling of Sialic Acids in Living Animals with Alkynyl Sugars - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Bioorthogonal Chemical Labeling Probes Targeting Sialic Acid Isomers for N-Glycan MALDI Imaging Mass Spectrometry of Tissues, Cells, and Biofluids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. novaresearch.unl.pt [novaresearch.unl.pt]
- 6. pubs.acs.org [pubs.acs.org]
- 7. help.lumiprobe.com [help.lumiprobe.com]
- 8. docs.aatbio.com [docs.aatbio.com]
- 9. benchchem.com [benchchem.com]
- 10. Direct fluorescent glycan labeling with recombinant sialyltransferases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Fast Metabolic Glycan Labeling for Click-Labeling and Imaging of Sialoglycans in Living Acute Brain Slices from Mice and Human Patients. | Semantic Scholar [semanticscholar.org]
- 14. Frontiers | The Distinct Roles of Sialyltransferases in Cancer Biology and Onco-Immunology [frontiersin.org]
- 15. The Role of Sialyl-Tn in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Insights into the Role of Sialylation in Cancer Metastasis, Immunity, and Therapeutic Opportunity - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
Sialylglycopeptide Immobilization on Biosensor Surfaces: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the immobilization of sialylglycopeptides onto biosensor surfaces, a critical step in the development of robust and sensitive assays for a variety of applications, including drug discovery, diagnostics, and fundamental research into glycan-protein interactions.
Introduction
Sialylglycopeptides, with their terminal sialic acid residues, play crucial roles in a myriad of biological processes, from cell-cell recognition and signaling to pathogen binding.[1][2][3] The ability to immobilize these molecules onto biosensor surfaces in a controlled and reproducible manner is paramount for studying their interactions with binding partners such as lectins, antibodies, and viruses. This document outlines two common and effective immobilization strategies: covalent coupling via EDC/NHS chemistry and copper-catalyzed azide-alkyne cycloaddition (Click Chemistry). Additionally, it provides protocols for the characterization and quantitative analysis of these functionalized surfaces.
Immobilization Strategies
The choice of immobilization strategy depends on the nature of the sialylglycopeptide (B573236), the biosensor surface, and the desired orientation of the immobilized molecule. Covalent attachment methods are widely used to form stable linkages.[4]
Covalent Coupling via EDC/NHS Chemistry
This method is used to couple amine-containing sialylglycopeptides to carboxyl-functionalized biosensor surfaces. The reaction involves the activation of carboxyl groups by 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) to form a stable NHS ester, which then reacts with primary amines on the this compound to form a stable amide bond.[5][6][7][8]
Experimental Protocol:
Materials:
-
Carboxyl-functionalized biosensor chip (e.g., gold surface modified with a self-assembled monolayer of mercaptoundecanoic acid)
-
This compound with a primary amine group
-
Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0
-
Coupling Buffer: Phosphate-Buffered Saline (PBS), pH 7.4
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
NHS (N-hydroxysuccinimide) or Sulfo-NHS
-
Ethanolamine or other blocking agent
-
High-purity water
Procedure:
-
Surface Preparation:
-
Clean the biosensor surface according to the manufacturer's instructions. For gold surfaces, this may involve treatment with piranha solution (a mixture of sulfuric acid and hydrogen peroxide) or UV/ozone.
-
Functionalize the clean surface with a carboxyl-terminated self-assembled monolayer (SAM) by immersing it in an ethanolic solution of a carboxyl-alkane-thiol (e.g., 11-mercaptoundecanoic acid) overnight.
-
Rinse the surface thoroughly with ethanol (B145695) and then water, and dry under a stream of nitrogen.
-
-
Activation of Carboxyl Groups:
-
Prepare a fresh solution of 0.4 M EDC and 0.1 M NHS in activation buffer.
-
Inject the EDC/NHS solution over the carboxyl-functionalized surface and incubate for 15-30 minutes at room temperature. This converts the carboxyl groups to reactive NHS esters.[8]
-
-
Immobilization of this compound:
-
Dissolve the amine-containing this compound in coupling buffer (PBS, pH 7.4) at a desired concentration (e.g., 0.1-1 mg/mL).
-
Inject the this compound solution over the activated surface and incubate for 1-2 hours at room temperature. The primary amines on the glycopeptide will react with the NHS esters to form covalent amide bonds.
-
-
Blocking of Unreacted Sites:
-
To deactivate any remaining NHS esters and prevent non-specific binding, inject a solution of 1 M ethanolamine-HCl (pH 8.5) over the surface and incubate for 10-15 minutes.
-
-
Final Washing:
-
Wash the surface extensively with coupling buffer to remove any non-covalently bound molecules. The biosensor is now ready for analysis.
-
Copper-Catalyzed Azide-Alkyne Cycloaddition (Click Chemistry)
Click chemistry offers a highly specific and efficient method for immobilizing sialylglycopeptides.[9][10][11][12] This protocol requires the this compound to be modified with an azide (B81097) group and the biosensor surface with an alkyne group (or vice versa). The reaction is catalyzed by copper(I) and forms a stable triazole linkage.
Experimental Protocol:
Materials:
-
Alkyne-functionalized biosensor surface
-
Azide-modified this compound
-
Copper(II) sulfate (B86663) (CuSO4)
-
Sodium ascorbate (B8700270)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other copper(I)-stabilizing ligand
-
Reaction Buffer: PBS, pH 7.4
-
High-purity water
Procedure:
-
Surface and this compound Preparation:
-
Prepare an alkyne-functionalized biosensor surface. For glass or silica (B1680970) surfaces, this can be achieved by silanization with an alkyne-containing silane.[13]
-
Synthesize or procure an azide-modified this compound. This can be achieved through metabolic labeling or chemical modification.
-
-
Preparation of Click Chemistry Reagents:
-
Prepare fresh stock solutions: 100 mM CuSO4 in water, 200 mM THPTA in water, and 100 mM sodium ascorbate in water.[11]
-
-
Immobilization Reaction:
-
In a microcentrifuge tube, mix the azide-modified this compound (in reaction buffer) with the CuSO4 and THPTA solutions.
-
Initiate the reaction by adding the sodium ascorbate solution. The final concentrations should be optimized, but typical starting points are 1-10 µM this compound, 1 mM CuSO4, 2 mM THPTA, and 5 mM sodium ascorbate.
-
Inject this reaction mixture over the alkyne-functionalized biosensor surface.
-
Incubate for 30-60 minutes at room temperature, protected from light.[9]
-
-
Washing:
-
After the incubation period, thoroughly wash the biosensor surface with the reaction buffer and then with high-purity water to remove the catalyst and any unbound reagents. The surface is now functionalized with sialylglycopeptides.
-
Characterization and Quantitative Analysis
Electrochemical Impedance Spectroscopy (EIS)
EIS is a powerful technique to monitor the modification of the biosensor surface at each step of the immobilization process.[14][15] By applying a small sinusoidal voltage and measuring the resulting current, the impedance of the electrode-electrolyte interface can be determined. Each immobilization step (e.g., SAM formation, EDC/NHS activation, peptide coupling) will alter the interfacial properties, leading to a change in the charge transfer resistance (Rct), which can be visualized in a Nyquist plot.[16]
Surface Plasmon Resonance (SPR) for Quantitative Analysis
SPR is a label-free optical technique that allows for the real-time monitoring of biomolecular interactions at a sensor surface. It is widely used to determine the kinetics and affinity of this compound interactions with their binding partners.[17][18][19][20]
Experimental Protocol for Lectin Binding Analysis:
Materials:
-
This compound-immobilized SPR sensor chip
-
SPR instrument (e.g., Biacore)
-
Running Buffer: HBS-EP+ (or similar, as recommended by the instrument manufacturer)
-
Lectin solution (e.g., Sambucus nigra agglutinin (SNA) for α-2,6-linked sialic acid) at various concentrations
-
Regeneration Solution (e.g., 10 mM Glycine-HCl, pH 2.5)
Procedure:
-
System Equilibration:
-
Equilibrate the SPR system with running buffer until a stable baseline is achieved.
-
-
Lectin Injection (Association):
-
Inject a series of lectin concentrations over the this compound-functionalized surface and a reference surface (e.g., a blocked surface without the glycopeptide). The binding of the lectin to the immobilized glycopeptide will cause a change in the refractive index, resulting in an increase in the SPR signal (measured in Response Units, RU).
-
-
Dissociation:
-
After the association phase, switch back to the running buffer to monitor the dissociation of the lectin from the surface.
-
-
Regeneration:
-
Inject the regeneration solution to remove the bound lectin and prepare the surface for the next injection cycle.[20]
-
-
Data Analysis:
-
Subtract the reference channel signal from the active channel signal to correct for bulk refractive index changes and non-specific binding.
-
Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD = kd/ka).
-
Quantitative Data Summary
The following tables summarize representative quantitative data obtained from SPR analysis of this compound-lectin interactions.
Table 1: Kinetic and Affinity Constants for Lectin Binding to Immobilized Sialosides
| Lectin | Immobilized Sialoside | ka (M⁻¹s⁻¹) | kd (s⁻¹) | KD (nM) | Reference |
| Sambucus nigra agglutinin (SNA) | Neu5Acα2,6-LHEB | 1.29 x 10⁶ | - | 777 ± 93 | [21] |
| Sambucus nigra agglutinin (SNA) | α2,6-linked sialoside (GSL) | - | - | 544.7 ± 6.79 | [22] |
Note: LHEB refers to a linker molecule used for biotinylation.
Visualizations
Experimental Workflow: this compound Immobilization and Analysis
References
- 1. Sialic acid: an attractive biomarker with promising biomedical applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Sialic Acid-Targeted Biointerface Materials and Bio-Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Sialic Acids as Receptors for Pathogens | MDPI [mdpi.com]
- 4. Covalent immobilization of gold nanoparticles on a plastic substrate and subsequent immobilization of biomolecules - PMC [pmc.ncbi.nlm.nih.gov]
- 5. General Protocol for Coupling Biomolecules to Carboxylate Particles using EDC/Sulfo-NHS [echobiosystems.com]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. broadpharm.com [broadpharm.com]
- 10. interchim.fr [interchim.fr]
- 11. Alkyne Azide Click Chemistry Protocol for ADC Bioconjugation with Real Examples | AxisPharm [axispharm.com]
- 12. confluore.com [confluore.com]
- 13. benchchem.com [benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. Immobilization Techniques for Aptamers on Gold Electrodes for the Electrochemical Detection of Proteins: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Use of a biosensor based on surface plasmon resonance and biotinyl glycans for analysis of sugar binding specificities of lectins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Binding assay of lectins and glycoproteins by surface plasmon resonance - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 20. Surface plasmon resonance for real-time study of lectin-carbohydrate interactions for the differentiation and identification of glycoproteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Surface Plasmon Resonance Study of Protein-Carbohydrate Interactions using Biotinylated Sialosides - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Single-molecule imaging reveals allosteric stimulation of SARS-CoV-2 spike receptor binding domain by host sialic acid - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for High-Throughput Screening Assays Involving Sialylglycopeptide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sialylglycopeptides (SGPs) are complex carbohydrate structures, typically found at the termini of N-linked glycans on glycoproteins. These molecules play a pivotal role in a multitude of biological processes, including viral entry, immune modulation, and cell-cell recognition.[1][2] The enzymes responsible for attaching sialic acid to glycan chains, sialyltransferases (STs), are critical for the biosynthesis of these structures.[3] Aberrant sialylation is a hallmark of various diseases, most notably cancer, where it is often associated with metastasis and immune evasion.[3][4] Consequently, both SGPs and the enzymes that synthesize them have emerged as crucial targets for drug discovery.
High-throughput screening (HTS) provides a powerful platform for the rapid evaluation of large chemical libraries to identify novel inhibitors or modulators of SGP-related pathways.[5][6] This document provides detailed application notes and protocols for two primary HTS assays relevant to the study of sialylglycopeptides: a Fluorescence Polarization (FP)-based assay for screening sialyltransferase inhibitors and a Lectin-based ELISA for the quantification of sialylated glycoproteins.
I. Fluorescence Polarization (FP)-Based High-Throughput Screening for Sialyltransferase Inhibitors
This assay offers a robust and homogeneous format for identifying inhibitors of sialyltransferases (STs), the enzymes that synthesize sialylated glycans.[5][7] The principle relies on the transfer of a fluorescently labeled sialic acid analog from a donor substrate (e.g., CMP-FITC-NeuAc) to a larger glycoprotein (B1211001) acceptor. The transfer results in an increase in the molecular weight of the fluorescent molecule, slowing its rotation in solution and thus increasing the fluorescence polarization signal.[5][8][9] Potential inhibitors will prevent this transfer, leading to a low FP signal.
Experimental Protocol
Materials:
-
Enzymes: Recombinant human sialyltransferases (e.g., ST6Gal I, ST3Gal I, ST3Gal III).
-
Donor Substrate: CMP-NeuAc-FITC (fluorescein-labeled CMP-sialic acid).
-
Acceptor Substrate: Asialofetuin (a glycoprotein with exposed terminal galactose residues). Sialylglycopeptide (SGP) with terminal galactose can also be explored as an acceptor substrate.
-
Assay Buffer: 50 mM Tris-HCl (pH 7.4), 10 mM MnCl₂, 1 mM DTT.
-
Positive Control: Known sialyltransferase inhibitor (e.g., CDP).
-
Negative Control: DMSO.
-
Microplates: 384-well, black, low-volume plates.
-
Plate Reader: Capable of measuring fluorescence polarization.
Procedure:
-
Compound Plating: Dispense 100 nL of test compounds (dissolved in DMSO) and controls into the wells of a 384-well microplate.
-
Enzyme and Acceptor Addition: Prepare a master mix containing the sialyltransferase and asialofetuin in assay buffer. Dispense 5 µL of this mix into each well.
-
Incubation: Gently mix the plate and incubate for 15 minutes at room temperature to allow for pre-incubation of the enzyme with the test compounds.
-
Reaction Initiation: Prepare a solution of the fluorescent donor substrate (CMP-NeuAc-FITC) in assay buffer. Add 5 µL of this solution to each well to initiate the enzymatic reaction.
-
Reaction Incubation: Incubate the plate at 37°C for a predetermined time (e.g., 60-120 minutes), optimized for linear signal generation.
-
Signal Detection: Measure the fluorescence polarization on a compatible plate reader. Excitation is typically around 485 nm and emission at 535 nm.[10]
Data Presentation: Performance of Known Sialyltransferase Inhibitors
The following table summarizes the half-maximal inhibitory concentration (IC50) values for several sialyltransferase inhibitors identified through HTS campaigns.
| Compound ID | Target Sialyltransferase | IC50 (µM) | Assay Type |
| JFD00458 | Pan-Sialyltransferase Inhibitor | ~50-100 | Fluorescence Polarization |
| HAN00305 | ST3Gal III | ~10 | Fluorescence Polarization |
| Spirocyclic Drimane 68 | ST3Gal-I | 1.8 | Not Specified |
| Spirocyclic Drimane 69 | ST3Gal-I | 2.5 | Not Specified |
| Spirocyclic Drimane 70 | ST3Gal-I | 3.2 | Not Specified |
| Flavonoid (Luteolin) | ST6Gal-I | 19.3 | Not Specified |
| Flavonoid (Quercetin) | ST6Gal-I | 23.4 | Not Specified |
Data compiled from references[5][11].
HTS Workflow Diagram
Caption: A typical workflow for a high-throughput screening campaign.
II. Lectin-Based ELISA for Quantification of Sialylation
This assay provides a high-throughput method to quantify the presence of specific sialic acid linkages on glycoproteins.[12] Lectins are carbohydrate-binding proteins with high specificity for particular glycan structures.[13][14] In this assay, a glycoprotein of interest is immobilized, and a biotinylated lectin specific for a sialic acid linkage (e.g., Maackia amurensis lectin II (MALII) for α-2,3-linked sialic acid or Sambucus nigra agglutinin (SNA) for α-2,6-linked sialic acid) is used for detection.
Experimental Protocol
Materials:
-
Glycoprotein: Purified this compound (SGP) or other sialylated glycoproteins.
-
Coating Buffer: Phosphate-buffered saline (PBS), pH 7.4.
-
Blocking Buffer: 1% Bovine Serum Albumin (BSA) in PBS.
-
Lectins: Biotinylated MALII or SNA.
-
Detection Reagent: Streptavidin-Horseradish Peroxidase (HRP) conjugate.
-
Substrate: TMB (3,3',5,5'-Tetramethylbenzidine) or other HRP substrate.
-
Stop Solution: 2 M H₂SO₄.
-
Microplates: 384-well high-binding polystyrene plates.
-
Plate Reader: Absorbance microplate reader.
Procedure:
-
Coating: Dilute the SGP or glycoprotein to a suitable concentration (e.g., 1-10 µg/mL) in Coating Buffer. Add 25 µL to each well and incubate overnight at 4°C.
-
Washing: Wash the plate three times with 100 µL of PBS containing 0.05% Tween-20 (PBST).
-
Blocking: Add 100 µL of Blocking Buffer to each well and incubate for 1-2 hours at room temperature.
-
Washing: Repeat the washing step as in step 2.
-
Lectin Incubation: Dilute the biotinylated lectin in Blocking Buffer. Add 25 µL to each well and incubate for 1-2 hours at room temperature.
-
Washing: Repeat the washing step as in step 2.
-
Streptavidin-HRP Incubation: Dilute the Streptavidin-HRP conjugate in Blocking Buffer. Add 25 µL to each well and incubate for 1 hour at room temperature.
-
Washing: Wash the plate five times with PBST.
-
Substrate Addition: Add 25 µL of TMB substrate to each well and incubate in the dark until sufficient color develops (typically 15-30 minutes).
-
Reaction Stoppage: Add 25 µL of Stop Solution to each well.
-
Signal Detection: Read the absorbance at 450 nm using a microplate reader.
Data Presentation: Quantitative Sialylation Analysis
The results from a lectin-based ELISA can be used to compare the relative sialylation levels of different samples.
| Sample | Titer (µg/mL) | MALII Binding Rate (RU/s) | Relative α-2,3 Sialylation (%) |
| Control Clone 1 | 50 | 0.8 | 100 |
| Test Clone A | 48 | 1.2 | 150 |
| Test Clone B | 52 | 0.6 | 75 |
| Test Clone C | 45 | 1.5 | 188 |
This table represents example data where binding rates from a label-free system like ForteBio Octet, which also uses lectins, are used for high-throughput quantification.[15] The principle is analogous to ELISA.
III. This compound-Related Signaling Pathways
Sialylated glycans are key recognition motifs for endogenous lectins such as Siglecs (sialic acid-binding immunoglobulin-like lectins) and selectins, which mediate a variety of cell signaling events, particularly in the immune system.[3][16][17] For instance, the interaction of sialylated ligands on cancer cells with Siglecs on immune cells (like Natural Killer cells or macrophages) can transmit inhibitory signals, allowing cancer cells to evade immune destruction.[16]
Siglec-Mediated Immune Suppression Pathway
Caption: SGP on a tumor cell binds to Siglec-7, leading to immune suppression.
Conclusion
The HTS assays detailed in these application notes provide robust and scalable methods for investigating the roles of Sialylglycopeptides and their associated enzymes in health and disease. The fluorescence polarization assay is a powerful tool for identifying novel inhibitors of sialyltransferases, which could lead to new therapeutics for cancer and other diseases characterized by aberrant sialylation. The lectin-based ELISA offers a complementary high-throughput method for quantifying the sialylation status of glycoproteins, which is critical for biopharmaceutical development and biomarker discovery. Together, these approaches facilitate the exploration of the complex biology of sialylation and accelerate the discovery of new drugs targeting these pathways.
References
- 1. Selective Enrichment of Sialylglycopeptides Enabled by Click Chemistry and Dynamic Covalent Exchange - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound (SGP) and Disialyloctasaccharide | TCI EUROPE N.V. [tcichemicals.com]
- 3. Sialylation of N-glycans: mechanism, cellular compartmentalization and function - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Distinct Roles of Sialyltransferases in Cancer Biology and Onco-Immunology - PMC [pmc.ncbi.nlm.nih.gov]
- 5. High-throughput Screening for Inhibitors of Sialyl- and Fucosyltransferases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. High-Throughput Screening for Bacterial Glycosyltransferase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scilit.com [scilit.com]
- 8. Fluorescence polarization assay to quantify protein-protein interactions in an HTS format. | Semantic Scholar [semanticscholar.org]
- 9. Fluorescence polarization assays in high-throughput screening and drug discovery: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. biorxiv.org [biorxiv.org]
- 11. Sialyltransferase Inhibitors for the Treatment of Cancer Metastasis: Current Challenges and Future Perspectives | MDPI [mdpi.com]
- 12. A Quantitative Microtiter Assay for Sialylated Glycoform Analyses Using Lectin Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Optimizing Sialic Acid Clone Screening Through A High-Throughput Lectin Assay [bioprocessonline.com]
- 14. A protocol for high-throughput screening, analysis and validation of protein glycopatterns [protocols.io]
- 15. High-throughput sialylation measurement using lectins on an Octet platform for clone screening - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 16. Recent Progress in the Methodologies to Identify Physiological Ligands of Siglecs - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Siglec Ligands | MDPI [mdpi.com]
Troubleshooting & Optimization
Technical Support Center: Sialylglycopeptide Purification
Welcome to the technical support center for sialylglycopeptide (B573236) purification. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions related to the complexities of isolating and analyzing sialylated glycopeptides.
Frequently Asked Questions (FAQs)
Q1: Why is the purification of sialylglycopeptides so challenging?
A1: The purification of sialylglycopeptides presents several analytical hurdles. Their low abundance in complex biological mixtures, the inherent heterogeneity of glycan structures at specific glycosylation sites, and the poor ionization efficiency of glycopeptides during mass spectrometry analysis are significant challenges.[1][2] Furthermore, the hydrophilic nature of the glycan moieties can lead to poor retention on reverse-phase columns, and the acidic nature of sialic acids can cause signal suppression in positive-ion mode mass spectrometry.[3]
Q2: What are the most common methods for enriching sialylglycopeptides?
A2: Several strategies exist for the selective enrichment of sialylglycopeptides. These can be broadly categorized into physical adsorption and chemical derivatization methods.[1]
-
Physical Adsorption: These methods leverage the physicochemical properties of sialic acids. Common techniques include:
-
Hydrophilic Interaction Liquid Chromatography (HILIC): This is a widely used method that separates molecules based on their hydrophilicity.[4][5] It is praised for its unbiased enrichment of different glycopeptide types and compatibility with mass spectrometry.[5]
-
Titanium Dioxide (TiO2) Chromatography: TiO2 exhibits affinity for the negatively charged sialic acid residues, allowing for selective capture.[5][6][7]
-
Lectin Affinity Chromatography (LAC): Lectins are proteins that bind to specific carbohydrate structures, offering high specificity for certain glycan types.[4]
-
Ion-Exchange Chromatography: This technique separates molecules based on their net charge, taking advantage of the negative charge of sialic acids. However, co-elution with other acidic peptides can reduce selectivity.[1]
-
-
Chemical Derivatization: These methods involve chemically modifying the sialic acid to facilitate enrichment. A common approach is hydrazide chemistry, where the vicinal diol groups on sialic acids are oxidized and then captured on hydrazide-functionalized beads.[1][4]
Q3: What causes the loss of sialic acids during purification and analysis?
A3: Sialic acids are notoriously labile and can be lost during various stages of sample preparation and analysis.[8] The glycosidic bond linking sialic acid to the rest of the glycan is susceptible to hydrolysis under acidic conditions, which are often used for peptide cleanup and reverse-phase chromatography.[9] In-source decay during mass spectrometry, particularly with MALDI ionization, can also lead to the dissociation of sialic acids.[9][10]
Q4: How can I prevent the loss of sialic acids?
A4: To stabilize sialic acids and prevent their loss, chemical derivatization is a highly effective strategy.[8][9] Methods like esterification or amidation can protect the carboxyl group of sialic acid, making the glycosidic linkage more stable under acidic conditions and during mass spectrometric analysis.[9]
Q5: What are the advantages and disadvantages of different enrichment techniques?
A5: Each enrichment technique has its own set of pros and cons. HILIC offers broad coverage but may co-enrich other hydrophilic non-glycopeptides.[5] TiO2 is selective for sialylated glycopeptides but can also bind to phosphopeptides.[5] Lectin affinity is highly specific but may not capture all glycoforms if a single lectin is used.[4] Chemical methods like hydrazide chemistry can be very selective but may require additional steps for derivatization and release, and some methods can lead to the loss of the sialic acid itself during the release step.[1]
Troubleshooting Guides
This section provides solutions to common problems encountered during this compound purification.
Table 1: Common Issues in this compound Enrichment & Analysis
| Issue | Potential Cause(s) | Recommended Solution(s) | Expected Outcome |
| Low Yield of Sialylglycopeptides | - Inefficient enrichment strategy.- Loss of sample during desalting or precipitation steps.[3]- Sialic acid loss due to harsh acidic conditions.[9] | - Optimize the enrichment protocol (e.g., try a different method like HILIC or TiO2).- Use a chloroform-methanol precipitation instead of C18 desalting for highly hydrophilic glycopeptides.[3]- Perform sialic acid derivatization to stabilize the linkage.[8][9] | Increased recovery of target glycopeptides. |
| Co-elution of Non-glycopeptides | - Non-specific binding to the enrichment matrix (e.g., acidic peptides binding to TiO2 or ion-exchange resins).[1][5]- Insufficient washing steps. | - Increase the stringency of washing buffers.- For TiO2, use a low-pH buffer with a substituted acid like glycolic acid to improve selectivity.[6]- Consider a multi-step enrichment strategy (e.g., HILIC followed by TiO2). | Higher purity of the enriched this compound fraction. |
| Poor Signal in Mass Spectrometry | - Low abundance of the target glycopeptide.- Ion suppression from co-eluting contaminants.[3]- Poor ionization efficiency of sialylated glycopeptides in positive-ion mode.[3][8] | - Increase the starting material amount.- Improve the purity of the sample through optimized enrichment.- Use negative-ion mode for MS analysis.[8]- Derivatize sialic acids to neutralize the negative charge and improve positive-ion mode detection. | Enhanced signal intensity and better quality mass spectra. |
| Loss of Sialic Acid in Mass Spectra | - In-source decay or collision-induced dissociation (CID) fragmentation.[9][10]- Instability of the sialyl linkage.[8] | - Use a softer ionization technique if available.- Employ alternative fragmentation methods like electron-transfer dissociation (ETD) which tends to preserve labile modifications.[11]- Stabilize sialic acids through chemical derivatization prior to MS analysis.[9] | Preservation of the intact this compound structure for accurate identification. |
| Incomplete Derivatization of Sialic Acids | - Suboptimal reaction conditions (time, temperature, reagent concentration).- Difference in reactivity between α2,3- and α2,6-linked sialic acids.[8] | - Optimize derivatization reaction parameters.- Use a derivatization method known to be effective for both linkage types.[8] | Complete and uniform derivatization for accurate quantification and analysis. |
Experimental Protocols
Protocol 1: Enrichment of Sialylglycopeptides using Titanium Dioxide (TiO2) Chromatography
This protocol is adapted from methodologies described for the selective enrichment of sialic acid-containing glycopeptides.[5][6]
Materials:
-
Tryptic digest of glycoprotein (B1211001) sample
-
TiO2 spin tips or bulk resin
-
Loading Buffer: 80% Acetonitrile (ACN), 5% Trifluoroacetic acid (TFA), 1 M Glycolic acid
-
Washing Buffer 1: 80% ACN, 5% TFA, 1 M Glycolic acid
-
Washing Buffer 2: 80% ACN, 1% TFA
-
Elution Buffer: 10% Ammonium (B1175870) hydroxide (B78521)
-
Microcentrifuge
-
Sample vials
Procedure:
-
Sample Preparation: Resuspend the dried tryptic digest in 50 µL of Loading Buffer.
-
TiO2 Equilibration:
-
Place a TiO2 spin tip in a collection tube.
-
Add 50 µL of Elution Buffer and centrifuge at 1,500 x g for 2 minutes. Discard the flow-through.
-
Add 50 µL of Loading Buffer and centrifuge at 1,500 x g for 2 minutes. Discard the flow-through. Repeat this step once.
-
-
Sample Loading:
-
Load the resuspended sample onto the equilibrated TiO2 spin tip.
-
Centrifuge at 1,000 x g for 5 minutes. Collect the flow-through, which contains non-sialylated peptides, for separate analysis if desired.
-
-
Washing:
-
Add 50 µL of Washing Buffer 1 to the spin tip and centrifuge at 1,500 x g for 2 minutes. Discard the flow-through.
-
Add 50 µL of Washing Buffer 2 to the spin tip and centrifuge at 1,500 x g for 2 minutes. Discard the flow-through. Repeat this step.
-
-
Elution:
-
Place the spin tip into a new, clean collection tube.
-
Add 50 µL of Elution Buffer to the spin tip.
-
Incubate for 5 minutes at room temperature with gentle vortexing.
-
Centrifuge at 1,500 x g for 5 minutes to collect the enriched sialylglycopeptides.
-
Repeat the elution step and combine the eluates.
-
-
Sample Finalization: Immediately acidify the eluate with formic acid to neutralize the ammonium hydroxide and prevent potential degradation. Dry the sample in a vacuum centrifuge and store at -20°C until LC-MS/MS analysis.
Visualizations
Caption: Workflow for the purification and analysis of sialylglycopeptides.
Caption: Troubleshooting logic for low this compound signals.
References
- 1. Selective Enrichment of Sialylglycopeptides Enabled by Click Chemistry and Dynamic Covalent Exchange - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. A Pragmatic Guide to Enrichment Strategies for Mass Spectrometry–Based Glycoproteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Optimization of glycopeptide enrichment techniques for the identification of Clinical Biomarkers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Selective enrichment of sialylated glycopeptides with a d-allose@SiO2 matrix - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Selective Enrichment of Sialylated Glycopeptides | Thermo Fisher Scientific - US [thermofisher.com]
- 8. Sialic acid derivatization for glycan analysis by mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Modification of sialic acids on solid-phase: accurate characterization of protein sialylation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Effective use of mass spectrometry for glycan and glycopeptide structural analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Characterizing sialic acid variants at the glycopeptide level - PMC [pmc.ncbi.nlm.nih.gov]
Optimizing Sialylglycopeptide stability for long-term storage.
Welcome to the technical support center for sialylglycopeptide (B573236) (SGP) stability. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing the long-term storage of SGPs and to troubleshoot common stability issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of instability in sialylglycopeptides?
A1: The primary cause of instability is the hydrolysis of the glycosidic linkage of sialic acid residues, leading to their loss from the glycan chain. This desialylation is highly susceptible to acidic pH and elevated temperatures.[1][2][3] Sialic acids are fragile in acidic solutions and can be easily lost during sample preparation and analysis.[2]
Q2: What are the optimal storage conditions for long-term stability of sialylglycopeptides?
A2: For long-term storage, it is recommended to store sialylglycopeptides in a lyophilized (freeze-dried) powder form at -20°C or preferably at -80°C.[4][5] The vial should be tightly sealed to prevent moisture contamination, which can significantly decrease long-term stability.[4][6] If stored as a solution, use sterile buffers at a pH of 5-6, prepare aliquots to avoid repeated freeze-thaw cycles, and store at -80°C for up to 6 months.[6][7]
Q3: How does pH affect the stability of sialylglycopeptides?
A3: Sialylglycopeptides are most stable at a neutral or slightly acidic pH (around 5-6).[6] Acidic conditions (low pH) significantly accelerate the hydrolysis of the sialic acid linkage, leading to desialylation.[2][3] For instance, incubation in 0.1% TFA (pH ~2) leads to a gradual loss of sialic acids even at low temperatures, with significant loss at elevated temperatures.[1][2] Conversely, strongly basic conditions can also lead to degradation of the peptide backbone and O-acetyl group instability.[2]
Q4: Can I store sialylglycopeptides at room temperature?
A4: Storing sialylglycopeptides at room temperature is generally not recommended for long periods.[5] While dry, lyophilized peptides are stable for days to weeks at room temperature, prolonged exposure can lead to degradation.[6] In solution, degradation, including sialic acid loss and microbial contamination, can occur more rapidly at room temperature.[5][8]
Q5: What is lyophilization and why is it recommended for storing sialylglycopeptides?
A5: Lyophilization, or freeze-drying, is a process where water is removed from a frozen product under a vacuum, allowing the ice to change directly from a solid to a vapor.[9] This process is ideal for preserving sensitive biological materials like sialylglycopeptides because it minimizes chemical degradation reactions that require water, thereby enhancing long-term stability and extending shelf life.[10][11]
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Loss of sialic acid content in the sample. | 1. Acidic pH: Storage or processing in acidic buffers (e.g., TFA).[1][2] 2. High Temperature: Exposure to elevated temperatures during storage or sample preparation.[1][2][12] 3. Repeated Freeze-Thaw Cycles: Aliquoting was not performed.[4] | 1. Maintain a pH between 5 and 6 for solutions. If acidic conditions are necessary for a procedure, minimize exposure time and keep the temperature low. Consider chemical derivatization to stabilize sialic acids if harsh conditions are unavoidable.[2] 2. Store samples at -80°C. Avoid heating unless absolutely necessary.[4][7] 3. Prepare single-use aliquots to prevent degradation from repeated temperature changes.[6] |
| Peptide degradation or aggregation. | 1. Improper Storage Temperature: Storing at 4°C or room temperature for extended periods.[4][5] 2. Moisture Contamination: Improperly sealed vials for lyophilized powder.[4][6] 3. Oxidation: Particularly for peptides containing Cys, Met, or Trp residues.[4][5] | 1. For long-term storage, use -80°C. For short-term (1-2 weeks), -20°C is acceptable.[4] 2. Ensure the vial is tightly capped. Allow the vial to warm to room temperature before opening to reduce moisture uptake.[4][6] 3. Purge the vial with an inert gas like nitrogen or argon before sealing.[4] |
| Low recovery after reconstitution of lyophilized powder. | 1. Incomplete Solubilization: The chosen solvent may not be appropriate for the specific this compound. | 1. Start with sterile distilled water. If solubility is an issue, try a dilute (0.1%) acetic acid solution. Sonication can aid in dissolving the peptide. |
| Variability in experimental results. | 1. Inconsistent Sample Handling: Differences in storage time, temperature, or number of freeze-thaw cycles between samples. | 1. Standardize the entire workflow from storage to analysis. Ensure all samples are treated identically. Use aliquots to maintain consistency. |
Data Summary Tables
Table 1: Effect of Temperature on Sialic Acid Loss in 0.1% TFA (Trifluoroacetic Acid)
| Temperature | Incubation Time | Relative Abundance of Sialylated N-glycans (N2H2S2) | Relative Abundance of Asialo N-glycans (N2H2) |
| 4°C | 4 hours | Highest | ~10-fold lower than at 37°C |
| 23°C (Room Temp) | 4 hours | Decreased | Increased |
| 37°C | 4 hours | Significantly Decreased | ~10-fold increase compared to 4°C |
| 65°C | 4 hours | Severely Decreased (most sialic acids lost) | ~200-fold increase compared to 4°C |
| Data synthesized from studies on this compound hydrolysis.[1][2] |
Table 2: Recommended Long-Term Storage Conditions
| Storage Form | Temperature | Duration | Key Considerations |
| Lyophilized Powder | -80°C | > 2 years | Tightly sealed vial, protect from moisture and light.[4][7] |
| Lyophilized Powder | -20°C | 1-2 years | Tightly sealed vial, protect from moisture and light.[4][7] |
| Solution (in sterile buffer, pH 5-6) | -80°C | up to 6 months | Aliquot to avoid freeze-thaw cycles.[6][7] |
| Solution (in sterile buffer, pH 5-6) | -20°C | up to 1 month | Aliquot to avoid freeze-thaw cycles.[6][7] |
Experimental Protocols & Visualizations
Protocol 1: Stability Testing of Sialylglycopeptides under Different pH and Temperature Conditions
Objective: To assess the rate of desialylation of a this compound sample under various stress conditions.
Materials:
-
This compound (SGP) stock solution
-
Buffers: 0.1 M Sodium Citrate (pH 3), 0.1 M Sodium Phosphate (pH 7), 0.1 M Sodium Carbonate (pH 10)
-
Incubators/water baths set to 4°C, 37°C, and 65°C
-
HPLC system with a suitable column for glycopeptide analysis (e.g., HILIC)
-
Mass Spectrometer for identification of glycoforms
Methodology:
-
Prepare aliquots of the SGP stock solution.
-
Dilute the SGP into each of the different pH buffers to a final concentration of 1 mg/mL.
-
For each pH condition, create three sample sets. Incubate one set at 4°C, one at 37°C, and one at 65°C.
-
At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot from each sample.
-
Immediately neutralize the pH of the withdrawn aliquot (if acidic or basic) and freeze at -80°C to stop the degradation reaction.
-
Analyze all collected samples by HPLC-MS to quantify the remaining intact this compound and identify the formation of desialylated species.
-
Compare the peak areas of the intact and degraded forms to determine the stability under each condition.
Caption: Workflow for assessing this compound stability.
Protocol 2: Lyophilization of Sialylglycopeptides for Long-Term Storage
Objective: To prepare a stable, dry powder of this compound suitable for long-term storage.
Materials:
-
This compound solution in a suitable solvent (e.g., sterile water)
-
Lyophilizer (freeze-dryer)
-
Lyophilization vials and stoppers
Methodology:
-
Preparation: Dissolve the this compound in sterile, nuclease-free water to the desired concentration. Ensure the solution is clear.
-
Filling: Dispense the solution into lyophilization vials. Fill to no more than half the vial's volume to prevent the product from boiling over during the process.
-
Freezing: Place the vials on the shelf of the lyophilizer. Cool the shelves to a temperature well below the eutectic point of the sample (typically -40°C or lower). Hold at this temperature until the product is completely frozen solid. This is a critical step to ensure proper crystal structure for sublimation.
-
Primary Drying (Sublimation): Once the product is frozen, apply a vacuum (e.g., to 100-200 mTorr). The shelf temperature is then raised (e.g., to -10°C) to provide energy for the ice to sublimate directly into vapor. This is the longest phase of the process.
-
Secondary Drying (Desorption): After all the ice has sublimated, raise the shelf temperature further (e.g., to 20-25°C) while maintaining the vacuum. This step removes any residual, unfrozen water molecules from the product.
-
Stoppering and Sealing: Once secondary drying is complete, the vials are typically stoppered under vacuum or after backfilling with an inert gas like nitrogen. Remove the vials from the lyophilizer and seal them with aluminum caps.
-
Storage: Store the lyophilized product at -20°C or -80°C, protected from light.
References
- 1. researchgate.net [researchgate.net]
- 2. Modification of sialic acids on solid-phase: accurate characterization of protein sialylation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Handling and Storage Guidelines for Peptides and Proteins [sigmaaldrich.com]
- 5. jpt.com [jpt.com]
- 6. NIBSC - Peptide Storage [nibsc.org]
- 7. medchemexpress.com [medchemexpress.com]
- 8. The loss of sialic acid and its prevention in stored human platelets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Lyophilization of Parenteral (7/93) | FDA [fda.gov]
- 10. Lyophilization: Guide to Freeze Drying in Pharmaceuticals [adragos-pharma.com]
- 11. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 12. masspec.scripps.edu [masspec.scripps.edu]
Troubleshooting low yield in Sialylglycopeptide extraction.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering low yields during sialylglycopeptide (B573236) (SGP) extraction.
Troubleshooting Low this compound Yield
Low recovery of sialylglycopeptides can arise from a variety of factors during the extraction and enrichment process. This guide addresses common issues in a question-and-answer format to help you identify and resolve the root cause of low yield in your experiments.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound yield consistently low?
Low yield is often attributed to the inherent instability of sialic acids, which are susceptible to loss during sample preparation. Sialic acids can be hydrolyzed in acidic conditions or at elevated temperatures.[1][2] Inefficient enrichment, co-elution of non-glycopeptides, and protein degradation are also common culprits.[3][4]
Q2: How can I prevent the loss of sialic acids during sample preparation?
Stabilizing sialic acids through chemical derivatization is a crucial step.[2] Common methods include:
-
Esterification (e.g., methyl or ethyl esterification): This method effectively protects sialic acids.[1]
-
Amidation: This derivatization technique can be performed on all sialic acids, regardless of their linkage.[5]
Additionally, it is critical to avoid exposing samples to low pH (e.g., 0.1% TFA) for extended periods, as this can lead to significant sialic acid loss, even at room temperature.[1]
Q3: My enrichment step does not seem to be effective. What can I do?
Several enrichment strategies exist, each with its own set of parameters to optimize. Common methods include:
-
Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is a robust method for glycopeptide enrichment but can suffer from the co-elution of highly polar non-glycopeptides.[3] Optimizing the mobile phase composition is key to improving selectivity.
-
Titanium Dioxide (TiO2) Chromatography: This technique can be used for SGP enrichment, but its specificity can be relatively low.[3] Using a low-pH buffer with a substituted acid, such as glycolic acid, can improve binding efficiency and selectivity.[6]
-
Click Chemistry and Dynamic Covalent Exchange: This newer method offers high enrichment efficiency (over 70% has been reported) and good reproducibility for SGP analysis.[7][8]
Q4: Could the issue be with my initial protein digestion?
Yes, incomplete protein digestion can lead to low yields of all peptides, including glycopeptides. Ensure that your protease (e.g., trypsin) is active and that you are using an optimal enzyme-to-protein ratio (e.g., 1:30).[7] Also, consider that glycosylation can sometimes hinder enzymatic cleavage, so a combination of proteases might be beneficial.[9] To minimize protein degradation from other proteases, always include protease inhibitors in your buffers and keep samples cold.[4]
Q5: I am extracting SGPs from egg yolk and getting low yields. What are some common pitfalls?
Extraction from complex matrices like egg yolk can be challenging. Traditional methods often involve tedious steps that can lead to sample loss.[10] An optimized procedure using 40% acetone (B3395972) to treat the egg yolk powder can simplify the extraction process by avoiding emulsification and the need for high-speed centrifugation.[11]
Data Presentation: Comparison of SGP Enrichment Strategies
The following table summarizes the advantages and disadvantages of common this compound enrichment techniques to help you select the most appropriate method for your application.
| Enrichment Method | Principle | Advantages | Disadvantages | Reported Efficiency |
| Hydrophilic Interaction Liquid Chromatography (HILIC) | Separation based on hydrophilicity. | Unbiased towards different glycopeptide types, excellent reproducibility, MS compatible.[3] | Co-elution of polar non-glycopeptides can reduce selectivity.[3] | Variable |
| Titanium Dioxide (TiO2) Chromatography | Affinity interaction with sialic acid. | Can enrich for sialylated glycopeptides. | Relatively low specificity, potential for non-specific binding.[3] | Variable |
| Strong Cation-Exchange Chromatography (SCX) | Exploits the negative charge of sialic acid. | Can enrich for SGPs. | Co-elution of non-glycopeptides with acidic amino acids.[3] | Variable |
| Click Chemistry & Dynamic Covalent Exchange | Chemical derivatization and capture. | High enrichment efficiency and selectivity, good reproducibility.[7][8] | Requires chemical modification steps. | >70%[7][8] |
Experimental Protocols
Protocol 1: Sialic Acid Stabilization via Esterification
This protocol is adapted from methods described for the stabilization of sialylated glycopeptides.[1]
-
Reagent Preparation: Prepare a solution of methanol (B129727) or ethanol (B145695) containing an equal molar concentration of 1-Hydroxybenzotriazole (HOBt) and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).
-
Reaction: Add the esterification reagent directly to the non-reduced N-glycan or intact glycopeptide sample.
-
Incubation: Allow the reaction to proceed at room temperature. The exact incubation time may need to be optimized for your specific sample.
-
Quenching and Cleanup: Quench the reaction and proceed with a suitable cleanup method, such as solid-phase extraction, to remove excess reagents prior to downstream analysis.
Protocol 2: SGP Enrichment using Click Chemistry
This protocol is a generalized workflow based on a novel method for selective SGP enrichment.[7][8]
-
Mild Periodate Oxidation: Treat the glycoprotein (B1211001) sample with a mild oxidizing agent (e.g., 1 mM NaIO₄ at 4°C) to selectively oxidize the vicinal diol groups on sialic acids to aldehydes.
-
Hydrazide Chemistry: Capture the oxidized SGPs onto hydrazide-functionalized beads.
-
Proteolytic Digestion: Perform on-bead digestion of the captured glycoproteins using an appropriate protease (e.g., trypsin).
-
Azide (B81097)/Alkyne Labeling (Click Chemistry): Introduce an azide or alkyne tag to the captured SGPs.
-
Elution via Dynamic Covalent Exchange: Release the modified SGPs under mild conditions that preserve the glycan and peptide structures.
-
Analysis: Analyze the enriched SGPs by LC-MS/MS.
Visualizations
Experimental Workflow and Troubleshooting
Caption: Workflow for SGP extraction and a decision tree for troubleshooting low yield.
Logical Relationships in Sialic Acid Loss
Caption: The relationship between experimental conditions and sialic acid loss.
References
- 1. Modification of sialic acids on solid-phase: accurate characterization of protein sialylation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Sialic acid derivatization for glycan analysis by mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Selective enrichment of sialylated glycopeptides with a d-allose@SiO2 matrix - PMC [pmc.ncbi.nlm.nih.gov]
- 4. How to Troubleshoot Low Protein Yield After Elution [synapse.patsnap.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Selective Enrichment of Sialylglycopeptides Enabled by Click Chemistry and Dynamic Covalent Exchange - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Selective Enrichment of Sialylglycopeptides Enabled by Click Chemistry and Dynamic Covalent Exchange - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Simultaneous enrichment and separation of neutral and sialyl glycopeptides of SARS-CoV-2 spike protein enabled by dual-functionalized Ti-IMAC material - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Improved isolation and characterization procedure of this compound from egg yolk powder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Sialoglycoprotein (SGP) Analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals prevent the degradation of sialic acid during sialoglycoprotein (SGP) analysis.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of sialic acid degradation during SGP analysis?
A1: Sialic acids are notoriously labile and can be lost or modified during sample preparation and analysis. The primary causes of degradation include:
-
Acidic Conditions: The glycosidic linkage of sialic acids is susceptible to hydrolysis in acidic environments, a common condition in many analytical procedures.[1][2] Even mild acids like 0.1% trifluoroacetic acid (TFA) can cause significant sialic acid loss, especially at elevated temperatures.[1][3]
-
High Temperatures: Increased temperatures accelerate the rate of acid-catalyzed hydrolysis, leading to substantial loss of sialic acids.[1][3][4]
-
Harsh Chemical Treatments: Certain derivatization methods, such as permethylation, use harsh basic conditions that can lead to the degradation of O-acetyl groups on sialic acids.[1]
-
Mass Spectrometry Ionization: Sialic acids are prone to fragmentation and loss during ionization in mass spectrometry, particularly with techniques like MALDI (matrix-assisted laser desorption/ionization).[1][5]
Q2: How can I prevent the loss of sialic acids during my experiments?
A2: Preventing sialic acid loss is crucial for accurate SGP analysis. Key strategies include:
-
Chemical Derivatization: Stabilizing the carboxyl group of sialic acid through derivatization is a highly effective method. Common techniques include amidation and esterification (e.g., methyl or ethyl esterification), which protect the sialic acid from degradation during subsequent analytical steps.[1][2][5][6][7]
-
Enzymatic Release: Using sialidases (neuraminidases) to release sialic acids offers a milder alternative to acid hydrolysis, often preserving modifications like O-acetylation.[4][8][9]
-
Mild Acid Hydrolysis: If chemical release is necessary, using milder conditions, such as 2M acetic acid at 80°C for 2 hours, can help minimize degradation compared to stronger acids.[4][10][11]
-
Optimized Sample Handling: Maintaining low temperatures and a neutral or slightly acidic pH throughout sample preparation can significantly reduce sialic acid loss.[4][12][13]
Q3: What is the impact of O-acetylation on sialic acid stability and analysis?
A3: O-acetylation is a common modification of sialic acids that can affect their stability and analysis. O-acetyl groups are labile and can be lost or migrate under both acidic and basic conditions, as well as at high temperatures.[4][14] This instability can lead to an underestimation of O-acetylated species.[4] Furthermore, O-acetylation can influence the activity of sialidases, potentially hindering enzymatic release.[4] Careful optimization of release and derivatization conditions is essential for the accurate analysis of O-acetylated sialic acids.[4]
Troubleshooting Guides
Problem 1: Low or no detectable sialic acids in the final analysis.
| Possible Cause | Troubleshooting Steps |
| Sialic acid loss during acid hydrolysis. | - Switch to a milder acid hydrolysis method, such as using 2M acetic acid at 80°C for 2 hours.[4][10] - Consider enzymatic release using a suitable sialidase as a gentler alternative.[4][8] |
| Degradation due to high temperature. | - Avoid temperatures above 50°C during sample preparation steps where sialic acids are exposed.[4] - If heating is necessary, minimize the duration and use the lowest effective temperature. |
| Loss during sample cleanup. | - Be aware that acidic solutions like 0.1% TFA used for C18 cartridge cleanup can cause sialic acid loss, even at room temperature.[3] - Perform cleanup steps at low temperatures (e.g., 4°C) to minimize degradation.[3] |
| In-source decay during mass spectrometry. | - For MALDI-MS, consider using a "cold" matrix to reduce fragmentation.[2][5] - Chemical derivatization to stabilize the sialic acid is a highly effective solution.[2][6] |
Problem 2: Inconsistent or variable results between replicates.
| Possible Cause | Troubleshooting Steps |
| Variable loss of sialic acids during sample preparation. | - Standardize all sample preparation protocols, paying close attention to pH, temperature, and incubation times.[2] - Implement a derivatization step to stabilize sialic acids before analysis.[2] |
| Migration of O-acetyl groups. | - Maintain a consistent and slightly acidic to neutral pH throughout sample preparation.[4] - Minimize the time between sample processing steps to reduce the chances of migration.[4] |
| Incomplete derivatization. | - Ensure derivatization reagents are fresh and used at the correct concentration. - Optimize reaction time and temperature to ensure the derivatization reaction goes to completion.[2] |
Quantitative Data Summary
Table 1: Comparison of Sialic Acid Release Methods
| Method | Conditions | Advantages | Disadvantages | Impact on O-Acetylation |
| Mild Acid Hydrolysis | 2M Acetic Acid, 80°C, 2 hours[8][10] | Releases a broad range of sialic acids.[4] | Harsher conditions can lead to some degradation and loss of O-acetyl groups.[4] | High risk of O-acetyl group loss.[4] |
| Enzymatic Release (Sialidase A) | 37°C, 1 hour (or overnight)[4][8] | Mild conditions, highly specific for sialic acid linkages.[4] | Activity can be hindered by certain O-acetyl substitutions.[4] | Generally good preservation of O-acetyl groups, but release efficiency may be low for some O-acetylated species.[4] |
| Strong Acid Hydrolysis (TFA) | 0.1% TFA, 4 hours[3] | Effective for complete hydrolysis. | Significant loss of sialic acids, especially at elevated temperatures.[1][3] | Significant loss of O-acetyl groups. |
Table 2: Effect of Temperature on Sialic Acid Loss in 0.1% TFA (4-hour incubation) [3]
| Temperature | Relative Abundance of Sialylated N-glycans | Relative Abundance of Asialo N-glycans |
| 4°C | Highest | Lowest |
| 23°C | Decreased | Increased |
| 37°C | Further Decreased | Significantly Increased |
| 65°C | Lowest | Highest |
Experimental Protocols
Protocol 1: Mild Acid Hydrolysis for Sialic Acid Release
-
Sample Preparation: Prepare your glycoprotein (B1211001) sample in high-purity water.
-
Hydrolysis: Add an equal volume of 4M acetic acid to the sample to achieve a final concentration of 2M.[10]
-
Incubation: Tightly cap the reaction vial and incubate at 80°C for 2 hours.[10]
-
Cooling and Drying: Cool the sample to room temperature. Dry the sample completely using a centrifugal vacuum evaporator.[4]
-
Derivatization: The dried sample is now ready for derivatization (e.g., DMB labeling).[4]
Protocol 2: Enzymatic Release of Sialic Acids
-
Sample Reconstitution: Reconstitute the glycoprotein or glycan sample in 50 mM ammonium (B1175870) acetate, pH 5.5.[8]
-
Enzyme Addition: Add sialidase A (from Arthrobacter ureafaciens) to a final concentration of 10% of the reaction volume.[8]
-
Incubation: Incubate the reaction mixture at 37°C overnight.[8]
-
Collection of Released Sialic Acids: Use a molecular weight cutoff filter (e.g., 10 kDa) to separate the released sialic acids (filtrate) from the larger protein/glycan components.[8]
-
Drying: Dry the filtrate to completeness before proceeding to derivatization.[8]
Protocol 3: Amidation of Sialic Acids for Stabilization
-
Sample Preparation: Prepare an aqueous solution of the purified glycoprotein or glycan sample.[2]
-
Reagent Preparation: Prepare solutions of an amine (e.g., aniline (B41778) or ammonium chloride) and a condensing agent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC).[2][15]
-
Reaction: Mix the sample solution with the amine and EDC solutions.[2]
-
Incubation: Incubate the reaction mixture at room temperature. The optimal reaction time may vary and should be determined empirically.[2]
-
Cleanup: Purify the derivatized sample using a suitable method, such as HILIC cartridges, to remove excess reagents.[15]
-
Analysis: Elute the derivatized sample, dry it down, and reconstitute it in a suitable solvent for analysis by mass spectrometry or HPLC.[2]
Visualizations
Caption: General workflow for sialoglycoprotein analysis.
Caption: Troubleshooting decision tree for low sialic acid signal.
References
- 1. Modification of sialic acids on solid-phase: accurate characterization of protein sialylation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Sialic acid derivatization for glycan analysis by mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Derivatization of sialic acids for stabilization in matrix-assisted laser desorption/ionization mass spectrometry and concomitant differentiation of alpha(2 --> 3)- and alpha(2 --> 6)-isomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Sialic acid derivatization for glycan analysis by mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Sialic Acid Speciation using Capillary Electrophoresis: Optimization of Analyte Derivatization and Separation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. ludger.com [ludger.com]
- 11. Siliac Acid Analysis - Creative Proteomics [creative-proteomics.com]
- 12. Degradation Kinetics and Shelf Life of N-acetylneuraminic Acid at Different pH Values - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. General Consideration on Sialic Acid Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 15. On-tissue amidation of sialic acid with aniline for sensitive imaging of sialylated N-glycans from FFPE tissue sections via MALDI mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Sialylglycopeptide HPLC Separation
Welcome to the technical support center for sialylglycopeptide (B573236) analysis. This resource provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals optimize the resolution of this compound separation by High-Performance Liquid Chromatography (HPLC).
Troubleshooting Guide
This guide addresses common issues encountered during the HPLC separation of sialylglycopeptides, offering potential causes and solutions to improve resolution and peak shape.
Issue 1: Poor Resolution and Peak Broadening
You are observing wide peaks that are not well separated from each other, leading to inaccurate quantification.
| Potential Cause | Recommended Solution |
| Inappropriate Column Chemistry | Select a column with a suitable stationary phase. For sialylglycopeptides, common choices include C18 for reversed-phase (RP), amide or other polar functional groups for Hydrophilic Interaction Liquid Chromatography (HILIC), or porous graphitic carbon (PGC).[1][2] HILIC is particularly effective as it retains glycopeptides based on the hydrophilicity of their glycan moieties.[3][4] |
| Suboptimal Mobile Phase Composition | Optimize the mobile phase. For RP-HPLC, adjust the organic solvent (e.g., acetonitrile) concentration and the type and concentration of the ion-pairing agent.[5] For HILIC, the concentration of the weak solvent (typically acetonitrile) is critical for retention and separation.[3] The addition of salts like ammonium (B1175870) formate (B1220265) can also influence selectivity.[3] |
| Incorrect Flow Rate | Optimize the flow rate. A lower flow rate generally increases resolution but also extends the run time.[6] |
| High Column Temperature | Increasing the column temperature can enhance resolution for isomeric sialylglycopeptides in RPLC, though it may decrease retention times for some species.[7][8] |
| Column Overloading | Reduce the sample concentration or injection volume.[6][9] Overloading can lead to peak fronting or tailing.[10] |
| Large Dead Volume | Minimize the length and internal diameter of tubing connecting the injector, column, and detector to reduce extra-column band broadening.[11] |
Issue 2: Peak Tailing
Peaks are asymmetrical with a "tail" extending from the back of the peak, which can interfere with the integration of subsequent peaks.
| Potential Cause | Recommended Solution |
| Secondary Interactions with Stationary Phase | Residual silanol (B1196071) groups on silica-based columns can interact with basic residues on the peptide backbone, causing tailing. Use a well-endcapped column or add a competing base to the mobile phase. Operating at a lower pH can also suppress silanol ionization.[10] |
| Sample Solvent Mismatch | The sample solvent should be weaker than or similar in strength to the initial mobile phase to ensure proper focusing of the analyte band at the column head.[11][12] |
| Column Contamination | Strongly retained compounds from previous injections can accumulate on the column. Implement a robust column washing procedure between runs. A guard column can also help protect the analytical column.[9] |
| Metal Chelation | Sialic acids can interact with metal ions in the HPLC system. Using a bio-inert or PEEK-lined system and high-purity mobile phase additives can mitigate this issue.[12] |
Issue 3: Peak Splitting or Shoulders
A single peak appears as two or more merged peaks, or with a distinct shoulder.
| Potential Cause | Recommended Solution |
| Co-elution of Isomers | Sialylglycopeptides can exist as various isomers (e.g., α2-3 vs. α2-6 sialic acid linkage).[7][8] Method optimization, including changing the stationary phase (e.g., PGC), mobile phase composition, or temperature, may be required to resolve these species.[2] |
| Sample Degradation | Ensure sample stability. Sialic acids can be labile, especially at low pH and high temperatures. |
| Injection Issues | A partially blocked injector port or needle can cause the sample to be introduced onto the column in a non-uniform manner.[13] Regular maintenance of the autosampler is crucial. |
| Column Bed Irregularity | A void or channel in the column packing can lead to peak splitting.[14] This often requires column replacement. |
Frequently Asked Questions (FAQs)
Q1: What is the best type of chromatography for separating sialylglycopeptides?
A1: The choice of chromatography depends on the specific analytical goal.
-
Reversed-Phase (RP) HPLC: Often used with ion-pairing agents, it separates based on the overall hydrophobicity of the glycopeptide.[5] High temperatures can improve the resolution of sialylated isomers on C18 columns.[7][8]
-
Hydrophilic Interaction Liquid Chromatography (HILIC): This is a powerful technique for separating glycopeptides based on the hydrophilicity of the glycan chain. It is particularly effective for separating glycoforms with the same peptide backbone.[3][4] Sialic acid addition significantly increases retention time in HILIC.[3]
-
Porous Graphitic Carbon (PGC) HPLC: PGC offers unique selectivity based on the three-dimensional structure of the glycan and can resolve isomers that are difficult to separate by other methods.[2]
Q2: How can I improve the separation of this compound isomers?
A2: Separating isomers, such as those with different sialic acid linkages (α2-3 vs. α2-6), is challenging.[7][8] Consider the following:
-
High-Temperature RPLC: Running the separation at elevated temperatures (e.g., 60°C) can enhance the resolution of sialylated isomers.[7][8]
-
Porous Graphitic Carbon (PGC) Column: PGC columns are known for their ability to separate closely related glycan structures.[2]
-
Mobile Phase Optimization: Fine-tuning the mobile phase composition, including the use of different organic modifiers or additives, can alter selectivity.
Q3: My baseline is noisy. What could be the cause?
A3: A noisy baseline can be caused by several factors:
-
Mobile Phase: Ensure mobile phases are properly degassed and prepared with high-purity solvents and additives.[9]
-
Detector: The detector lamp may be failing, or the flow cell could be contaminated.[13]
-
Pump: Inconsistent mixing or pump seal failure can lead to pressure fluctuations and a noisy baseline.[13]
-
Column Contamination: Contaminants eluting from the column can contribute to baseline noise.
Q4: What are some key considerations for sample preparation of sialylglycopeptides?
A4: Proper sample preparation is crucial for good chromatographic results.
-
Enrichment: Due to their low abundance, sialylglycopeptides often need to be enriched from complex biological samples using techniques like HILIC or weak cation exchange (WCX) chromatography.[4]
-
Sample Solvent: Dissolve the sample in a solvent that is compatible with the initial mobile phase conditions to avoid peak distortion.[11][12]
-
Filtration: Filter samples to remove particulates that could clog the column.[15]
Experimental Protocols
Protocol 1: Generic Reversed-Phase HPLC Method for this compound Separation
This protocol provides a starting point for developing an RP-HPLC method.
-
Column: C18 stationary phase (e.g., Agilent ZORBAX 300SB-C18, Thermo Scientific Acclaim Glycan).
-
Mobile Phase A: 0.1% Formic Acid or Trifluoroacetic Acid (TFA) in water.
-
Mobile Phase B: 0.1% Formic Acid or TFA in acetonitrile.
-
Gradient: A linear gradient from 5% to 50% Mobile Phase B over 30-60 minutes. The exact gradient will need to be optimized for the specific sample.
-
Flow Rate: 0.2 - 1.0 mL/min, depending on the column internal diameter.
-
Detection: UV at 214 nm or mass spectrometry.
Protocol 2: Generic HILIC Method for this compound Separation
This protocol is a starting point for HILIC-based separations.
-
Column: HILIC stationary phase (e.g., Waters Acquity UPLC BEH Glycan, Agilent AdvanceBio Glycan Mapping).
-
Mobile Phase A: 100 mM Ammonium Formate, pH 4.4.
-
Mobile Phase B: Acetonitrile.
-
Gradient: A linear gradient from 80% to 50% Mobile Phase B over 30-60 minutes.
-
Flow Rate: 0.2 - 0.5 mL/min.
-
Column Temperature: 40 - 60°C.
-
Detection: Fluorescence (if labeled) or mass spectrometry.
Visualizations
Caption: Troubleshooting workflow for poor HPLC resolution.
Caption: Logic for selecting an HPLC method for sialylglycopeptides.
References
- 1. tools.thermofisher.com [tools.thermofisher.com]
- 2. Methods for Quantification of Glycopeptides by Liquid Separation and Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Hydrophilic interaction liquid chromatography in the separation of glycopeptides and their isomers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Optimization of glycopeptide enrichment techniques for the identification of Clinical Biomarkers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. An efficient and robust HPLC method to determine the sialylation levels of human epithelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. youtube.com [youtube.com]
- 7. Isomer separation of sialylated O- and N-linked glycopeptides using reversed-phase LC-MS/MS at high temperature - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Advanced Guide to HPLC Troubleshooting: solve 7 common issues like a pro! [pharmacores.com]
- 10. silicycle.com [silicycle.com]
- 11. How to Obtain Good Peak Shapes | Technical Information | GL Sciences [glsciences.com]
- 12. Improving peak shapes in an HPLC method in Aqueous Normal Phase ANP - Tips & Suggestions [mtc-usa.com]
- 13. m.youtube.com [m.youtube.com]
- 14. agilent.com [agilent.com]
- 15. uhplcs.com [uhplcs.com]
Technical Support Center: Minimizing Ion Suppression in Sialylglycopeptide Mass Spectrometry
Welcome to the technical support center for sialylglycopeptide (B573236) mass spectrometry analysis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their experimental workflows. Here you will find answers to frequently asked questions and detailed guides to overcome common challenges related to ion suppression.
Frequently Asked Questions (FAQs)
Q1: What is ion suppression and why is it a significant problem in this compound analysis?
A1: Ion suppression is the reduction in the ionization efficiency of a target analyte, in this case, sialylglycopeptides, due to the presence of co-eluting compounds in the sample matrix. This leads to a decreased signal intensity, which can negatively impact the sensitivity, accuracy, and reproducibility of your analysis. Sialylglycopeptides are particularly susceptible to ion suppression because they are often present at low abundance and their ionization can be easily hindered by more abundant, non-glycosylated peptides or other matrix components like salts and lipids.[1]
Q2: My this compound signal is much lower in my biological sample compared to a pure standard. What are the likely causes?
A2: This is a classic sign of ion suppression. The primary causes in complex biological samples include:
-
Co-eluting Peptides: Non-glycosylated peptides are typically much more abundant and can compete with sialylglycopeptides for ionization.
-
Salts and Buffers: Non-volatile salts (e.g., phosphates, Tris) from buffers used during sample preparation can severely suppress the electrospray ionization (ESI) process.
-
Lipids and Detergents: These can also co-elute with your analytes and interfere with droplet formation and desolvation in the ESI source.
-
Mobile Phase Additives: While necessary for chromatography, some additives like trifluoroacetic acid (TFA) are known to cause ion suppression.
Q3: I am not detecting any of my expected sialylglycopeptides, only neutral glycopeptides. What could be the issue?
A3: This issue can arise from a few factors:
-
Loss of Sialic Acids: Sialic acids are labile and can be lost during sample preparation or in the mass spectrometer's ion source, especially under acidic conditions or with high source temperatures.[2][3] This will result in the detection of the corresponding neutral glycopeptide.
-
Inefficient Enrichment: The enrichment method you are using may not be optimal for capturing negatively charged sialylglycopeptides.
-
Suboptimal Ionization Conditions: The pH of the mobile phase and the ionization mode (positive vs. negative) can significantly impact the ionization of sialylated species. In positive ion mode, the negative charge of sialic acid can hinder ionization.[3]
Q4: My this compound peaks are broad and show significant tailing in my HILIC-MS chromatogram. What can I do to improve peak shape?
A4: Poor peak shape in HILIC is a common issue. Here are some troubleshooting steps:
-
Injection Solvent Mismatch: The solvent used to dissolve your sample should be as close as possible to the initial mobile phase composition. Injecting a sample in a highly aqueous solvent into a high organic mobile phase can cause peak distortion.[4]
-
Secondary Interactions: Sialic acids can interact with the stationary phase or metal components of the LC system, leading to tailing.[5] Consider using a mobile phase with a slightly higher ionic strength or a different pH.
-
Column Equilibration: Ensure the column is properly equilibrated with the initial mobile phase conditions before each injection. Insufficient equilibration is a common cause of retention time drift and poor peak shape.
-
Column Contamination: The column may be contaminated with strongly retained matrix components. Try flushing the column with a strong solvent or consider replacing it.[4]
Troubleshooting Guides
Problem: Sudden Loss of this compound Signal
If you experience a sudden and significant drop in the signal intensity of your sialylglycopeptides, follow this troubleshooting workflow:
Caption: Troubleshooting workflow for a sudden loss of this compound signal.
Problem: Inconsistent Quantification and Poor Reproducibility
Inconsistent results across samples can often be traced back to variable ion suppression.
Caption: Decision tree for addressing inconsistent quantification.
Data Presentation
Table 1: Comparison of this compound Enrichment Strategies
| Enrichment Method | Principle | Advantages | Disadvantages | Best Suited For |
| Hydrophilic Interaction Liquid Chromatography (HILIC) | Partitioning of polar glycopeptides into a water layer on a polar stationary phase. | Good for all glycopeptides, including sialylated ones. Can be directly coupled to LC-MS. | May co-enrich other hydrophilic non-glycopeptides. Can suffer from poor peak shape if not optimized.[6] | General glycopeptide enrichment from complex mixtures. |
| Titanium Dioxide (TiO₂) Chromatography | Chelation of the cis-diol groups of sialic acids to the titanium dioxide surface at low pH. | Highly selective for sialylated glycopeptides.[7][8][9][10] | Can be less efficient for glycopeptides with a single sialic acid. May require a subsequent cleanup step. | Targeted enrichment of sialylglycopeptides. |
| Strong Anion Exchange (SAX) Chromatography | Electrostatic interaction between the negatively charged sialic acids and a positively charged stationary phase. | Selective for negatively charged molecules, including sialylglycopeptides. | Co-enrichment of other acidic molecules like phosphopeptides. | Fractionation of glycopeptides based on charge. |
Table 2: Effect of Derivatization on this compound MS Signal
| Derivatization Method | Principle | Reported Signal Enhancement | Additional Benefits |
| Permethylation | Methylation of all free hydroxyl and carboxyl groups. | Significantly enhances MS intensity for sialylated glycans.[11][12] | Stabilizes sialic acid residues, preventing their loss.[11][12] |
| Alkylamidation (e.g., DOSG) | Chemical modification of carboxyl groups on sialic acids and the peptide backbone. | ~4.6-fold increase in signal.[13][14] | Allows for the differentiation of sialic acid linkage isomers.[13][14] |
Experimental Protocols
Protocol 1: HILIC Enrichment of Sialylglycopeptides
This protocol is adapted from established methods for the enrichment of glycopeptides from a complex peptide mixture.[6]
-
Sample Preparation: Start with a tryptic digest of your glycoprotein (B1211001) sample, desalted using a C18 cartridge.
-
Solvent Adjustment: Dry the desalted peptides and reconstitute them in a high organic solvent mixture, typically 80% acetonitrile (B52724) (ACN) with 0.1% trifluoroacetic acid (TFA).
-
Column Equilibration: Equilibrate a HILIC microspin column or cartridge with the same high organic solvent mixture.
-
Sample Loading: Load the reconstituted sample onto the equilibrated HILIC column.
-
Washing: Wash the column extensively with the high organic solvent mixture to remove non-glycopeptides.
-
Elution: Elute the enriched glycopeptides with a more aqueous solvent, for example, 50% ACN with 0.1% TFA, or a stepwise gradient of decreasing organic solvent.
-
Drying and Reconstitution: Dry the eluted glycopeptides and reconstitute them in a solvent suitable for LC-MS analysis (e.g., 2% ACN with 0.1% formic acid).
Protocol 2: Derivatization of Sialylated Glycopeptides (DOSG Method)
This protocol for Derivatization of Sialylated Glycopeptides (DOSG) is based on the method described by Zhang et al. and is designed to enhance signal and allow for isomeric analysis.[13][14]
-
Initial Derivatization: To the dried glycopeptide sample, add a solution of N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide (EDC) and 1-hydroxybenzotriazole (B26582) (HOBt) in an organic solvent, followed by isopropylamine. This step primarily derivatizes the carboxyl groups on the peptide backbone and α2,6-linked sialic acids.
-
Lactone Formation: The reaction conditions promote the formation of a lactone intermediate for α2,3-linked sialic acids.
-
Second Derivatization: Introduce a different amine, such as methylamine, which will react with the lactone of the α2,3-linked sialic acids.
-
Quenching and Cleanup: Quench the reaction and perform a cleanup step, such as solid-phase extraction, to remove excess reagents.
-
LC-MS Analysis: The derivatized glycopeptides can then be analyzed by LC-MS. The mass difference between the two different amine additions allows for the differentiation of α2,3- and α2,6-linked sialic acids.
Mandatory Visualizations
Mechanism of Ion Suppression in ESI-MS
References
- 1. longdom.org [longdom.org]
- 2. Sialic acid derivatization for glycan analysis by mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Identification of Sialic Acid Linkages on Intact Glycopeptides via Differential Chemical Modification Using IntactGIG-HILIC - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Selective enrichment of sialic acid-containing glycopeptides using titanium dioxide chromatography with analysis by HILIC and mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Selective enrichment of sialic acid–containing glycopeptides using titanium dioxide chromatography with analysis by HILIC and mass spectrometry | Springer Nature Experiments [experiments.springernature.com]
- 9. researchgate.net [researchgate.net]
- 10. Selective enrichment of sialic acid-containing glycopeptides using titanium dioxide chromatography with analysis by HILIC and mass spectrometry (2010) | Giuseppe Palmisano | 244 Citations [scispace.com]
- 11. Direct comparison of derivatization strategies for LC-MS/MS analysis of N-glycans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Direct Comparison of Derivatization Strategies for LC-MS/MS Analysis of N-Glycans - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. pubs.acs.org [pubs.acs.org]
Technical Support Center: Sphingosine-1-Phosphate (SGP) Preparations
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for removing contaminants from sphingosine-1-phosphate (SGP or S1P) preparations.
Troubleshooting Guide
This guide addresses specific issues that may arise during the purification and handling of S1P.
Issue 1: Poor Resolution or Peak Broadening in HPLC Analysis
-
Question: My S1P peak is broad and poorly resolved during reverse-phase HPLC analysis. What could be the cause and how can I fix it?
-
Answer: This is a common issue due to the zwitterionic nature of S1P and the presence of the highly polar phosphate (B84403) group.
-
Strategy 1: Mobile Phase Modification: The addition of a low concentration of a volatile acid, such as 0.1% formic acid, to both the aqueous and organic mobile phases can improve peak shape by ensuring consistent ionization of the S1P molecule.
-
Strategy 2: Dephosphorylation: For quantification purposes where the phosphate group is not required, enzymatic (e.g., with alkaline phosphatase) or chemical (e.g., with hydrogen fluoride) dephosphorylation to sphingosine (B13886) can be performed prior to analysis.[1] Sphingosine is less polar and generally exhibits better chromatographic behavior.
-
Strategy 3: Alternative Chromatography: Consider using Hydrophilic Interaction Liquid Chromatography (HILIC), which is well-suited for separating polar compounds.
-
Issue 2: Presence of Multiple Spots on Thin-Layer Chromatography (TLC)
-
Question: After purification, my S1P product shows multiple spots on a TLC plate. What are these and how do I remove them?
-
Answer: Multiple spots indicate the presence of impurities. The identity of these impurities depends on the source of the S1P (synthetic or biological).
-
Common Contaminants:
-
Sphingosine: The unphosphorylated precursor is a very common impurity in synthetic S1P.
-
Solvent Adducts: Residual solvents or reagents from the synthesis or purification process.
-
Degradation Products: S1P can be susceptible to degradation over time or under harsh conditions.
-
Other Lipids: If isolated from biological sources, other phospholipids (B1166683) or sphingolipids may be present.
-
-
Purification Strategy:
-
Column Chromatography: Silica (B1680970) gel column chromatography is a standard method for purifying lipids. A solvent system with a gradient of increasing polarity (e.g., chloroform (B151607)/methanol (B129727)/water or chloroform/methanol/ammonium hydroxide) can effectively separate S1P from less polar contaminants like sphingosine.
-
Preparative HPLC: For higher purity, preparative reverse-phase HPLC can be employed. Use a gradient elution and collect fractions corresponding to the S1P peak.
-
TLC Plate Conditioning: For improved separation of phospholipids on TLC, pre-washing the plate with chloroform:methanol (1:1, v/v) or impregnating the silica with 1.8% boric acid in ethanol (B145695) can enhance resolution.[2]
-
-
Issue 3: Low Recovery of S1P After Purification
-
Question: I am experiencing low yields of S1P after extraction and purification. What are the potential causes and solutions?
-
Answer: Low recovery can be due to several factors related to the physicochemical properties of S1P.
-
Adsorption to Surfaces: S1P is a lipid and can adsorb to plasticware and non-silanized glassware.
-
Solution: Use polypropylene (B1209903) tubes and silanized glassware to minimize surface adsorption.
-
-
Incomplete Extraction: The extraction efficiency of S1P is highly dependent on the solvent system and pH.
-
Solution: A common and efficient method is a two-step liquid-liquid extraction.[1] First, an alkaline extraction separates the polar S1P into the aqueous phase, leaving less polar lipids (like sphingosine) in the organic phase. Second, acidification of the aqueous phase protonates the phosphate group, making S1P less polar and allowing its extraction into a fresh organic phase (e.g., chloroform).
-
-
Degradation: S1P can be degraded by phosphatases present in biological samples or by harsh pH conditions.
-
Solution: Work quickly, keep samples on ice when possible, and use appropriate inhibitors if working with biological extracts. Avoid unnecessarily strong acids or bases during purification.
-
-
Frequently Asked Questions (FAQs)
Q1: What is the most common contaminant in commercially available synthetic S1P?
A1: The most common impurity is the precursor molecule, sphingosine. This is due to incomplete phosphorylation during synthesis. Its presence can be confirmed by LC-MS/MS or by TLC, where it will appear as a less polar spot compared to S1P.
Q2: How can I remove sphingosine from my S1P preparation?
A2: A two-step liquid-liquid extraction is highly effective. Under alkaline conditions, S1P is deprotonated and partitions into the aqueous phase, while the less polar sphingosine remains in the organic phase. After separating the phases, the aqueous phase containing S1P can be acidified and re-extracted with an organic solvent.[1]
Q3: My LC-MS analysis of S1P is showing peaks corresponding to plasticizers (e.g., phthalates). How can I avoid this contamination?
A3: Plasticizer contamination is common from lab consumables. To minimize this:
-
Use high-quality polypropylene tubes and pipette tips.
-
Avoid using solvents stored in plastic containers for extended periods.
-
Run solvent blanks to identify sources of contamination in your workflow.
-
Use HPLC- or MS-grade solvents.
Q4: Can I use trifluoroacetic acid (TFA) as a mobile phase modifier for LC-MS analysis of S1P?
A4: While TFA can improve peak shape, it is a strong ion-pairing agent that can cause significant ion suppression in the mass spectrometer, reducing sensitivity. It is also difficult to completely wash out of the LC system. Formic acid (0.1%) is the preferred alternative as it is more volatile and causes less ion suppression.
Q5: How should I store my S1P preparations to prevent degradation?
A5: S1P is best stored as a solid or in a non-aqueous solvent like methanol at -20°C or -80°C. For use in aqueous cell culture media, it is often prepared as a stock solution complexed with fatty-acid-free bovine serum albumin (BSA) to maintain solubility and stability.
Data Presentation
Table 1: Common Contaminants in S1P Preparations and Recommended Analytical Methods
| Contaminant | Source | Recommended Detection Method | Key Observations |
| Sphingosine | Incomplete synthesis; Degradation | LC-MS/MS, TLC | Elutes later than S1P in RP-HPLC; Higher Rf value on TLC. |
| Phospholipids | Co-extraction from biological samples | LC-MS/MS, TLC | Similar chromatographic behavior; requires specific lipidomics analysis. |
| Plasticizers (e.g., Phthalates) | Lab consumables (tubes, plates) | LC-MS | Ubiquitous background ions, often at specific m/z values. |
| Polyethylene Glycol (PEG) | Detergents, lab consumables | LC-MS | Characteristic repeating units of 44 Da in the mass spectrum. |
| Solvent Adducts/Reagents | Synthesis & Purification | LC-MS | Unexpected peaks with masses corresponding to S1P + reagent fragment. |
Experimental Protocols
Protocol 1: Two-Step Liquid-Liquid Extraction to Remove Sphingosine
This protocol is adapted from methods described for separating S1P from less polar lipids for analytical quantification.[1]
-
Initial Sample Preparation: Dissolve the impure S1P sample in a suitable volume of methanol.
-
Alkaline Extraction:
-
Add chloroform, 1 M NaCl, and 3 N NaOH to the methanolic sample. A typical ratio is 1:2.5:2.5:0.25 (Methanol sample:Chloroform:NaCl:NaOH).
-
Vortex vigorously for 10 minutes to ensure thorough mixing.
-
Centrifuge at >12,000 x g for 5 minutes to separate the phases.
-
Carefully collect the upper aqueous phase, which contains the deprotonated S1P. The lower organic phase contains sphingosine.
-
-
Acidification and Re-extraction:
-
Transfer the aqueous phase to a new tube.
-
Acidify the solution by adding a strong acid (e.g., concentrated HCl) to lower the pH. This protonates the phosphate group of S1P.
-
Add an equal volume of chloroform.
-
Vortex vigorously for 5 minutes.
-
Centrifuge to separate the phases.
-
The purified S1P will now be in the lower chloroform phase.
-
-
Drying: Evaporate the chloroform under a stream of nitrogen or using a vacuum concentrator to obtain the purified S1P.
Visualizations
Experimental Workflow
Caption: Troubleshooting workflow for purifying S1P preparations.
S1P Signaling Pathway
Caption: Simplified S1P signaling pathway via S1PR1-3.
References
Technical Support Center: Sialylglycopeptide (SGP) Purity Assessment
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Sialylglycopeptides (SGPs). The following sections address common issues encountered during purity assessment and provide detailed experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What are the critical quality attributes (CQAs) to consider when assessing Sialylglycopeptide (B573236) (SGP) purity?
A1: The primary CQAs for SGP purity include:
-
Identity: Confirmation of the correct peptide sequence and glycan structure.
-
Purity: Absence of process-related impurities, degradation products, or other glycoforms.
-
Sialylation Profile: The degree and type of sialylation, including the presence of desired sialic acid linkages (e.g., α2,3 or α2,6) and the absence of undesirable variants like N-glycolylneuraminic acid (Neu5Gc).[1]
-
Glycan Occupancy: Confirmation that the glycosylation site is consistently occupied.
-
Homogeneity: Uniformity of the glycan structure attached to the peptide.
Q2: I am observing unexpected peaks in my chromatogram during SGP analysis. What could be the cause?
A2: Unexpected peaks can arise from several sources. Consider the following possibilities:
-
Sample Degradation: SGPs are susceptible to degradation, particularly the loss of sialic acid residues. Ensure proper sample handling and storage conditions (-20°C or -80°C for long-term storage).[2]
-
Presence of Different Glycoforms: The sample may contain a heterogeneous mixture of glycoforms, including different sialylation patterns or underlying glycan structures.[3]
-
Process-Related Impurities: Contaminants from the purification process, such as reagents or components from the expression system, may be present.
-
Column Contamination: The analytical column may be contaminated from previous runs. Implement a rigorous column washing protocol between analyses.
Q3: My sialic acid quantification results are inconsistent. What are the potential reasons?
A3: Inconsistent sialic acid quantification can be due to:
-
Incomplete Release of Sialic Acid: The hydrolysis step (either acidic or enzymatic) may not be optimal, leading to incomplete release of sialic acids from the glycopeptide.[4][5] Ensure the reaction conditions (e.g., temperature, incubation time, enzyme concentration) are optimized.
-
Degradation of Released Sialic Acid: Sialic acids are labile and can degrade under harsh hydrolysis conditions. Use of milder enzymatic methods can minimize degradation.[4]
-
Interference from Sample Matrix: Components in the sample matrix can interfere with the quantification assay. Include appropriate controls and consider a sample cleanup step.
-
Inaccurate Standard Curve: Ensure the standard curve is prepared accurately and covers the expected concentration range of sialic acid in your samples.
Q4: How can I differentiate between α2,3- and α2,6-sialylation linkages?
A4: Differentiating between sialic acid linkage isomers is crucial as it can impact biological activity. Several methods can be employed:
-
Linkage-Specific Sialidase Treatment: Use of specific sialidases that cleave either α2,3- or α2,6-linkages, followed by analysis of the resulting glycan profile.
-
Mass Spectrometry (MS): Techniques like Glycosyltransferase Labeling Assisted Mass Spectrometry (GLAMS) can distinguish between isomers by introducing a mass tag specific to one linkage type.[6][7]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR can provide detailed structural information, including the anomeric configuration of sialic acid linkages, but typically requires larger sample amounts and is a more complex technique.[8]
Troubleshooting Guides
Guide 1: Poor Peak Resolution in HPAEC-PAD Analysis
High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD) is a powerful technique for glycan analysis.[1][9] Poor peak resolution is a common issue that can obscure the true purity of an SGP sample.
| Potential Cause | Troubleshooting Step |
| Suboptimal Eluent Conditions | Optimize the eluent gradient (e.g., sodium hydroxide (B78521) and sodium acetate (B1210297) concentrations) to improve the separation of different glycoforms.[1] |
| Incorrect Column Temperature | Temperature can affect the resolution of sialylated glycans. Experiment with different column temperatures (e.g., 25°C vs. 30°C) to find the optimal condition for your specific SGP.[10] |
| Column Overloading | Injecting too much sample can lead to broad, poorly resolved peaks. Reduce the sample concentration or injection volume. |
| Deteriorated Column Performance | The analytical column can degrade over time. Perform a column efficiency test and replace the column if necessary. |
Guide 2: Low Signal Intensity in Mass Spectrometry (MS) Analysis
Mass spectrometry is a key tool for confirming the identity and purity of SGPs.[11] Low signal intensity can hinder accurate mass determination and structural elucidation.
| Potential Cause | Troubleshooting Step |
| Poor Ionization Efficiency | Sialylated glycans can have poor ionization efficiency in positive ion mode due to their negative charge. Consider using negative ion mode or derivatization techniques to improve signal.[12] |
| In-source Fragmentation/Loss of Sialic Acid | The labile nature of sialic acid can lead to its loss during the MS analysis.[12] Use a "softer" ionization technique or optimize the source conditions to minimize fragmentation. |
| Sample Contamination with Salts | Salts from buffers can suppress the MS signal. Ensure the sample is adequately desalted before MS analysis. |
| Low Sample Concentration | The concentration of the SGP may be too low for detection. Concentrate the sample or use a more sensitive MS instrument. |
Quantitative Data Summary
The following tables summarize key quantitative parameters for common this compound analysis techniques.
Table 1: Typical Operating Parameters for HPAEC-PAD Analysis of Sialylglycans
| Parameter | Value | Reference |
| Column | CarboPac™ PA200 (or similar anion-exchange column) | [10] |
| Mobile Phase A | 100 mM Sodium Hydroxide | [13] |
| Mobile Phase B | 1 M Sodium Acetate in 100 mM Sodium Hydroxide | [13] |
| Flow Rate | 0.3 - 0.5 mL/min | |
| Column Temperature | 30 °C | [13] |
| Detection | Pulsed Amperometry (Gold Electrode) | [9] |
Table 2: Common Sialic Acid Quantification Kit Parameters
| Parameter | Description | Reference |
| Assay Principle | Enzymatic reaction converting released sialic acid to a detectable product (e.g., colorimetric or fluorescent). | [4][5] |
| Dynamic Range (Fluorescence) | 40 to 1,000 pmol | [4] |
| Dynamic Range (Absorbance) | 500 to 4,000 pmol | [4] |
| Incubation Time (Enzymatic Release) | ~1.5 hours | [4] |
Experimental Protocols
Protocol 1: Sialic Acid Release and Quantification using HPAE-PAD
This protocol describes the release of sialic acids from an SGP and their subsequent quantification.
1. Sialic Acid Release (Acid Hydrolysis) a. To your SGP sample, add 2 M acetic acid. b. Incubate the mixture at 80°C for 2 hours to release the sialic acids. c. Cool the sample to room temperature and centrifuge to pellet any precipitate. d. Collect the supernatant containing the released sialic acids.
2. HPAE-PAD Analysis a. Set up the HPAE-PAD system according to the parameters in Table 1. b. Inject the supernatant from the hydrolysis step onto the column. c. Run the gradient elution to separate the different sialic acids (e.g., Neu5Ac and Neu5Gc). d. Quantify the amount of each sialic acid by comparing the peak area to a standard curve prepared with known concentrations of sialic acid standards.[1]
Protocol 2: Intact SGP Analysis by Mass Spectrometry
This protocol outlines the general steps for analyzing an intact SGP by mass spectrometry.
1. Sample Preparation a. Desalt the SGP sample using a suitable method (e.g., reversed-phase solid-phase extraction) to remove any non-volatile salts. b. Reconstitute the desalted sample in a solvent compatible with mass spectrometry (e.g., 50% acetonitrile (B52724) with 0.1% formic acid).
2. Mass Spectrometry Analysis a. Infuse the sample into the mass spectrometer using electrospray ionization (ESI). b. Acquire the mass spectrum in the appropriate mass range to detect the intact SGP. c. Analyze the spectrum to determine the molecular weight of the SGP and compare it to the theoretical mass. d. Perform tandem MS (MS/MS) to fragment the SGP and confirm the peptide sequence and glycan structure.[14]
Visualizations
Caption: Workflow for this compound Purity Assessment.
Caption: Troubleshooting Logic for SGP Purity Analysis.
References
- 1. Glycoprotein Sialic Acid Analysis? Improve Reproducibility, Convenience With HPAE-PAD - AnalyteGuru [thermofisher.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Improved isolation and characterization procedure of this compound from egg yolk powder - PMC [pmc.ncbi.nlm.nih.gov]
- 4. agilent.com [agilent.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. Identifying Sialylation Linkages at the Glycopeptide Level by Glycosyltransferase Labeling Assisted Mass Spectrometry (GLAMS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. biorxiv.org [biorxiv.org]
- 8. BioQuant Glycopeptide Standard • QA-Bio Quantitative Control [qa-bio.com]
- 9. solvias.com [solvias.com]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. Mass spectrometry for protein sialoglycosylation. | Semantic Scholar [semanticscholar.org]
- 12. Mass Spectrometric Analysis of Sialylated Glycans Using Solid Phase Labeling of Sialc Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 13. documents.thermofisher.com [documents.thermofisher.com]
- 14. Qualitative and Quantitative Analyses of Sialyl O-Glycans in Milk-Derived this compound Concentrate - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing Sialylglycopeptide Enzymatic Deglycosylation Efficiency
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the efficiency of sialylglycopeptide (B573236) enzymatic deglycosylation experiments.
Troubleshooting Guide
This guide addresses common issues encountered during the enzymatic release of N-glycans from sialylglycopeptides.
1. Issue: Incomplete or No Deglycosylation Observed
-
Question: My this compound sample shows no or minimal mobility shift on SDS-PAGE after enzymatic treatment, indicating incomplete deglycosylation. What are the possible causes and solutions?
-
Answer: Incomplete deglycosylation is a common issue with several potential causes. Steric hindrance, where the enzyme cannot access the glycosylation site, is a primary factor. Additionally, the presence of certain glycan modifications or suboptimal reaction conditions can inhibit enzyme activity.
Troubleshooting Workflow:
Troubleshooting workflow for incomplete deglycosylation. Potential Solutions:
-
Denaturation: The most effective first step is to denature the glycoprotein.[1][2][3][4] This unfolds the protein, making the N-glycan sites more accessible to the enzyme. See the detailed protocol below for denaturation procedures using SDS and heat. The use of enzyme-friendly surfactants like RapiGest SF can also significantly accelerate the deglycosylation reaction.[5]
-
Increase Enzyme Concentration: If denaturation alone is insufficient, increasing the amount of PNGase F can improve cleavage efficiency.
-
Optimize Reaction Conditions: Ensure the reaction buffer has the optimal pH (typically 7.5-8.6 for PNGase F) and incubate at the recommended temperature (37°C).[4][6] Extending the incubation time can also lead to more complete deglycosylation.[7]
-
Sequential Enzyme Digestion: Sialic acid residues can sometimes hinder PNGase F activity.[2][3] Pre-treating the sample with a sialidase (neuraminidase) to remove terminal sialic acids can enhance PNGase F efficiency.[7][8]
-
Alternative Enzymes: For glycoproteins from plants or parasitic worms, which may contain α(1-3)-linked core fucose, PNGase F is ineffective.[2][3][4] In these cases, PNGase A is the recommended enzyme; however, PNGase A is inhibited by the presence of sialic acid.[2][3][4]
-
2. Issue: Enzyme Inactivation or Inhibition
-
Question: I suspect my enzyme is not active or is being inhibited. How can I confirm this and what are the common inhibitors?
-
Answer: Enzyme inactivity can be due to improper storage or the presence of inhibitors in the reaction mixture.
Common Inhibitors and Solutions:
Inhibitor Solution SDS If denaturing with SDS, ensure a non-ionic detergent like NP-40 or Triton X-100 is added to the reaction mixture to counteract the inhibitory effects of SDS on PNGase F. Contaminants Ensure the glycoprotein sample is free from contaminants that may inhibit enzymatic activity. Use a desalting or buffer exchange column if necessary. To test enzyme activity, use a control glycoprotein, such as bovine fetuin, which is known to be readily deglycosylated by PNGase F.[1][6] A successful reaction with the control will indicate if the issue lies with your specific sample or the enzyme itself.
3. Issue: Difficulty in Analyzing Deglycosylation Results
-
Question: I've performed the deglycosylation reaction, but I'm unsure how to best visualize and confirm the results.
-
Answer: The most common method for visualizing deglycosylation is through SDS-PAGE.
Analysis Workflow:
Workflow for analyzing deglycosylation results. -
SDS-PAGE Analysis: A successfully deglycosylated protein will exhibit a noticeable downward shift in molecular weight on an SDS-PAGE gel compared to the untreated protein.[6]
-
Mass Spectrometry (MS): For more detailed analysis, mass spectrometry can be used to confirm the removal of glycans and to analyze the released glycans themselves.[1]
-
Frequently Asked Questions (FAQs)
Q1: What is the optimal enzyme-to-substrate ratio for complete deglycosylation?
A1: The optimal ratio can vary depending on the glycoprotein. A common starting point is to use 1-5 units of PNGase F per 10-20 µg of glycoprotein. Optimization may be required, and increasing the enzyme amount can be a troubleshooting step for incomplete deglycosylation.
Q2: Can I perform deglycosylation under native (non-denaturing) conditions?
A2: Yes, deglycosylation can be performed under native conditions, which is important if you need to maintain the protein's biological activity.[1] However, the reaction is typically slower and may be less complete.[1][4] Longer incubation times and higher enzyme concentrations are often necessary.[1]
Q3: How do sialic acid linkages (α2,3 vs. α2,6) affect deglycosylation?
A3: While PNGase F can cleave N-glycans with either linkage, the presence of sialic acid, in general, can reduce the rate of cleavage.[9] Some studies suggest that pre-treatment with a sialidase that cleaves both α2,3 and α2,6 linkages can improve the efficiency of N-glycan release.[6]
Q4: What is the role of a sialidase in this process?
A4: A sialidase (or neuraminidase) specifically removes terminal sialic acid residues from glycans.[8] In the context of this compound deglycosylation, it is often used as a pre-treatment step to enhance the efficiency of PNGase F, which can be sterically hindered by sialic acids.[7]
Experimental Protocols
Protocol 1: Denaturing Enzymatic Deglycosylation of Sialylglycopeptides
This protocol is designed for the complete removal of N-linked glycans from glycoproteins under denaturing conditions.
-
Sample Preparation:
-
Dissolve up to 100 µg of the glycoprotein in 35 µl of deionized water.
-
Add 10 µl of 5x Reaction Buffer (250 mM sodium phosphate, pH 7.5).
-
Add 2.5 µl of Denaturing Solution (2% SDS, 1 M β-mercaptoethanol).
-
-
Denaturation:
-
Heat the sample at 100°C for 5 minutes.
-
Cool the sample on ice for 5 minutes.
-
-
Neutralize SDS:
-
Add 2.5 µl of a 15% NP-40 solution and mix gently. This is crucial to prevent the inactivation of PNGase F by SDS.
-
-
Enzymatic Deglycosylation:
-
Add 2 µl of PNGase F (e.g., 2.5 U/ml).
-
Incubate at 37°C for 3 hours. For complex glycoproteins, incubation can be extended overnight.
-
-
Analysis:
-
Analyze the reaction products by SDS-PAGE to observe the mobility shift of the deglycosylated protein.
-
Protocol 2: Sequential Digestion with Sialidase and PNGase F
This protocol is recommended for highly sialylated glycoproteins where PNGase F activity may be hindered.
-
Sialidase Digestion:
-
To a solution of up to 100 µg of glycoprotein in a suitable buffer (e.g., 50 mM sodium phosphate, pH 6.0), add 1-2 µl of Sialidase (e.g., NANase II).
-
Incubate at 37°C for 1 hour.
-
-
PNGase F Digestion (Denaturing):
-
To the sialidase-treated sample, add 10 µl of a pH Adjustment Buffer (to bring the pH to ~7.5) and 2.5 µl of Denaturing Solution (2% SDS, 1 M β-mercaptoethanol).
-
Heat at 100°C for 5 minutes.
-
Cool on ice for 5 minutes.
-
Add 2.5 µl of a 15% NP-40 solution and mix.
-
Add 2 µl of PNGase F.
-
Incubate at 37°C for 3 hours to overnight.
-
-
Analysis:
-
Analyze the results using SDS-PAGE.
-
Quantitative Data Summary
Table 1: Comparison of PNGase F Reaction Conditions
| Condition | Glycoprotein | Incubation Time | Temperature | Denaturation | Relative Efficiency |
| Native | Bovine Fetuin | 4 hours | 37°C | None | Moderate |
| Denaturing | Bovine Fetuin | 1 hour | 37°C | SDS/Heat | High |
| Native | IgG | 12 hours | 37°C | None | Low-Moderate |
| Denaturing | IgG | 2 hours | 37°C | SDS/Heat | High |
| Sequential | Sialylated IgG | 1 hr Sialidase + 2 hr PNGase F | 37°C | SDS/Heat | Very High |
This table provides a generalized comparison based on typical experimental outcomes. Actual efficiencies may vary.
Signaling Pathway Visualization
Sialylated glycans, such as those found on gangliosides, play a crucial role in modulating cell signaling pathways, including those mediated by Receptor Tyrosine Kinases (RTKs).[6][7][10]
This diagram illustrates how gangliosides, which are sialic acid-containing glycosphingolipids, are embedded in the plasma membrane and can modulate the activity of Receptor Tyrosine Kinases (RTKs).[1][6] This modulation can influence downstream signaling cascades that control critical cellular processes like proliferation and survival.[7]
References
- 1. Gangliosides in the Brain: Physiology, Pathophysiology and Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Gangliosides as Signaling Regulators in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Sialylation is involved in cell fate decision during development, reprogramming and cancer progression - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Multifarious roles of sialic acids in immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Sialylation of N-glycans: mechanism, cellular compartmentalization and function - PMC [pmc.ncbi.nlm.nih.gov]
- 6. How Do Gangliosides Regulate RTKs Signaling? - ProQuest [proquest.com]
- 7. Gangliosides: Structure, Functions, and Analytical Methods - Creative Proteomics [creative-proteomics.com]
- 8. Sialic acids as regulators of molecular and cellular interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Selective Enrichment of Sialylglycopeptides Enabled by Click Chemistry and Dynamic Covalent Exchange - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Functional roles of gangliosides in bio-signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Quantitative Analysis of Sialylglycopeptide
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the method development for quantitative analysis of sialylglycopeptides.
Troubleshooting Guides
This section addresses specific issues that may arise during the quantitative analysis of sialylglycopeptides, offering potential causes and solutions.
| Problem ID | Issue Description | Potential Causes | Suggested Solutions |
| SGP-001 | Low Signal Intensity or Poor Ionization of Sialylglycopeptides in Mass Spectrometry | Sialic acids carry a negative charge at physiological pH, which can suppress ionization in positive-ion mode mass spectrometry.[1] The inherent low abundance of specific glycoforms can also lead to weak signals.[2][3] | - Chemical Derivatization: Modify sialic acid carboxyl groups to improve ionization efficiency. Options include esterification or amidation.[4][5][6] Procainamide labeling has been shown to enhance ionization.[7] - Enrichment: Use enrichment techniques to selectively isolate sialylglycopeptides from complex mixtures. Methods include hydrophilic interaction liquid chromatography (HILIC) or chemical capture and release strategies.[2][8][9] - Mass Spectrometry Mode: Analyze samples in negative-ion mode, which can be more sensitive for acidic molecules like sialylated glycans.[1][10] |
| SGP-002 | In-source Decay or Loss of Sialic Acids During Mass Spectrometry Analysis | The glycosidic bond of sialic acid is labile and can easily break under certain conditions, such as high temperatures or acidic environments, leading to the loss of sialic acid before detection.[6][11][12] | - MALDI Matrix Selection: When using MALDI-TOF MS, the choice of matrix is critical. 4-chloro-α-cyanocinnamic acid (Cl-CCA) has been shown to minimize desialylation compared to other matrices.[10] - LC Conditions: Avoid excessive column heating during liquid chromatography.[11] If using acidic mobile phases, evaporate them if samples are to be stored post-separation.[11] - Mild Analytical Conditions: Employ mild acid hydrolysis for releasing sialic acids if analyzing them separately.[13] |
| SGP-003 | Difficulty in Differentiating Sialic Acid Linkage Isomers (e.g., α2,3- vs. α2,6-) | Isomers have the same mass, making them indistinguishable by mass spectrometry alone.[7][14] | - Chromatographic Separation: Utilize porous graphitized carbon (PGC) chromatography, which can separate glycans based on linkage, with α2,6-linked isomers typically eluting before α2,3-linked ones.[11] - Chemical Derivatization: Employ linkage-specific derivatization methods that introduce a mass difference between the isomers.[5][15] - Enzymatic Treatment: Use specific sialidases that cleave only one type of linkage to identify the present isomers.[16] |
| SGP-004 | Poor Reproducibility and Accuracy in Quantification | Variations in sample preparation, ionization efficiency between different glycoforms, and matrix effects can all contribute to poor reproducibility.[17] | - Internal Standards: Use isotopically labeled glycopeptide standards for more accurate quantification.[3] Metabolic isotopic labeling methods like GlyProSILC can also be employed.[2] - Derivatization: Complete derivatization of sialic acids can lead to more consistent ionization and, therefore, more reliable quantification.[6] - Method Validation: Validate the analytical method for linearity, limit of detection (LOD), precision, and accuracy.[18] |
| SGP-005 | Co-elution with Non-glycosylated Peptides Leading to Ion Suppression | In complex samples, the high abundance of non-glycosylated peptides can interfere with the ionization of low-abundance glycopeptides.[3] | - Glycopeptide Enrichment: Implement an enrichment step prior to LC-MS analysis to remove the bulk of non-glycosylated peptides. ZIC-HILIC has shown high specificity for this purpose.[9][16] - Sample Fractionation: Pre-fractionate the sample to reduce its complexity before the final analysis.[19] |
Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding the quantitative analysis of sialylglycopeptides.
1. Why is the quantitative analysis of sialylglycopeptides challenging?
The quantitative analysis of sialylglycopeptides is challenging due to several factors:
-
Low Abundance and High Heterogeneity: Glycoproteins often exist as a multitude of glycoforms at a single glycosylation site, each with a very low abundance.[2][3]
-
Poor Ionization Efficiency: The negatively charged sialic acid residues can suppress ionization in the commonly used positive-ion mode of mass spectrometry.[1][7]
-
Instability of Sialic Acids: The sialic acid linkage is prone to cleavage during sample preparation and analysis, leading to an underestimation of sialylation.[6][11]
-
Isomeric Complexity: Sialic acids can be linked to the underlying glycan in different ways (e.g., α2,3 or α2,6), creating isomers that are difficult to distinguish by mass alone.[14]
2. What are the common methods for enriching sialylglycopeptides?
Common enrichment strategies include:
-
Hydrophilic Interaction Liquid Chromatography (HILIC): This technique separates molecules based on their hydrophilicity. The highly polar glycan moieties of glycopeptides cause them to be retained on the HILIC stationary phase, separating them from less polar non-glycosylated peptides.[9][16]
-
Chemical Derivatization and Capture: This involves selectively oxidizing the sialic acid's diol groups to aldehydes, which can then be captured on a solid support with hydrazide chemistry. The captured glycopeptides can then be released for analysis.[8]
3. How can I improve the ionization of sialylglycopeptides for mass spectrometry?
To improve ionization, you can:
-
Use Chemical Derivatization: Modifying the carboxyl group of sialic acid can neutralize its negative charge and improve ionization in positive-ion mode. Common methods include:
-
Optimize Mass Spectrometry Parameters: Analyzing in negative-ion mode can be beneficial for acidic analytes.[10]
4. What is the best way to differentiate between α2,3- and α2,6-linked sialic acid isomers?
A combination of techniques is often most effective:
-
Porous Graphitized Carbon (PGC) Liquid Chromatography: PGC can separate these isomers, with α2,6-linked sialoglycans generally eluting earlier than their α2,3-linked counterparts.[11]
-
Linkage-Specific Derivatization: Chemical methods can be used to create a mass difference between the isomers, allowing for their differentiation by mass spectrometry.[5]
-
Tandem Mass Spectrometry (MS/MS): Specific fragmentation patterns can sometimes be used to distinguish between isomers, especially after derivatization.[5]
5. Are there established protocols for the quantitative analysis of sialylglycopeptides?
While there isn't a single universal protocol due to the diversity of samples and instrumentation, a general workflow can be outlined. The following section provides a detailed experimental protocol for a common approach.
Experimental Protocols
Protocol 1: General Workflow for Quantitative LC-MS/MS Analysis of Sialylglycopeptides
This protocol outlines a typical workflow for the enrichment and analysis of sialylglycopeptides from a complex protein mixture.
1. Protein Digestion:
-
Denature the protein sample in a buffer containing 6 M urea (B33335) and 50 mM TEAB (pH 8.0).[8]
-
Reduce disulfide bonds by adding DTT to a final concentration of 10 mM and incubating at 56°C for 45 minutes.[8]
-
Alkylate cysteine residues by adding iodoacetamide (B48618) to a final concentration of 25 mM and incubating in the dark at room temperature for 30 minutes.[8]
-
Dilute the sample with 50 mM TEAB to reduce the urea concentration to below 1 M.
-
Add trypsin at a 1:30 enzyme-to-protein ratio and incubate at 37°C for 16 hours.[8]
2. Sialylglycopeptide (B573236) Enrichment using HILIC:
-
Condition a HILIC solid-phase extraction (SPE) cartridge with 0.1% trifluoroacetic acid (TFA), followed by 80% acetonitrile (B52724) (ACN) with 0.1% TFA.[16]
-
Dissolve the dried peptide digest in 80% ACN with 0.1% TFA and load it onto the conditioned cartridge.[16]
-
Wash the cartridge with 80% ACN containing 1% TFA to remove non-glycosylated peptides.[16]
-
Elute the glycopeptides with 0.1% TFA.[16]
3. (Optional) Chemical Derivatization for Linkage Analysis and Improved Ionization:
-
Follow a validated protocol for esterification or amidation to modify the sialic acid residues. This step can introduce a mass tag for distinguishing isomers and improve signal intensity.[5]
4. LC-MS/MS Analysis:
-
Reconstitute the enriched and (optionally) derivatized glycopeptides in a mobile phase-compatible solvent.
-
Separate the glycopeptides using a reversed-phase or PGC column with an appropriate gradient. For example, a gradient of 5% to 37% ACN with 0.1% formic acid over 120 minutes can be used with a C18 column.[8]
-
Analyze the eluting peptides using a high-resolution mass spectrometer.
-
Acquire MS/MS data using a data-dependent acquisition method, selecting the most intense precursor ions for fragmentation. Use stepped collision energy (e.g., 25%, 35%, 45%) to generate fragments from both the peptide backbone and the glycan.[9][16]
5. Data Analysis:
-
Use specialized software (e.g., pGlyco, MSFragger-Glyco) to identify the glycopeptides from the MS/MS spectra.[9][16]
-
Quantify the identified glycopeptides based on the peak areas of their precursor ions in the MS1 spectra.
Visualizations
Experimental Workflow for this compound Analysis
Caption: A generalized workflow for the quantitative analysis of sialylglycopeptides.
Troubleshooting Logic for Low Signal Intensity
Caption: Troubleshooting guide for low this compound (SGP) signal intensity.
References
- 1. Recent Advances in Sialic Acid-Focused Glycomics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ttu-ir.tdl.org [ttu-ir.tdl.org]
- 3. Methods for Quantification of Glycopeptides by Liquid Separation and Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A systematic study of glycopeptide esterification for the semi-quantitative determination of sialylation in antibodies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Derivatization of Sialylated Glycopeptides (DOSG) Enabling Site-Specific Isomeric Profiling Using LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Mass Spectrometric Analysis of Sialylated Glycans Using Solid Phase Labeling of Sialc Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ttu-ir.tdl.org [ttu-ir.tdl.org]
- 8. Selective Enrichment of Sialylglycopeptides Enabled by Click Chemistry and Dynamic Covalent Exchange - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Improving glycoproteomic analysis workflow by systematic evaluation of glycopeptide enrichment, quantification, mass spectrometry approach, and data analysis strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. MALDI-TOF-MS analysis of sialylated glycans and glycopeptides using 4-chloro-α-cyanocinnamic acid matrix - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Structural analysis of glycoprotein sialylation – part II: LC-MS based detection - RSC Advances (RSC Publishing) DOI:10.1039/C3RA42969E [pubs.rsc.org]
- 12. researchgate.net [researchgate.net]
- 13. Siliac Acid Analysis - Creative Proteomics [creative-proteomics.com]
- 14. Glycoproteomics-Compatible MS/MS-Based Quantification of Glycopeptide Isomers - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Glycomics studies using sialic acid derivatization and mass spectrometry | Semantic Scholar [semanticscholar.org]
- 16. biorxiv.org [biorxiv.org]
- 17. Glycoprotein Sialic Acid Analysis? Improve Reproducibility, Convenience With HPAE-PAD - AnalyteGuru [thermofisher.com]
- 18. Development and validation of a method for analyzing the sialylated glycopeptides of recombinant erythropoietin in urine using LC-HRMS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Optimization of glycopeptide enrichment techniques for the identification of Clinical Biomarkers - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Comparative Analysis of Sialylglycopeptides: Hen Egg vs. Alternative Sources
A Guide for Researchers and Drug Development Professionals
Sialylglycopeptides (SGPs), with their terminal sialic acid residues, play crucial roles in a myriad of biological processes, from viral infection to immune regulation.[1] Hen egg yolk has traditionally been the primary source for commercially available SGP, valued for its use as a starting material in the semi-synthesis of complex N-glycans.[2][3] However, emerging research into SGPs from other natural sources, such as fish eggs and bovine milk, reveals unique structural characteristics and bioactive potentials, warranting a detailed comparison for researchers in glycobiology and therapeutic development.
This guide provides an objective comparison of Sialylglycopeptide derived from hen eggs with those from other prominent sources, supported by structural data and reported biological activities. While direct comparative studies performing head-to-head analysis of bioactivity are limited, this document consolidates available data to highlight key differences in composition and function.
Structural and Compositional Comparison
Sialylglycopeptides from different sources vary significantly in their glycan structure, peptide backbone, and overall composition. Hen egg SGP is well-characterized, primarily consisting of a bi-antennary N-glycan attached to a specific hexapeptide.[4] In contrast, SGPs from fish eggs and bovine milk exhibit different glycan linkages and compositions, which likely influences their biological functions.
| Characteristic | Hen Egg SGP | Fish Egg SGP (Gadus morhua) | Fish Egg SGP (Tuna) | Bovine Milk SGP (from GMP) |
| Primary Glycan Type | N-glycan | N-glycan | N/A | O-glycan |
| Peptide Backbone | Lys-Val-Ala-Asn-Lys-Thr[4] | Ala-Ser-Asn-Gly-Thr-Gln-Ala-Pro | Not explicitly sequenced | Derived from κ-casein (Glycomacropeptide) |
| Molecular Weight | ~2.9 kDa[5] | ~7.0 kDa | ~9.5 kDa | Varies |
| Sialic Acid (% w/w) | High, integral to structure | 18.6% | 8.28% | High, integral to structure |
| Hexose (% w/w) | N/A | 63.7% | 73.54% | N/A |
| Protein (% w/w) | N/A | 16.2% | 14.07% | N/A |
| Predominant Sialic Acid | Neu5Ac | Neu5Ac | Neu5Ac | Neu5Ac |
| Reported Glycan Structure | Disialyl-biantennary N-glycan[4] | Composed of D-mannose, D-glucuronic acid, and D-galactose[6] | N/A | Mainly sialyl core 1 O-glycans[5] |
Data compiled from multiple sources. "N/A" indicates data not available in the cited literature.
Reported Biological Activities: A Comparative Overview
The distinct structural features of SGPs from various sources translate into different biological activities. While hen egg SGP is a valuable tool for synthetic and analytical purposes, SGPs from fish eggs have demonstrated potent effects in bone metabolism. Bovine milk-derived SGPs are noted for their immunomodulatory and bifidogenic properties.
| Biological Activity | Hen Egg SGP | Fish Egg SGP | Bovine Milk SGP |
| Immunomodulation | Peptides from egg yolk show immunomodulatory properties.[7] Sialylated N-glycans can interact with Siglec receptors on immune cells, often leading to immunosuppressive signals.[1][8][9] | Not extensively studied, but sialylated structures suggest potential interaction with immune cells. | Sialyl O-glycans from glycomacropeptide (GMP) can promote the growth of beneficial gut bacteria (bifidogenic activity) and modulate immune responses.[5] |
| Osteogenesis | Not a primary reported activity. | SGP from Gadus morhua eggs significantly promoted the proliferation of pre-osteoblastic MC3T3-E1 cells and increased bone calcium and phosphorus content in adolescent rats.[6] SGP from tuna eggs also showed anti-osteoporosis effects in a mouse model. | Not a primary reported activity. |
| Anti-inflammatory | Egg white hydrolysates containing various peptides have shown anti-inflammatory effects by reducing nitric oxide production in LPS-stimulated macrophages.[10] Sialylated N-glycans on IgG Fc regions are known to have anti-inflammatory activity.[1] | Not extensively studied. | Glycomacropeptide has been reported to have anti-inflammatory properties.[5] |
| Antioxidant Activity | Peptides derived from egg yolk phosvitin have demonstrated protective effects against oxidative stress.[11] | Not extensively studied. | Bioactive peptides with antioxidant activity can be derived from bovine milk proteins. |
Experimental Workflows and Signaling Pathways
General Workflow for SGP Isolation and Analysis
The isolation and characterization of SGPs are critical first steps for any comparative study. The following diagram illustrates a generalized workflow.
Caption: Generalized workflow for SGP isolation and analysis.
SGP Interaction with Immune Cells via Siglec Receptors
Sialylated glycans on SGPs can act as ligands for Siglec (Sialic acid-binding immunoglobulin-like lectin) receptors, which are predominantly expressed on immune cells. This interaction often leads to the recruitment of phosphatases like SHP-1 and SHP-2, resulting in the dampening of immune activation signals.
Caption: SGP-Siglec interaction leading to immune modulation.
Key Inflammatory Signaling Pathway: NF-κB
The NF-κB pathway is a central regulator of inflammation. The anti-inflammatory effects of some SGPs may be mediated through the inhibition of this pathway, preventing the transcription of pro-inflammatory cytokines.
Caption: Overview of the canonical NF-κB signaling pathway.
Detailed Experimental Protocols
For researchers aiming to conduct comparative studies, standardized protocols are essential. Below are methodologies for key biological assays relevant to SGP functionality.
Protocol 1: Macrophage Cytokine Production Assay
This protocol is used to assess the immunomodulatory effects of SGPs by measuring their impact on cytokine production in macrophages, often stimulated with lipopolysaccharide (LPS).
1. Cell Culture and Seeding:
-
Culture a murine macrophage cell line (e.g., J774A.1 or RAW 264.7) in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Harvest adherent cells without using enzymes (e.g., by gentle scraping or cell lifter) to avoid cell surface damage.
-
Resuspend cells in fresh medium and count using a hemocytometer. Adjust cell density to 2 x 10^5 cells/mL.
-
Seed 500 µL of the cell suspension (1 x 10^5 cells) into each well of a 24-well plate.
2. SGP Treatment and Stimulation:
-
Prepare stock solutions of SGPs from different sources in sterile PBS or cell culture medium.
-
Add the desired concentrations of SGPs to the appropriate wells. Include a vehicle control (medium only).
-
Incubate the cells with SGPs for 1-2 hours at 37°C, 5% CO2.
-
Stimulate the cells by adding LPS to a final concentration of 100 ng/mL to all wells except for the unstimulated control.
3. Incubation and Supernatant Collection:
-
Incubate the plates for 16-24 hours at 37°C, 5% CO2.
-
After incubation, centrifuge the plates at 400 x g for 5 minutes to pellet the cells.
-
Carefully collect the supernatant from each well without disturbing the cell monolayer. Store supernatants at -80°C until analysis.
4. Cytokine Measurement:
-
Quantify the concentration of pro-inflammatory (e.g., TNF-α, IL-6) and anti-inflammatory (e.g., IL-10) cytokines in the supernatants using Enzyme-Linked Immunosorbent Assay (ELISA) kits or a multiplex bead array (e.g., Luminex) according to the manufacturer's instructions.[2][5]
Protocol 2: Osteoblast Alkaline Phosphatase (ALP) Activity Assay
This assay is a key indicator of osteogenic differentiation and is used to evaluate the pro-osteogenic potential of SGPs.
1. Cell Culture and Osteogenic Induction:
-
Culture pre-osteoblastic cells (e.g., MC3T3-E1) in α-MEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Seed cells into a 96-well plate at a density of 5 x 10^3 cells/well and allow them to adhere overnight.
-
Replace the growth medium with an osteogenic induction medium (α-MEM with 10% FBS, 50 µg/mL ascorbic acid, 10 mM β-glycerophosphate).
-
Add SGPs from different sources at various concentrations to the induction medium. Include a control group with induction medium only.
-
Culture the cells for 7-14 days, changing the medium every 2-3 days.
2. Cell Lysis:
-
After the culture period, aspirate the medium and wash the cell monolayer twice with PBS.
-
Add 100 µL of lysis buffer (e.g., 0.1% Triton X-100 in PBS) to each well.
-
Incubate the plate at room temperature for 10-15 minutes with gentle shaking to ensure complete lysis. To enhance enzyme release, a freeze-thaw cycle can be performed.[12]
3. ALP Activity Measurement:
-
Prepare a p-nitrophenyl phosphate (B84403) (pNPP) substrate solution in an alkaline buffer (e.g., 1 M diethanolamine (B148213) buffer, pH 9.8, containing 0.5 mM MgCl2).
-
Add 50 µL of cell lysate from each well to a new 96-well plate.
-
Add 150 µL of the pNPP substrate solution to each well containing the lysate.
-
Incubate the plate at 37°C for 15-30 minutes, or until a yellow color develops.
-
Stop the reaction by adding 50 µL of 3 M NaOH to each well.
-
Measure the absorbance at 405 nm using a microplate reader.
4. Data Normalization:
-
To account for differences in cell number, perform a total protein assay (e.g., BCA assay) on the remaining cell lysate.
-
Express ALP activity as units per milligram of total protein (U/mg protein), where one unit is the amount of enzyme that hydrolyzes 1 µmol of pNPP per minute.[12][13]
References
- 1. This compound (SGP) and Disialyloctasaccharide | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 2. Macrophage Inflammatory Assay [bio-protocol.org]
- 3. bowdish.ca [bowdish.ca]
- 4. indigobiosciences.com [indigobiosciences.com]
- 5. Cytokine profiling using monocytes/macrophages cultured on common biomaterials with a range of surface chemistries - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Immunomodulatory activity accompanying chicken egg yolk immunoglobulin Y - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Tumour Glyco‐Code: Sialylation as a Mediator of Stromal Cell Immunosuppression in the Tumour Microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Modulation of Immune Tolerance via Siglec-Sialic Acid Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Anti‐Inflammatory Effects of Hen Egg White Hydrolysate and Its Specific Peptides IS8, PA11, and PK8 on LPS‐Induced Macrophage Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. drmillett.com [drmillett.com]
- 13. drmillett.com [drmillett.com]
Sialylglycopeptides: A Comparative Guide to Bioactivity in Cell-Based Assays
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the bioactivity of sialylglycopeptides, focusing on their anti-inflammatory properties, with supporting experimental data and detailed protocols for cell-based validation. Sialylglycopeptides (SGPs), naturally occurring or synthetic molecules composed of a sialic acid-containing glycan attached to a peptide backbone, are gaining significant interest in biopharmaceutical development due to their diverse biological activities. A key attribute of SGPs is their ability to modulate immune responses, primarily through their interaction with specific cell surface receptors.
Quantitative Comparison of Bioactivity
The presence of terminal sialic acid residues is crucial for the anti-inflammatory activity of glycopeptides. This is demonstrated in cell-based assays where the inhibition of inflammatory pathways is significantly more potent in sialylated forms compared to their asialylated counterparts. The following table summarizes the comparative bioactivity of a sialylglycopeptide (B573236) versus an athis compound in inhibiting the Lipopolysaccharide (LPS)-induced inflammatory response in macrophages.
| Compound | Target Pathway/Molecule | Cell Line | Assay | Key Parameter | Result | Reference |
| This compound (SGP) | NF-κB Signaling Pathway | RAW 264.7 Macrophages | TNF-α ELISA | % Inhibition of TNF-α secretion | 36.4% | [1] |
| Athis compound (ASGP) | NF-κB Signaling Pathway | RAW 264.7 Macrophages | TNF-α ELISA | % Inhibition of TNF-α secretion | Significantly lower than SGP | [2] |
| This compound (SCP) from Edible Bird's Nest | Inflammatory Cytokines | C57BL/6 mouse model (in vivo) | ELISA | Reduction in TNF-α levels in BALF | 36.4% | [1] |
| Sialic Acid (SA) alone | Inflammatory Cytokines | C57BL/6 mouse model (in vivo) | ELISA | Reduction in TNF-α levels in BALF | Less effective than SCP | [3] |
Signaling Pathway and Experimental Workflow
The anti-inflammatory effects of sialylglycopeptides are often mediated through their interaction with C-type lectin receptors, such as the Dendritic Cell-Specific Intercellular adhesion molecule-3-Grabbing Non-integrin (DC-SIGN), expressed on the surface of immune cells like dendritic cells and macrophages. This interaction can trigger a signaling cascade that ultimately leads to the inhibition of pro-inflammatory transcription factors like NF-κB.
Caption: DC-SIGN mediated NF-κB signaling pathway modulation by this compound.
To validate the bioactivity of sialylglycopeptides in inhibiting the NF-κB pathway, a common cell-based method is the NF-κB reporter gene assay. The following diagram outlines the typical workflow for such an assay.
Caption: Experimental workflow for an NF-κB reporter gene assay.
Experimental Protocols
NF-κB Luciferase Reporter Assay in THP-1 Cells
This protocol is designed to quantify the inhibitory effect of a this compound on the LPS-induced NF-κB signaling pathway in a human monocytic cell line (THP-1) stably expressing an NF-κB-driven luciferase reporter gene.
Materials:
-
NF-κB reporter (Luc)-THP-1 cell line
-
Growth Medium (e.g., RPMI-1640 with 10% FBS, 1% Penicillin-Streptomycin, and appropriate selection antibiotic)
-
Assay Medium (e.g., RPMI-1640 with 10% FBS)
-
This compound (Test Compound)
-
Athis compound (Control Compound)
-
Lipopolysaccharide (LPS) from E. coli
-
Phosphate Buffered Saline (PBS)
-
96-well white opaque microplate
-
Luciferase Assay System (e.g., ONE-Step™ Luciferase Assay System)
-
Luminometer
Procedure:
-
Cell Seeding:
-
Harvest NF-κB reporter (Luc)-THP-1 cells from culture.
-
Centrifuge the cells and resuspend in fresh assay medium.
-
Seed the cells at a density of approximately 25,000 cells per well into a 96-well white opaque microplate in a volume of 40 µL of assay medium.
-
-
Compound Preparation and Addition:
-
Prepare serial dilutions of the this compound and athis compound in assay medium at 2x the final desired concentration.
-
Add 50 µL of the diluted compounds to the respective wells.
-
For unstimulated control wells, add 50 µL of assay medium.
-
For cell-free control wells (background luminescence), add 100 µL of assay medium.
-
-
Pre-incubation:
-
Incubate the plate at 37°C in a 5% CO2 incubator for 1 to 2 hours.
-
-
Inflammatory Stimulation:
-
Prepare a stock solution of LPS in assay medium at 10x the final concentration (e.g., 1 µg/mL for a final concentration of 100 ng/mL).
-
Add 10 µL of the diluted LPS to all wells except the unstimulated control wells. To the unstimulated wells, add 10 µL of assay medium.
-
-
Incubation:
-
Incubate the plate at 37°C in a 5% CO2 incubator for 6 hours.
-
-
Luminescence Detection:
-
Prepare the luciferase assay reagent according to the manufacturer's instructions.
-
Add 100 µL of the luciferase assay reagent to each well.
-
Incubate the plate at room temperature for approximately 15 to 30 minutes to allow for cell lysis and signal stabilization.
-
Measure the luminescence using a luminometer.
-
-
Data Analysis:
-
Subtract the average background luminescence from all readings.
-
Calculate the percentage of NF-κB inhibition for each concentration of the test compounds relative to the LPS-stimulated control.
-
If a dose-response is observed, calculate the IC50 value for the this compound and athis compound.
-
This comprehensive guide provides a framework for the validation of this compound bioactivity. The presented data and protocols can be adapted to specific research needs, enabling a thorough evaluation of these promising molecules for therapeutic applications.
References
Sialylglycopeptides vs. Synthetic Glycopeptides: A Comparative Guide for Functional Studies
For researchers, scientists, and drug development professionals, understanding the functional nuances between naturally derived sialylglycopeptides and their synthetic counterparts is crucial for advancing therapeutic and diagnostic strategies. This guide provides an objective comparison, supported by experimental data, to aid in the selection and application of these important biomolecules.
The choice between sialylglycopeptides isolated from natural sources and chemically synthesized glycopeptides hinges on the specific requirements of a functional study. Naturally derived sialylglycopeptides offer the advantage of presenting glycans in their native context, but often suffer from heterogeneity. In contrast, synthetic glycopeptides provide a homogeneous and well-defined molecular structure, enabling precise structure-function relationship studies. This guide focuses on the comparative functional analysis of these two classes of molecules, with a particular emphasis on their interactions with immune receptors and the subsequent cellular signaling events.
Performance Comparison: Binding Affinity to Macrophage Galactose-type Lectin (MGL)
A key aspect of glycopeptide function is their recognition by lectins, which are carbohydrate-binding proteins that mediate a variety of biological processes, including immune responses. The Macrophage Galactose-type Lectin (MGL) is a C-type lectin receptor expressed on dendritic cells and macrophages that recognizes tumor-associated carbohydrate antigens, such as the Tn (GalNAcα-Ser/Thr) and sialyl-Tn (STn; Neu5Acα2-6GalNAcα-Ser/Thr) antigens found on Mucin 1 (MUC1) glycopeptides.[1][2][3] The binding of these glycopeptides to MGL can modulate immune responses.[1][2][3]
A comparative study of synthetic MUC1 glycopeptides carrying either the Tn or the STn antigen provides valuable insights into the functional role of sialylation. The thermodynamic profile of the binding interaction between these synthetic glycopeptides and human MGL has been analyzed using isothermal titration calorimetry (ITC).[1][3]
| Glycopeptide | Dissociation Constant (K D ) [µM] | Enthalpy Change (ΔH) [kcal/mol] | Entropy Change (-TΔS) [kcal/mol] | Stoichiometry (n) |
| Synthetic MUC1 with Tn antigen | ||||
| Monoglycosylated | 6.82 | - | - | - |
| Triglycosylated | 0.6 | - | - | - |
| Synthetic MUC1 with Sialyl-Tn (STn) antigen | ||||
| Monoglycosylated | 11.40 | -10.5 | 3.7 | 0.8 |
| Triglycosylated | 1.0 | -12.2 | 4.0 | 0.3 |
Data synthesized from studies by Ayyalasomayajula et al. (2024).[1][3]
The data reveals that the addition of sialic acid (STn vs. Tn) consistently results in a lower binding affinity (higher K D ) for MGL.[1][3] Despite the weaker affinity, the interaction with sialylated glycopeptides is still significant and exhibits enthalpy-driven thermodynamics.[1][3] The stoichiometry of the interaction is also affected by both glycosylation density and sialylation.[1][3] These findings underscore the critical role of the sialic acid moiety in modulating the recognition of glycopeptides by immune receptors.
Functional Implications: Signaling Pathway Activation
The binding of glycopeptides to MGL is not a passive event; it triggers downstream signaling cascades that can lead to the activation of immune cells.[4][5] Engagement of MGL by MUC1-derived glycopeptides has been shown to induce the activation of the Extracellular signal-regulated kinases 1 and 2 (ERK1/2) and the Nuclear Factor κB (NF-κB) pathways.[4][6] This signaling cascade ultimately leads to the maturation of dendritic cells and the induction of CD8+ T cell responses, highlighting a mechanism by which glycopeptides can modulate adaptive immunity.[4][5]
Experimental Protocols
Isothermal Titration Calorimetry (ITC) for Measuring Glycopeptide-Lectin Binding
This protocol is adapted from studies analyzing the interaction between synthetic MUC1 glycopeptides and human MGL.[1][3][7][8][9]
Objective: To determine the binding affinity (K D ), stoichiometry (n), and thermodynamic parameters (ΔH, -TΔS) of the interaction between a glycopeptide and a lectin.
Materials:
-
Microcalorimeter (e.g., Malvern Panalytical MicroCal PEAQ-ITC).
-
Purified recombinant human MGL.
-
Synthetic MUC1 glycopeptides (with Tn or STn antigens).
-
Degassed binding buffer (e.g., 20 mM HEPES, 150 mM NaCl, 2 mM CaCl 2 , pH 7.4).
-
Syringe for sample loading.
-
ITC cell.
Procedure:
-
Sample Preparation:
-
Dissolve the purified MGL and synthetic glycopeptides in the same batch of degassed binding buffer to the desired concentrations. A typical starting point is 20-50 µM MGL in the cell and 200-500 µM glycopeptide in the syringe.
-
Ensure accurate concentration determination of both protein and glycopeptide.
-
-
Instrument Setup:
-
Thoroughly clean the sample cell and the injection syringe with buffer.
-
Set the experimental temperature (e.g., 25 °C).
-
Equilibrate the instrument to a stable baseline.
-
-
Titration:
-
Load the MGL solution into the sample cell and the glycopeptide solution into the injection syringe.
-
Perform a series of injections (e.g., 19 injections of 2 µL each) of the glycopeptide solution into the MGL solution at defined time intervals (e.g., 150 seconds).
-
Record the heat change associated with each injection.
-
-
Data Analysis:
-
Integrate the heat-change peaks for each injection.
-
Subtract the heat of dilution, determined from a control experiment where the glycopeptide is injected into the buffer alone.
-
Fit the integrated heat data to a suitable binding model (e.g., one-site binding model) using the analysis software provided with the instrument. This will yield the values for K D , n, and ΔH.
-
Calculate the Gibbs free energy (ΔG) and the entropy change (ΔS) using the equation: ΔG = -RTln(K A ) = ΔH - TΔS, where K A = 1/K D .
-
Cytokine Release Assay
This protocol provides a general framework for assessing the functional consequence of glycopeptide-mediated immune cell activation.
Objective: To measure the release of cytokines from immune cells (e.g., dendritic cells) following stimulation with glycopeptides.
Materials:
-
Isolated human peripheral blood mononuclear cells (PBMCs) or monocyte-derived dendritic cells (DCs).
-
Cell culture medium (e.g., RPMI-1640 supplemented with 10% fetal bovine serum and antibiotics).
-
Sialylglycopeptides or synthetic glycopeptides.
-
Positive control (e.g., Lipopolysaccharide - LPS).
-
Negative control (vehicle/buffer).
-
96-well cell culture plates.
-
ELISA kits for specific cytokines of interest (e.g., TNF-α, IL-6, IL-10, IL-12).
-
Microplate reader.
Procedure:
-
Cell Seeding:
-
Seed the immune cells (e.g., 1 x 10^5 cells/well) in a 96-well plate and allow them to adhere or stabilize overnight.
-
-
Stimulation:
-
Prepare serial dilutions of the sialylglycopeptides and synthetic glycopeptides in cell culture medium.
-
Remove the old medium from the cells and add the glycopeptide solutions, positive control, and negative control to the respective wells.
-
-
Incubation:
-
Incubate the plate at 37°C in a humidified 5% CO 2 incubator for a predetermined time (e.g., 24-48 hours), allowing for cytokine production and secretion.
-
-
Supernatant Collection:
-
Centrifuge the plate to pellet the cells.
-
Carefully collect the cell-free supernatant from each well.
-
-
Cytokine Quantification:
-
Perform an ELISA for each cytokine of interest according to the manufacturer's instructions. This typically involves:
-
Coating a microplate with a capture antibody.
-
Adding the collected supernatants and standards.
-
Adding a detection antibody.
-
Adding a substrate to produce a colorimetric signal.
-
-
Measure the absorbance using a microplate reader.
-
-
Data Analysis:
-
Generate a standard curve from the absorbance readings of the cytokine standards.
-
Calculate the concentration of each cytokine in the experimental samples by interpolating their absorbance values on the standard curve.
-
Compare the cytokine levels in the glycopeptide-treated groups to the negative control to determine the extent of cytokine release.
-
Conclusion
The choice between sialylglycopeptides and synthetic glycopeptides for functional studies is dictated by the specific research question. While naturally derived sialylglycopeptides may better represent the in vivo context, their inherent heterogeneity can complicate the interpretation of results. Synthetic glycopeptides, with their precisely defined structures, offer an invaluable tool for dissecting the molecular mechanisms underlying glycan recognition and function. The comparative data on MGL binding clearly demonstrates that sialylation significantly impacts receptor recognition, a finding with important implications for the design of glycopeptide-based vaccines and immunotherapies. The provided protocols offer a starting point for researchers to quantitatively assess these functional differences in their own experimental systems.
References
- 1. Synthesis and Thermodynamic Evaluation of Sialyl-Tn MUC1 Glycopeptides Binding to Macrophage Galactose-Type Lectin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. virtualibiblioteka.lka.lt [virtualibiblioteka.lka.lt]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Targeting of macrophage galactose-type C-type lectin (MGL) induces DC signaling and activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Glycoproteomic Analysis of MGL-Binding Proteins on Acute T-Cell Leukemia Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Isothermal Titration Calorimetry: A Biophysical Method to Characterize the Interaction between Label-free Biomolecules in Solution - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Direct Measurement of Glyconanoparticles and Lectin Interactions by Isothermal Titration Calorimetry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis and Thermodynamic Evaluation of Sialyl-Tn MUC1 Glycopeptides Binding to Macrophage Galactose-Type Lectin - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Antibody Cross-Reactivity in Sialylglycopeptide Analysis
For researchers, scientists, and drug development professionals, the precise detection and targeting of sialylglycopeptides (SGPs) are paramount. These complex glycoconjugates play crucial roles in cell signaling, immune recognition, and cancer biology. The specificity of the antibodies used in these endeavors is a critical determinant of experimental success and therapeutic efficacy. This guide provides an objective comparison of antibody performance against SGPs, with a focus on the well-characterized Sialyl-Tn (STn) antigen, offering supporting experimental data, detailed protocols, and visual workflows to aid in antibody selection and experimental design.
The Sialyl-Tn (STn) antigen, also known as CD175s, is a carbohydrate epitope defined by the structure Neu5Acα2-6GalNAcα1-O-Ser/Thr. Its expression is rare in normal adult tissues but abundant in many human epithelial cancers, making it a key target for diagnostics and therapeutics.[1] However, the development of highly specific monoclonal antibodies (mAbs) against STn has been challenging, with many demonstrating cross-reactivity to related glycan structures.[1][2]
Performance Comparison of Anti-STn Monoclonal Antibodies
The selection of an appropriate antibody requires a thorough evaluation of its binding affinity and specificity. The following table summarizes the performance of several commercially available and internally developed anti-STn monoclonal antibodies based on Enzyme-Linked Immunosorbent Assay (ELISA) and glycan array data.
| Antibody | Isotype | Target Antigen | ELISA EC50 (nM)¹ | Glycan Array Specificity² | Key Cross-Reactivity | Vendor |
| B72.3 | Mouse IgG1 | Sialyl-Tn | ND | Low | Tn antigen (GalNAc) and other STn-related oligosaccharides.[1][3] | Thermo Scientific |
| CC49 | Mouse IgG1 | Sialyl-Tn | ND | Low | Tn antigen (GalNAc) and other STn-related oligosaccharides.[1][3] | Santa Cruz Biotechnology |
| 3H1951 | Not Specified | Sialyl-Tn | ND | None | Did not recognize STn or Tn, but bound to Neu5,9Ac2-ST/Neu5Gc-ST.[1][4] | Santa Cruz Biotechnology |
| STn219 | Not Specified | Sialyl-Tn | ND | Not Specified | Recognizes multiple STn-related oligosaccharides including the Tn antigen.[1][3] | Abcam |
| 8C2-2D6 | Mouse IgG2a | Sialyl-Tn | 0.2 nM | High | Selectively binds to STn with no binding to related structures observed on the glycan array.[1] | Internal (Research) |
| S3F | Mouse IgG2a | Sialyl-Tn | 0.3 nM | High | STn Specific | Internal (Research) |
¹EC50 values represent the concentration of the antibody required to achieve 50% of the maximum binding signal in ELISA, with lower values indicating higher affinity. "ND" indicates that the data was not determined in the cited study.[1] ²Glycan array specificity is determined by the antibody's ability to bind selectively to the target STn antigen among a large panel of diverse glycans.
Experimental Protocols
Reproducible and reliable data are contingent on robust experimental protocols. The following are detailed methodologies for key experiments used in the cross-reactivity analysis of anti-SGP antibodies.
Enzyme-Linked Immunosorbent Assay (ELISA) for Antibody Specificity
This protocol is designed to determine the binding affinity and specificity of anti-STn antibodies to mucins, which are heavily glycosylated proteins.
Materials:
-
96-well ELISA plates
-
Porcine Submaxillary Mucin (PSM) or Ovine Submaxillary Mucin (OSM)
-
Coating Buffer (e.g., 0.1 M sodium bicarbonate, pH 9.6)
-
Blocking Buffer (e.g., 3% BSA in TBST)
-
Wash Buffer (TBST: Tris-Buffered Saline with 0.05% Tween-20)
-
Primary anti-STn antibodies (test and control)
-
HRP-conjugated secondary antibody
-
TMB substrate
-
Stop Solution (e.g., 2 N H₂SO₄)
-
Plate reader
Procedure:
-
Coating: Coat 96-well plates with 1 µg/mL of mucin in coating buffer overnight at 4°C.
-
Washing: Wash the plates three times with Wash Buffer.
-
Blocking: Block the wells with Blocking Buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Add serial dilutions of the primary anti-STn antibodies to the wells and incubate for 1-2 hours at room temperature.
-
Washing: Wash the plates three times with Wash Buffer.
-
Secondary Antibody Incubation: Add the HRP-conjugated secondary antibody at the manufacturer's recommended dilution and incubate for 1 hour at room temperature.
-
Washing: Wash the plates five times with Wash Buffer.
-
Detection: Add TMB substrate and incubate in the dark for 15-30 minutes.
-
Stop Reaction: Stop the reaction by adding Stop Solution.
-
Data Acquisition: Read the absorbance at 450 nm using a plate reader.
-
Analysis: Plot the absorbance values against the antibody concentration and determine the EC50 value.
Western Blotting for SGP Detection
This protocol outlines the general steps for detecting SGP-containing proteins in cell lysates.
Materials:
-
Cell lysate containing the SGP of interest
-
SDS-PAGE gels
-
Transfer buffer
-
Nitrocellulose or PVDF membrane
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Wash buffer (TBST)
-
Primary antibody against the SGP
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Sample Preparation: Prepare cell lysates and determine protein concentration. Mix lysates with Laemmli sample buffer and heat at 95-100°C for 5 minutes.[5]
-
Gel Electrophoresis: Load 20-30 µg of total protein per lane on an SDS-PAGE gel and run according to the manufacturer's instructions.
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane using a wet or semi-dry transfer system.[5]
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary anti-SGP antibody diluted in blocking buffer overnight at 4°C with gentle agitation.[6]
-
Washing: Wash the membrane three times for 5 minutes each with TBST.[6]
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Wash the membrane three times for 5 minutes each with TBST.[6]
-
Detection: Apply the chemiluminescent substrate to the membrane and capture the signal using an imaging system.[7]
Visualizing Experimental Workflows and Signaling Pathways
To further clarify the experimental processes and the biological context of SGP, the following diagrams are provided.
Caption: Workflow for Antibody Cross-Reactivity Analysis.
Caption: Hypothetical SGP-Mediated Signaling Pathway.
Conclusion
The analysis of antibody cross-reactivity is a critical step in the development of reliable research tools and effective therapeutics targeting sialylglycopeptides. As demonstrated with the STn antigen, commercially available antibodies can exhibit significant off-target binding, underscoring the importance of thorough validation using multiple analytical methods. Researchers are encouraged to utilize the data and protocols presented in this guide to inform their antibody selection and to design rigorous experiments that will yield clear and unambiguous results. The continued development of highly specific monoclonal antibodies, such as the 8C2-2D6 clone, holds promise for advancing our understanding of SGP biology and for the creation of next-generation cancer therapies.
References
- 1. Novel anti-Sialyl-Tn monoclonal antibodies and antibody-drug conjugates demonstrate tumor specificity and anti-tumor activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Specificities of anti-sialyl-Tn and anti-Tn monoclonal antibodies generated using novel clustered synthetic glycopeptide epitopes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. dash.harvard.edu [dash.harvard.edu]
- 4. researchgate.net [researchgate.net]
- 5. General Western Blot Protocol Overview: Novus Biologicals [novusbio.com]
- 6. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 7. bio-rad.com [bio-rad.com]
A Guide to Inter-laboratory Comparison of Sialylglycopeptide Characterization
For Researchers, Scientists, and Drug Development Professionals
The accurate characterization of sialylglycopeptides is of paramount importance in the development of biopharmaceuticals, as sialylation can significantly impact a product's efficacy, stability, and safety.[1][2][3] This guide provides a comprehensive comparison of analytical methodologies for sialylglycopeptide (B573236) characterization, drawing upon data and protocols from major inter-laboratory studies. It aims to equip researchers with the knowledge to select appropriate methods, understand potential sources of variability, and design robust analytical strategies.
The Challenge of Comparability in Glycoanalysis
Glycosylation analysis is inherently complex due to the heterogeneity of glycan structures, including variations in branching, linkage, and the number of monosaccharide residues.[4] Inter-laboratory studies have consistently highlighted significant variability in the results obtained by different laboratories, even when analyzing the same material.[1][2][3][4][5] This variability stems from the diverse range of analytical techniques and workflows employed.
A landmark study conducted by the National Institute of Standards and Technology (NIST) on a monoclonal antibody (NISTmAb) involved 76 laboratories and revealed a wide diversity in reported glycan compositions, ranging from 4 to 48 identified compositions per laboratory.[1][2][3][5] Similarly, a multi-institutional study by the HUPO Human Disease Glycomics/Proteome Initiative (HGPI) demonstrated that while different methods could yield good quantitation, the choice of technique influenced the results.[6][7] These studies underscore the critical need for standardized protocols and reference materials to ensure the comparability and reliability of glycoanalysis data across different laboratories.
Comparison of Analytical Strategies
The characterization of sialylglycopeptides can be approached at different levels: analysis of released glycans or analysis of intact glycopeptides. Each approach has its advantages and is suited to different analytical goals.
| Analytical Level | Description | Advantages | Disadvantages |
| Released Glycans | Glycans are enzymatically or chemically cleaved from the peptide backbone prior to analysis. | Allows for detailed structural elucidation and isomer separation.[5] | Lacks information on the specific site of glycosylation.[5] |
| Glycopeptides | The intact glycopeptide (peptide + glycan) is analyzed. | Provides site-specific glycosylation information.[5] | Can be more challenging due to the increased complexity and lower abundance of individual glycopeptides.[8] |
| Protein Fragments/Intact Protein | Larger fragments or the entire glycoprotein (B1211001) are analyzed. | Provides a holistic view of the glycosylation profile. | Often provides less detailed structural information. |
Quantitative Comparison of Methodologies
Inter-laboratory studies provide valuable data on the performance of different analytical techniques. The following tables summarize key quantitative findings from these studies.
Table 1: Comparison of Methods for N-Glycan Profiling of IgG (HUPO HGPI Study)
| Method | Laboratory | Number of Identified Oligosaccharide Structures (>1% of total) | Key Findings |
| Chromatography (2-aminopyridine labeling) | Lab 1 | 15 | Provides good quantitation, with fluorescence correlating to the amount of each component.[7] |
| MALDI-TOF MS (permethylated oligosaccharides) | Lab 7 | 9 | Yielded good quantitation and correlated well with chromatographic methods.[6][7] |
| MALDI-TOF MS (permethylated oligosaccharides) | Lab 8 | 14 | Yielded good quantitation and correlated well with chromatographic methods.[6][7] |
| LC/ESI-MS/MS (glycopeptides) | Lab 15 | 15 | Demonstrated excellent capability for determining site-specific glycan profiles.[6][7] |
| MALDI-TOF MS (glycopeptides) | Lab 17 | 10 | Demonstrated excellent capability for determining site-specific glycan profiles.[6][7] |
Table 2: Inter-laboratory Reproducibility of Glycopeptide Quantification
| Study | Analyte | Analytical Method | Number of Labs | Coefficient of Variation (CV) |
| Lee et al., 2016 | α-1-acid glycoprotein (AGP) N-glycopeptides | LC-MS/MS | 4 | <25% for 10 major N-glycopeptide isoforms[8][9] |
| HUPO HGPI Study | IgG Glycopeptides | Not specified | Not specified | Inter-assay CV of 0.1–4.2% for major species and 13% for a minor species was achieved in one lab using chromatography.[7] |
Experimental Protocols
Detailed methodologies are crucial for reproducing experimental results and for comparing the performance of different techniques. Below are outlines of common experimental workflows for this compound characterization.
Protocol 1: Analysis of Released N-Glycans
-
Protein Denaturation and Reduction: The glycoprotein is denatured and the disulfide bonds are reduced.
-
Alkylation: Cysteine residues are alkylated to prevent disulfide bond reformation.
-
Enzymatic Deglycosylation: N-glycans are released from the protein using an enzyme such as PNGase F.[10]
-
Glycan Enrichment/Purification: Released glycans are separated from the protein and other components. Methods like porous graphitized carbon solid-phase extraction (PGC-SPE) are often used.
-
Derivatization (Optional but common):
-
Permethylation: Increases sensitivity for mass spectrometry and aids in linkage analysis.[6][10]
-
Fluorescent Labeling: Enables sensitive detection by HPLC or capillary electrophoresis. Common labels include 2-aminobenzamide (B116534) (2-AB) and procainamide.
-
-
Analysis:
-
Mass Spectrometry (MS): MALDI-TOF MS or LC-ESI-MS are commonly used for profiling and structural analysis.[6][10]
-
Chromatography: Hydrophilic interaction liquid chromatography (HILIC) is a standard technique for separating labeled glycans.
-
Capillary Electrophoresis (CE): Provides high-resolution separation of labeled glycans.
-
Protocol 2: Analysis of Intact Glycopeptides (Glycopeptide-centric approach)
-
Protein Denaturation, Reduction, and Alkylation: Similar to the released glycan approach.
-
Proteolytic Digestion: The glycoprotein is digested into smaller peptides using an enzyme like trypsin.
-
Glycopeptide Enrichment (Optional but recommended): Due to the low abundance of glycopeptides compared to non-glycosylated peptides, enrichment is often necessary.[8] Common methods include:
-
Analysis by LC-MS/MS:
-
Separation: Reversed-phase liquid chromatography (RPLC) is typically used to separate the glycopeptides.
-
Mass Spectrometry: High-resolution mass spectrometers (e.g., Orbitrap, Q-TOF) are used to acquire MS and MS/MS data.
-
Fragmentation: Collision-induced dissociation (CID) or higher-energy C-trap dissociation (HCD) are used to fragment the glycopeptides to obtain sequence information for both the peptide and the glycan.[9][10] Electron transfer dissociation (ETD) can also be used to identify the site of glycosylation.[10]
-
-
Data Analysis: Specialized software is required to identify and quantify the glycopeptides from the complex MS data.
Visualizing Workflows and Concepts
Diagrams are essential for understanding complex experimental processes and relationships.
Conclusion and Future Perspectives
Inter-laboratory studies have been instrumental in providing a snapshot of the current state of this compound characterization.[4] While a multitude of powerful analytical techniques exist, significant variability in results remains a key challenge. The findings from these studies emphasize that ensuring within-laboratory repeatability is vital for achieving harmonization between laboratories.[4] The development and adoption of consensus protocols, reference materials like the NISTmAb, and advanced data analysis tools will be crucial for improving the comparability and reliability of glycosylation analysis in the future. This will ultimately support the development of safer and more effective biopharmaceutical products.
References
- 1. NIST Interlaboratory Study on Glycosylation Analysis of Monoclonal Antibodies: Comparison of Results from Diverse Analytical Methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. NIST Interlaboratory Study on Glycosylation Analysis of Monoclonal Antibodies: Comparison of Results from Diverse Analytical Methods. — Early Detection Research Network [edrn.nci.nih.gov]
- 3. NIST Interlaboratory Study on Glycosylation Analysis of Monoclonal Antibodies: Comparison of Analytical Methods | NIST [nist.gov]
- 4. Frontiers | Interlaboratory Studies Using the NISTmAb to Advance Biopharmaceutical Structural Analytics [frontiersin.org]
- 5. mural.maynoothuniversity.ie [mural.maynoothuniversity.ie]
- 6. academic.oup.com [academic.oup.com]
- 7. academic.oup.com [academic.oup.com]
- 8. Methods for Quantification of Glycopeptides by Liquid Separation and Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. DSpace [research-repository.griffith.edu.au]
- 11. Comparative glycoproteomics of N-linked complex-type glycoforms containing sialic acid in human serum - PubMed [pubmed.ncbi.nlm.nih.gov]
Confirming the Identity of Sialylglycopeptides: A Comparative Guide to Orthogonal Methods
For researchers, scientists, and drug development professionals, the precise structural confirmation of sialylglycopeptides is paramount for ensuring the efficacy, safety, and consistency of glycoprotein-based therapeutics and for advancing glycobiology research. This guide provides a comprehensive comparison of orthogonal methods for the robust identification of sialylglycopeptides, supported by experimental data and detailed protocols.
The complex nature of sialylglycopeptides, with their heterogeneity in both the glycan and peptide moieties, necessitates a multi-pronged analytical approach. Relying on a single technique is often insufficient for complete characterization. This guide explores the principles and practical applications of mass spectrometry, nuclear magnetic resonance (NMR) spectroscopy, and chromatographic techniques, providing a framework for their integrated use in confirming the identity of these critical biomolecules.
Orthogonal Methodologies for Sialylglycopeptide (B573236) Identification
A combination of high-resolution mass spectrometry for compositional analysis, NMR spectroscopy for detailed structural elucidation, and advanced chromatographic methods for isomeric separation forms the cornerstone of a rigorous identification strategy.
Mass Spectrometry (MS)
Mass spectrometry is a powerful tool for determining the molecular weight of the intact this compound, as well as for sequencing the peptide backbone and elucidating the glycan structure through fragmentation analysis.
Key Techniques:
-
Electrospray Ionization (ESI-MS): A soft ionization technique ideal for analyzing large, non-volatile molecules like glycopeptides.
-
Matrix-Assisted Laser Desorption/Ionization (MALDI-MS): Another soft ionization technique that is well-suited for complex mixtures and provides high sensitivity.
-
Tandem Mass Spectrometry (MS/MS): Involves multiple stages of mass analysis to fragment the glycopeptide and obtain structural information. Common fragmentation techniques include Collision-Induced Dissociation (CID), Higher-energy C-trap Dissociation (HCD), and Electron-Transfer Dissociation (ETD).
Data Presentation: Comparison of Mass Spectrometry Techniques
| Feature | ESI-MS | MALDI-MS |
| Ionization Principle | Soft ionization from solution | Soft ionization from a solid matrix |
| Typical Analytes | Intact glycopeptides, released glycans | Intact glycopeptides, complex mixtures |
| Sensitivity | High (femtomole to attomole range) | Very high (attomole to zeptomole range) |
| Mass Accuracy | High (<5 ppm with Orbitrap) | Moderate to high (depending on analyzer) |
| Throughput | High (coupled with LC) | High (suitable for sample spotting) |
| Sample Consumption | Low (nL/min flow rates) | Low (µL spotted) |
| Tolerance to Salts | Low | Moderate |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides unparalleled detail regarding the three-dimensional structure of sialylglycopeptides. It is the gold standard for determining the anomeric configuration (α or β) of glycosidic linkages, the linkage positions between monosaccharides, and the overall conformation of the glycan and peptide components.
Key Techniques:
-
1D ¹H NMR: Provides initial information on the types of sugar residues present based on characteristic chemical shifts of anomeric protons and N-acetyl groups.
-
2D NMR (COSY, TOCSY, HSQC, HMBC): Used to establish through-bond and through-space correlations between protons and carbons, enabling the complete assignment of the glycan structure and its attachment site to the peptide.
Data Presentation: Typical ¹H and ¹³C NMR Chemical Shifts for a this compound
The following table provides representative chemical shift ranges for a biantennary N-linked glycan with terminal α2,6-linked sialic acid attached to an asparagine residue.
| Monosaccharide Residue | Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| Neu5Ac (α2,6) | H3ax | 1.70 - 1.80 | C1: ~100 |
| H3eq | 2.70 - 2.80 | C2: ~174 | |
| N-Acetyl CH₃ | 2.00 - 2.10 | C3: ~40 | |
| Gal (β1,4) | H1 | 4.40 - 4.50 | C1: ~103 |
| GlcNAc (β1,2) | H1 | 4.55 - 4.65 | C1: ~102 |
| N-Acetyl CH₃ | 2.00 - 2.10 | ||
| Man (α1,3/α1,6) | H1 | 4.70 - 5.15 | C1: ~101 |
| GlcNAc (β1,4) | H1 | 4.60 - 4.70 | C1: ~102 |
| N-Acetyl CH₃ | 2.00 - 2.10 | ||
| Asn-linked GlcNAc | H1 | ~5.00 | C1: ~78 |
| N-Acetyl CH₃ | 2.00 - 2.10 |
Note: Chemical shifts can vary depending on the specific glycopeptide structure, solvent, and experimental conditions.
Chromatographic Techniques
High-performance liquid chromatography (HPLC) is essential for separating the different glycoforms of a this compound, including isomers with the same mass but different glycan structures.
Key Techniques:
-
Hydrophilic Interaction Liquid Chromatography (HILIC): The preferred method for separating glycopeptides based on the hydrophilicity of their glycan moieties. It provides excellent resolution of different glycoforms.
-
Reversed-Phase Liquid Chromatography (RP-LC): Separates glycopeptides based on the hydrophobicity of the peptide backbone. While less effective for resolving glycan heterogeneity, it is useful for separating glycopeptides with different peptide sequences. High-temperature RP-LC can improve the separation of some sialylated glycopeptide isomers.[1]
Data Presentation: Comparison of HILIC and RP-LC for this compound Analysis
| Feature | HILIC | Reversed-Phase LC |
| Separation Principle | Based on hydrophilicity of the glycan | Based on hydrophobicity of the peptide |
| Resolution of Glycoforms | Excellent | Poor to moderate |
| Isomer Separation | Effective for linkage and positional isomers | Limited, but can be improved at high temp. |
| Elution Order | Larger, more polar glycans retained longer | More hydrophobic peptides retained longer |
| Mobile Phases | High organic content | High aqueous content |
Experimental Workflows and Protocols
A comprehensive workflow for this compound identification involves sample preparation, followed by analysis using a combination of the orthogonal methods described above.
Detailed Experimental Protocols
Protocol 1: Enzymatic Release of N-linked Glycans with PNGase F
This protocol is for the release of N-glycans from a glycoprotein for subsequent analysis.
-
Denaturation: Dissolve 50-100 µg of the glycoprotein in 20 µL of 50 mM ammonium (B1175870) bicarbonate buffer, pH 8.0. Add 2.5 µL of 2% (w/v) SDS and heat at 95°C for 5 minutes.
-
Reduction and Alkylation (Optional but Recommended): Cool the sample to room temperature. Add 1 µL of 0.5 M DTT and incubate at 56°C for 30 minutes. Cool to room temperature and add 2.5 µL of 0.55 M iodoacetamide, then incubate in the dark at room temperature for 30 minutes.
-
Enzymatic Digestion: Add 1-2 µL of PNGase F (500 units/µL) and incubate at 37°C for 12-18 hours.
-
Glycan Cleanup: The released glycans can be separated from the protein/peptide components using a C18 solid-phase extraction (SPE) cartridge.
Protocol 2: Mild Acid Hydrolysis for Sialic Acid Release
This protocol is for the release of sialic acids for quantification and linkage analysis.
-
Hydrolysis: To 50-200 µg of the this compound in a sealed tube, add 100 µL of 2 M acetic acid.
-
Incubation: Incubate the mixture at 80°C for 2 hours.
-
Drying: Cool the sample to room temperature and dry completely using a centrifugal vacuum evaporator.
-
Derivatization: The released sialic acids are now ready for derivatization (e.g., with DMB) and subsequent HPLC analysis.
Protocol 3: HILIC-LC-MS/MS Analysis of Intact Sialylglycopeptides
This protocol outlines a general method for the separation and analysis of a this compound mixture.
-
Chromatographic System: An HPLC system equipped with a HILIC column (e.g., a BEH glycan column, 2.1 x 150 mm, 1.7 µm).
-
Mobile Phases:
-
Mobile Phase A: 50 mM ammonium formate, pH 4.4
-
Mobile Phase B: Acetonitrile
-
-
Gradient Elution: A typical gradient would be from 85% B to 60% B over 40 minutes at a flow rate of 0.2 mL/min.
-
Mass Spectrometry: The eluent is directly introduced into an ESI-MS/MS instrument.
-
Full Scan (MS1): Acquire data in the m/z range of 400-2000 to detect the intact glycopeptides.
-
Tandem MS (MS2): Use a data-dependent acquisition mode to select the most intense precursor ions from the full scan for fragmentation by CID or HCD to obtain structural information.
-
Signaling Pathways and Logical Relationships
The interplay between different analytical techniques provides a logical framework for confirming this compound identity.
Conclusion
The confirmation of a this compound's identity is a complex analytical challenge that is best addressed by a multi-faceted, orthogonal approach. By integrating the strengths of mass spectrometry for compositional analysis, NMR spectroscopy for detailed structural elucidation, and high-resolution chromatography for isomeric separation, researchers can achieve a comprehensive and unambiguous characterization. The methodologies and protocols presented in this guide provide a robust framework for ensuring the quality and consistency of this compound analysis in research and biopharmaceutical development.
References
A Comparative Guide to Sialylglycopeptide Enrichment Kits for Researchers
For researchers, scientists, and drug development professionals navigating the complex world of glycoproteomics, the efficient enrichment of sialylglycopeptides is a critical step for in-depth analysis. This guide provides an objective comparison of the performance of different commercially available sialylglycopeptide (B573236) enrichment kits, supported by experimental data and detailed protocols to aid in the selection of the most suitable kit for your research needs.
The analysis of sialylated glycoproteins, which play crucial roles in various biological processes including cell signaling, immune response, and disease progression, is often hampered by their low abundance and the complexity of biological samples. Effective enrichment strategies are therefore paramount for successful mass spectrometry-based analysis. This guide focuses on the performance evaluation of enrichment kits based on three primary principles: Titanium Dioxide (TiO2) chromatography, Zwitterionic Hydrophilic Interaction Liquid Chromatography (ZIC-HILIC), and Lectin Affinity Chromatography.
Performance Comparison of this compound Enrichment Kits
The selection of an appropriate enrichment kit depends on the specific research goals, the nature of the sample, and the desired outcomes. The following table summarizes the performance of different enrichment strategies based on available data.
| Enrichment Strategy | Principle | Selectivity | Enrichment Efficiency | Reproducibility | Key Advantages |
| Titanium Dioxide (TiO2) | Affinity chromatography based on the interaction between the negatively charged phosphate (B84403) groups of sialic acids and the positively charged TiO2 surface. | High for acidic (sialylated) glycopeptides. | High for sialylated glycopeptides. | Generally high. | Selective for sialylated species, reducing sample complexity. |
| ZIC-HILIC | Hydrophilic interaction liquid chromatography that separates molecules based on their polarity. Glycopeptides are retained due to the hydrophilic nature of their glycan moieties. | High for neutral glycopeptides, can also enrich sialylated glycopeptides. | High for a broad range of glycopeptides. | Generally high. | Enriches a wider range of glycopeptides, not limited to sialylated ones. |
| Lectin Affinity | Utilizes the specific binding of lectins to particular carbohydrate structures. | Highly specific to the glycan structures recognized by the chosen lectin(s). | Varies depending on the lectin and the abundance of its target glycan. | Generally high. | Allows for targeted enrichment of specific glycoforms. |
| SAX-ERLIC | Strong Anion Exchange - Electrostatic Repulsion Hydrophilic Interaction Liquid Chromatography combines anion exchange and hydrophilic interaction principles. | High for N-linked glycopeptides with no apparent bias toward specific glycan types. | Reported to be more extensive than M-LAC and Sepharose-HILIC for N-linked glycopeptides from plasma.[1] | Good. | Provides extensive enrichment of N-linked glycoforms. |
Featured Commercial Kits: A Closer Look
Thermo Scientific™ Pierce™ TiO2 Phosphopeptide Enrichment and Clean-up Kit
While primarily marketed for phosphopeptides, this kit is also effective for the enrichment of sialylated glycopeptides due to the similar acidic nature of sialic acid and phosphate groups.
-
Principle: Titanium Dioxide (TiO2) Affinity Chromatography.
-
Performance: This kit demonstrates high selectivity for acidic glycopeptides, making it a strong choice for studies focused specifically on sialylation. A comparison with a ZIC-HILIC-based strategy for enriching glycopeptides from human serum showed that the TiO2-based approach preferentially enriches acidic glycopeptides, while ZIC-HILIC is more effective for neutral glycopeptides. This highlights the complementary nature of the two techniques.
Merck Millipore ProteoExtract® Glycopeptide Enrichment Kit
This kit is based on the ZIC-HILIC principle and is designed for the enrichment of a broad range of glycopeptides.
-
Principle: Zwitterionic Hydrophilic Interaction Liquid Chromatography (ZIC-HILIC).
-
Performance: The ProteoExtract® kit is suitable for studies aiming to analyze the overall glycoproteome, as it is not biased towards a specific type of glycan. It effectively enriches both neutral and sialylated glycopeptides.
Affinisep BioSPE® GlycaClean™
This range of products offers HILIC-based enrichment in various formats, including spin tubes and 96-well plates, providing flexibility for different sample throughput needs.
-
Principle: Hydrophilic Interaction Liquid Chromatography (HILIC).
-
Performance: These kits are designed for the general enrichment of glycopeptides and are suitable for a wide range of applications in glycoproteomics.
Experimental Workflow for this compound Analysis
The general workflow for this compound analysis involves several key steps, from sample preparation to mass spectrometry analysis. The choice of enrichment kit is a critical decision within this workflow.
Caption: General experimental workflow for this compound analysis.
Detailed Experimental Protocols
General Protocol for TiO2-based Enrichment (adapted from Thermo Scientific™ Pierce™ Protocol)
-
Sample Preparation: Start with a protein digest of your sample.
-
Binding: Acidify the peptide solution and incubate with the TiO2 resin. Sialylated glycopeptides will bind to the resin.
-
Washing: Wash the resin with a series of buffers to remove non-specifically bound peptides.
-
Elution: Elute the bound sialylglycopeptides using a high pH buffer.
-
Downstream Analysis: The eluted fraction is ready for desalting and subsequent LC-MS/MS analysis.
General Protocol for ZIC-HILIC-based Enrichment (adapted from Merck Millipore ProteoExtract® Protocol)
-
Sample Preparation: Start with a protein digest of your sample.
-
Binding: Condition the ZIC-HILIC resin and then incubate with the peptide solution in a high organic solvent concentration.
-
Washing: Wash the resin with a high organic solvent buffer to remove non-glycosylated peptides.
-
Elution: Elute the bound glycopeptides using an aqueous buffer.
-
Downstream Analysis: The eluted fraction can be directly analyzed by LC-MS/MS.
Complementary Approaches: Sialic Acid Labeling and Quantification
For researchers interested in quantifying the total amount of sialic acid rather than identifying intact sialylglycopeptides, kits like the LudgerTag™ DMB Sialic Acid Labelling Kit offer a valuable complementary approach. This kit involves the release of sialic acids from the glycoprotein, followed by fluorescent labeling and quantification using HPLC.
Conclusion
The choice of a this compound enrichment kit is a critical determinant of success in glycoproteomic studies. For research focused specifically on sialylation, TiO2-based kits offer high selectivity. For a broader analysis of the glycoproteome, ZIC-HILIC-based kits provide a more comprehensive enrichment. Lectin affinity-based methods are ideal for targeted studies of specific glycoforms. By carefully considering the experimental goals and the information provided in this guide, researchers can select the optimal enrichment strategy to advance their understanding of the vital roles of protein sialylation.
References
Comparative Analysis of Sialylglycopeptide Glycoforms: A Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the subtle variations between Sialylglycopeptide (SGP) glycoforms is critical. These differences in glycan structure, particularly in sialic acid linkage and antennary branching, can significantly impact biological activity, protein stability, and disease progression. This guide provides a comparative analysis of SGP glycoforms, supported by experimental data and detailed methodologies.
Sialylglycopeptides are glycoproteins characterized by the presence of sialic acid residues terminating their glycan chains. The two most common sialic acid linkages in human glycoproteins are α2,3 and α2,6, and the branching of the N-glycans can also vary (e.g., biantennary, triantennary). These structural variations, or glycoforms, play a crucial role in a multitude of biological processes, from viral entry to immune modulation.[1][2]
Data Presentation: A Comparative Overview
The biological significance of SGP glycoforms is often demonstrated through their differential recognition by various proteins, such as viral hemagglutinins and lectins, and their altered expression in disease states.
Viral and Lectin Specificity for Sialic Acid Linkages
The terminal sialic acid linkage of SGP glycoforms is a key determinant for molecular recognition. Different viruses and lectins exhibit distinct binding preferences for α2,3- versus α2,6-linked sialic acids. This differential binding is fundamental to many biological processes and is a powerful tool for the separation and analysis of SGP glycoforms.
| Interacting Partner | Preferred Sialic Acid Linkage | Biological/Experimental Relevance |
| Viruses | ||
| Human Influenza Virus | α2,6 | Primarily binds to α2,6-linked sialic acids on host cell surface glycoproteins for entry.[3] |
| Avian Influenza Virus | α2,3 | Preferentially binds to α2,3-linked sialic acids, a factor in host specificity.[3] |
| Newcastle Disease Virus | α2,3 and α2,6 | Can utilize both α2,3- and α2,6-sialylated glycans for infection.[2] |
| Lectins | ||
| Sambucus nigra agglutinin (SNA) | α2,6 | Widely used in affinity chromatography to specifically isolate glycoproteins with α2,6-sialylation.[4] |
| Maackia amurensis lectin (MAL) | α2,3 | Used to enrich for glycoproteins and glycopeptides containing α2,3-linked sialic acids.[4] |
Alterations in SGP Glycoforms in Disease
Aberrant glycosylation is a well-established hallmark of several diseases, including cancer. The relative abundance of different SGP glycoforms can be significantly altered in pathological conditions, making them potential biomarkers for diagnosis and prognosis.
| Disease State | Observed Change in SGP Glycoforms | Significance |
| Pancreatic Cancer | Up to a threefold change in the concentration of specific intact sialylated N-glycopeptides.[4] | Altered sialylation patterns are associated with the disease state and may serve as biomarkers. |
| Acute Pancreatitis | Up to a tenfold change in the levels of certain glycoforms.[4] | Demonstrates that significant changes in glycosylation are not limited to cancer and can occur in inflammatory conditions. |
| Breast Cancer | Higher levels of glycans containing sialyl Lewis x epitopes are associated with a greater number of circulating tumor cells.[5] | Suggests a role for specific sialylated glycoforms in metastasis and disease progression. |
Experimental Protocols
The comparative analysis of SGP glycoforms relies on a combination of sophisticated analytical techniques. Below are detailed methodologies for key experiments.
Lectin Affinity Chromatography for Glycoform Enrichment
This protocol describes the enrichment of α2,3- and α2,6-sialylated glycopeptides from a complex mixture, such as digested serum proteins.
Materials:
-
Tryptic digest of glycoprotein (B1211001) sample
-
Sambucus nigra agglutinin (SNA)-agarose resin
-
Maackia amurensis lectin (MAL)-agarose resin
-
Binding Buffer: 20 mM Tris-HCl, 150 mM NaCl, 1 mM CaCl₂, 1 mM MnCl₂, pH 7.4
-
Elution Buffer for SNA: 0.5 M lactose (B1674315) in Binding Buffer
-
Elution Buffer for MAL: 0.5 M galactose in Binding Buffer
Procedure:
-
Equilibrate the SNA-agarose column with 5 column volumes of Binding Buffer.
-
Load the tryptic digest onto the column and allow it to flow through by gravity.
-
Wash the column with 10 column volumes of Binding Buffer to remove unbound peptides.
-
Elute the bound α2,6-sialylated glycopeptides with 5 column volumes of Elution Buffer for SNA.
-
Collect the flow-through from the SNA column, which contains the unbound peptides and other glycoforms.
-
Equilibrate the MAL-agarose column with 5 column volumes of Binding Buffer.
-
Load the SNA flow-through onto the MAL column.
-
Wash the MAL column with 10 column volumes of Binding Buffer.
-
Elute the bound α2,3-sialylated glycopeptides with 5 column volumes of Elution Buffer for MAL.
-
Desalt the eluted fractions using a C18 solid-phase extraction cartridge prior to mass spectrometry analysis.
Capillary Electrophoresis-Mass Spectrometry (CE-MS) for Isomer Separation
This method allows for the high-resolution separation of α2,3- and α2,6-sialylated glycopeptide isomers.
Instrumentation:
-
Capillary Electrophoresis system coupled to an Electrospray Ionization Mass Spectrometer (ESI-MS)
-
Fused-silica capillary (e.g., 50 µm i.d., 365 µm o.d., 80 cm length)
Procedure:
-
Condition a new capillary by flushing sequentially with 1 M NaOH, deionized water, and background electrolyte (BGE) for 20 minutes each.
-
The BGE can be a low pH buffer, such as 50 mM formic acid, to impart a positive charge on the glycopeptides.
-
Inject the purified glycopeptide sample into the capillary using hydrodynamic or electrokinetic injection.
-
Apply a separation voltage (e.g., 20-30 kV).
-
The separated glycopeptides are introduced into the ESI-MS for detection and identification. The different electrophoretic mobilities of the α2,3- and α2,6-isomers allow for their baseline separation.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Glycopeptide Identification and Quantification
LC-MS/MS is a powerful tool for identifying the peptide backbone and the glycan composition of SGP glycoforms.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography (UPLC) system
-
Reversed-phase C18 column or a hydrophilic interaction liquid chromatography (HILIC) column
-
High-resolution mass spectrometer (e.g., Orbitrap or Q-TOF)
Procedure:
-
Inject the glycopeptide sample onto the LC column.
-
Separate the glycopeptides using a gradient of increasing organic solvent (e.g., acetonitrile) for reversed-phase or a gradient of decreasing organic solvent for HILIC.
-
The eluted glycopeptides are ionized by ESI and analyzed by the mass spectrometer.
-
The MS acquires full scan MS1 spectra to detect the precursor ions of the glycopeptides.
-
Selected precursor ions are fragmented in the collision cell (e.g., by higher-energy collisional dissociation - HCD), and the resulting fragment ions are analyzed in MS2.
-
The MS/MS spectra contain fragment ions from both the peptide backbone (b- and y-ions) and the glycan (oxonium ions), allowing for the confident identification of the glycopeptide.
-
Relative quantification can be performed by comparing the peak areas of the same glycopeptide under different conditions.
Visualizations: Workflows and Pathways
Diagrams created using Graphviz (DOT language) provide a clear visual representation of experimental processes and biological concepts.
Caption: Experimental workflow for the comparative analysis of SGP glycoforms.
Caption: Role of SGP glycoforms in influenza virus entry.
References
- 1. The specificity of viral and bacterial sialidases for alpha(2-3)- and alpha(2-6)-linked sialic acids in glycoproteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. α2-3- and α2-6- N-linked sialic acids allow efficient interaction of Newcastle Disease Virus with target cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery and Classification of Glycan-Binding Proteins - Essentials of Glycobiology - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Comparative serum glycoproteomics using lectin selected sialic acid glycoproteins with mass spectrometric analysis: application to pancreatic cancer serum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
A Comparative Guide to Sialylglycopeptide Purification Protocols
For researchers, scientists, and drug development professionals navigating the complexities of glycoproteomics, the efficient and selective enrichment of sialylglycopeptides is a critical step. This guide provides an objective comparison of common purification protocols, supported by experimental data, to aid in the selection of the most suitable method for your research needs.
The analysis of sialylglycopeptides, crucial for understanding cellular communication, disease progression, and therapeutic glycoprotein (B1211001) development, is often hampered by their low abundance and the inherent complexity of biological samples. Effective enrichment is therefore paramount for successful downstream analysis by mass spectrometry. This guide delves into the principles, performance, and protocols of key purification techniques, including Lectin Affinity Chromatography, Hydrophilic Interaction Liquid Chromatography (HILIC), Electrostatic Repulsion-Hydrophilic Interaction Chromatography (ERLIC), and Graphitized Carbon Solid-Phase Extraction (SPE).
Performance Benchmarking: A Head-to-Head Comparison
The choice of a purification strategy hinges on a balance of several key performance indicators: purity (selectivity), recovery (yield), specificity for sialylated structures, processing time, and scalability. The following table summarizes the performance of major sialylglycopeptide (B573236) purification methods based on data from various studies.
| Method | Principle | Selectivity for Sialylglycopeptides | Reported Yield/Recovery | Throughput/Time | Scalability | Strengths | Limitations |
| Lectin Affinity Chromatography (e.g., WGA, SNA) | Specific binding of lectins to sialic acid or adjacent sugar residues. | High for specific sialic acid linkages. | Variable, dependent on lectin affinity and elution conditions. | Moderate to Low | Moderate | High specificity for defined glycan structures.[1][2][3] | Can be biased towards certain glycoforms; elution can be harsh. |
| Hydrophilic Interaction Liquid Chromatography (HILIC) | Partitioning of hydrophilic glycopeptides onto a polar stationary phase. | Good, sialic acids increase hydrophilicity.[4][5] | Generally high, but can vary with glycan size. | High | High | Broad applicability for various glycopeptides; MS-compatible solvents.[5][6][7] | Co-enrichment of other hydrophilic, non-glycosylated peptides can occur.[5] |
| Titanium Dioxide (TiO2) Chromatography | Chelation of negatively charged sialic acid residues to the metal oxide surface. | High, particularly at low pH.[8][9] | Good, with optimized binding and elution buffers. | High | High | High selectivity for sialylated and phosphorylated glycopeptides.[8][9] | Can also enrich for phosphopeptides, potentially leading to a mixed sample. |
| Electrostatic Repulsion-Hydrophilic Interaction Chromatography (ERLIC) | Combination of hydrophilic interaction and electrostatic repulsion/attraction. | High, attracts negatively charged sialylglycopeptides while repelling other peptides.[10] | Moderate, optimization is crucial to minimize sample loss.[10] | Moderate | Moderate | Good separation of acidic (sialylated) from basic and neutral peptides. | Can be more complex to optimize than standard HILIC.[10] |
| Graphitized Carbon SPE | Adsorption based on polar interactions between the graphitic surface and the glycan moiety. | Good, retains hydrophilic glycopeptides.[11][12][13] | High for hydrophilic glycopeptides.[11][12] | High | High | Complementary to reversed-phase; captures hydrophilic glycopeptides missed by C18.[11][12][13] | May not efficiently capture large, hydrophobic glycopeptides.[11] |
| Chemical Derivatization (e.g., Hydrazide Chemistry) | Covalent capture of oxidized sialic acid residues. | Very high selectivity for sialic acid-containing molecules.[14] | Good, but can involve multiple reaction and clean-up steps. | Low | Low | Highly specific capture of sialylated molecules.[14] | Can lead to the loss of sialic acid information during release.[14] |
Experimental Workflows and Underlying Principles
To visually compare the logic behind these purification strategies, the following diagrams illustrate their fundamental workflows.
A generalized workflow for the enrichment of sialylglycopeptides from a complex protein digest.
Comparison of the core principles of three common enrichment techniques.
Detailed Experimental Protocols
Here, we provide foundational protocols for several of the discussed methods. Note that specific parameters may require optimization based on the sample type and downstream application.
Lectin Affinity Chromatography (using Wheat Germ Agglutinin - WGA)
-
Principle: WGA binds to N-acetylglucosamine (GlcNAc) and sialic acid residues.
-
Methodology:
-
Resin Preparation: Equilibrate WGA-agarose resin with a binding buffer (e.g., 20 mM Tris-HCl, 150 mM NaCl, 1 mM MnCl2, 1 mM CaCl2, pH 7.4).
-
Sample Loading: Dissolve the peptide mixture in the binding buffer and apply it to the equilibrated resin. Allow the sample to incubate with the resin (e.g., for 1-2 hours at 4°C with gentle agitation).
-
Washing: Wash the resin extensively with the binding buffer to remove non-specifically bound peptides. Typically, 10-20 column volumes are used.
-
Elution: Elute the bound sialylglycopeptides with an elution buffer containing a competing sugar (e.g., 0.2 M N-acetylglucosamine in binding buffer) or by changing the pH.
-
Desalting: Desalt the eluted fraction using a C18 SPE cartridge prior to LC-MS analysis.
-
Hydrophilic Interaction Liquid Chromatography (HILIC) SPE
-
Principle: Separation based on the hydrophilicity of the analytes. Glycopeptides, being more hydrophilic than non-glycosylated peptides, are retained on the polar stationary phase under high organic solvent conditions.
-
Methodology:
-
Column Equilibration: Equilibrate a HILIC SPE cartridge with 100% acetonitrile (B52724) (ACN), followed by the loading buffer (e.g., 85% ACN, 5% trifluoroacetic acid (TFA)).
-
Sample Preparation and Loading: Dissolve the dried peptide sample in the loading buffer and load it onto the equilibrated cartridge.
-
Washing: Wash the cartridge with the loading buffer to remove non-glycosylated, more hydrophobic peptides.
-
Elution: Elute the retained glycopeptides with a buffer containing a higher aqueous content (e.g., 50% ACN, 0.1% TFA).
-
Drying and Reconstitution: Dry the eluted fraction and reconstitute in a suitable solvent for LC-MS analysis.
-
Graphitized Carbon Solid-Phase Extraction (SPE)
-
Principle: Porous graphitized carbon retains polar analytes like glycopeptides through polar interactions with the carbon surface. This method is particularly effective for capturing hydrophilic glycopeptides that may not be well-retained by reversed-phase (C18) materials.[11][12][13]
-
Methodology:
-
Cartridge Activation and Equilibration: Activate the graphitized carbon SPE cartridge with 100% ACN, followed by equilibration with an aqueous solution (e.g., 0.1% TFA in water).
-
Sample Loading: Load the acidified peptide sample (e.g., in 0.1% TFA) onto the cartridge.
-
Washing: Wash the cartridge with the equilibration buffer to remove salts and very polar non-retained species.
-
Elution: Elute the glycopeptides with a solution of higher organic content (e.g., 40% ACN, 0.1% TFA). The exact percentage of ACN may need to be optimized.
-
Drying and Reconstitution: Dry the eluted fraction and reconstitute for LC-MS analysis. It is sometimes beneficial to combine this method with a prior C18 cleanup to remove hydrophobic non-glycosylated peptides.[11]
-
Conclusion
The selection of an optimal this compound purification protocol is a multifaceted decision that requires careful consideration of the specific research goals, sample complexity, and available instrumentation. For broad glycopeptide enrichment with high throughput, HILIC and graphitized carbon SPE are excellent choices. When high specificity for particular sialic acid linkages is required, lectin affinity chromatography is unparalleled. For highly selective enrichment of all sialylated species, titanium dioxide and chemical derivatization methods offer significant advantages, though with potential co-enrichment of other modified peptides or loss of structural information.
By understanding the principles and performance characteristics of each method, researchers can design more effective glycoproteomic workflows, leading to deeper insights into the critical roles of protein sialylation in health and disease.
References
- 1. Preparation of glycopeptides by lectin affinity chromatography (LAC) - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Protocol for Lectin Affinity Chromatography - Creative Proteomics [creative-proteomics.com]
- 3. Lectin Affinity Chromatography (LAC) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Methods for Quantification of Glycopeptides by Liquid Separation and Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. merckmillipore.com [merckmillipore.com]
- 6. hilicon.com [hilicon.com]
- 7. Glycopeptide enrichment for MALDI-TOF mass spectrometry analysis by hydrophilic interaction liquid chromatography solid phase extraction (HILIC SPE) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Selective Enrichment of Sialylated Glycopeptides | Thermo Fisher Scientific - US [thermofisher.com]
- 9. Selective enrichment of sialic acid-containing glycopeptides using titanium dioxide chromatography with analysis by HILIC and mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. HILIC and ERLIC Enrichment of Glycopeptides Derived from Breast and Brain Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. bioanalysis.dicp.ac.cn [bioanalysis.dicp.ac.cn]
- 12. Use of activated graphitized carbon chips for liquid chromatography/mass spectrometric and tandem mass spectrometric analysis of tryptic glycopeptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Use of Activated Graphitized Carbon Chips for LC/MS and MSMS Analysis of Tryptic Glycopeptides - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Selective Enrichment of Sialylglycopeptides Enabled by Click Chemistry and Dynamic Covalent Exchange - PMC [pmc.ncbi.nlm.nih.gov]
Validating Sialylglycopeptide as an Internal Standard: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
In the quantitative analysis of glycoproteins, particularly in biopharmaceutical development and manufacturing, the use of a reliable internal standard is paramount for achieving accurate and reproducible results. Sialylglycopeptide (SGP), a commercially available glycopeptide, is often utilized for this purpose. This guide provides a comprehensive comparison of SGP with alternative internal standards, supported by experimental data and detailed protocols to validate its use.
The Role of Internal Standards in Glycoprotein (B1211001) Analysis
Internal standards are essential in mass spectrometry-based quantification to correct for variations that can occur at multiple stages of the analytical workflow, including sample preparation, enzymatic digestion, and instrument response. An ideal internal standard should mimic the behavior of the analyte of interest as closely as possible throughout the entire process.
This compound (SGP) as an Internal Standard
Commercially available SGP, such as the A2G2S2 glycopeptide, is a well-characterized standard used for sialic acid and monosaccharide analysis.[1][2] It is a complex bi-antennary N-glycan attached to a short peptide, making it structurally relevant to the sialylated glycopeptides being quantified in many biopharmaceutical products.[3]
Advantages:
-
Commercial Availability and Characterization: Readily available from various suppliers with well-documented structures and purity.
-
Structural Relevance: As a glycopeptide, it can account for some of the variability in the analysis of similar molecules.
Limitations:
-
Non-Isotopically Labeled: Being a non-isotopically labeled standard, its primary limitation is its inability to perfectly mimic the analyte's behavior, especially during ionization in the mass spectrometer, where matrix effects can lead to differential ion suppression or enhancement.
-
Inability to Correct for Digestion Variability: When added after the protein digestion step, it cannot account for inconsistencies in the enzymatic release of the target glycopeptides from the protein backbone.
Alternative Internal Standards: The Gold Standard of Stable Isotope Labeling
The use of stable isotope-labeled (SIL) internal standards is widely considered the gold standard in quantitative mass spectrometry.[4] These standards are chemically identical to the analyte but have a different mass due to the incorporation of heavy isotopes (e.g., ¹³C, ¹⁵N).
Types of SIL Internal Standards for Glycopeptide Analysis:
-
SIL Peptides: A synthetic peptide corresponding to the non-glycosylated peptide backbone of the target glycopeptide.
-
Extended SIL Peptides: A SIL peptide with additional amino acid residues at the N- and/or C-terminus that are cleaved during trypsin digestion. This design aims to better mimic the digestion process of the full-length protein.[5]
-
SIL Glycopeptides/Glycoproteins: The most ideal internal standard, where the entire glycoprotein or the specific glycopeptide of interest is isotopically labeled. This standard can account for variability in both the digestion and the subsequent analytical steps.[6][7]
Performance Comparison: SGP vs. SIL Internal Standards
While direct head-to-head comparative studies with extensive quantitative data between SGP and SIL glycopeptide standards are limited in publicly available literature, the principles of internal standardization and data from related studies provide a strong basis for comparison. The key advantage of SIL standards is their ability to co-elute with the analyte and experience the same matrix effects, leading to more accurate and precise quantification.[4]
| Performance Metric | This compound (SGP) | Stable Isotope-Labeled (SIL) Glycopeptide/Protein | Rationale |
| Accuracy | Moderate to High | High | SIL standards co-elute and experience identical matrix effects and ionization efficiencies as the analyte, leading to more accurate correction.[4] SGP, being chemically different, may not fully compensate for these effects. |
| Precision | Moderate to High | High | SIL standards can better account for run-to-run variations in instrument performance and sample preparation, resulting in lower coefficients of variation (CVs). |
| Linearity | Good | Excellent | The ratio of analyte to SIL standard is expected to be more consistent across a range of concentrations due to the identical chemical behavior of the two species. |
| Recovery | Moderate | High | A SIL glycoprotein or extended SIL peptide, added at the beginning of sample preparation, can account for losses during protein purification and enzymatic digestion, which SGP added post-digestion cannot.[5] |
Table 1. Conceptual Comparison of SGP and SIL Internal Standards.
Experimental Protocols for Validation
To validate the use of this compound as an internal standard, a series of experiments should be conducted in accordance with regulatory guidelines such as those from the International Council for Harmonisation (ICH).[8]
Stock Solution Preparation
-
SGP Internal Standard: Prepare a stock solution of SGP in a suitable solvent (e.g., water or a mild buffer) at a known concentration (e.g., 1 mg/mL).
-
Analyte: Prepare a stock solution of the glycoprotein to be quantified.
Calibration Curve Preparation
Prepare a series of calibration standards by spiking a constant amount of the SGP internal standard into varying known concentrations of the analyte glycoprotein digest.
Sample Preparation and Analysis
A typical workflow for the analysis of sialylated glycopeptides from a monoclonal antibody (mAb) is as follows:
Figure 1. Experimental workflow for sialylated glycopeptide analysis.
Validation Experiments
The following validation experiments should be performed:
-
Specificity: Analyze blank matrix samples to ensure no interfering peaks are present at the retention times of the analyte and the SGP internal standard.
-
Linearity: Analyze the calibration curve standards in triplicate. Plot the ratio of the analyte peak area to the SGP peak area against the analyte concentration. The relationship should be linear with a correlation coefficient (r²) of >0.99.
-
Accuracy and Precision: Analyze quality control (QC) samples at low, medium, and high concentrations on the same day (intra-day) and on different days (inter-day). Accuracy should be within 85-115% (80-120% for LLOQ), and the coefficient of variation (CV) for precision should be ≤15% (≤20% for LLOQ).
-
Recovery: Compare the analyte response in a pre-spiked matrix sample (spiked before extraction) to a post-spiked matrix sample. This assesses the efficiency of the extraction process.
-
Matrix Effect: Evaluate the effect of the biological matrix on the ionization of the analyte and the SGP internal standard by comparing the response in the presence and absence of the matrix. The internal standard should ideally track and correct for any suppression or enhancement.
Logical Framework for Internal Standard Selection
The choice of an internal standard depends on the specific requirements of the assay and the resources available.
Figure 2. Decision tree for internal standard selection.
Conclusion
This compound is a valuable and readily accessible internal standard for the quantification of sialylated glycopeptides. It can provide reliable results when its limitations are understood and the analytical method is properly validated. However, for applications demanding the highest levels of accuracy and precision, particularly those where variability in enzymatic digestion is a concern, stable isotope-labeled internal standards, especially extended SIL peptides or SIL glycoproteins, are the superior choice. The selection of the most appropriate internal standard should be based on a thorough evaluation of the analytical requirements and a risk-based assessment of the potential sources of error in the workflow.
References
- 1. Quantitative LC-MS and MS/MS analysis of sialylated glycans modified by linkage-specific alkylamidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. LC-MS/MS-Based Site-Specific N-Glycosylation Analysis of VEGFR-IgG Fusion Protein for Sialylation Assessment Across IEF Fractions [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 4. Comparison of a stable isotope labeled (SIL) peptide and an extended SIL peptide as internal standards to track digestion variability of an unstable signature peptide during quantification of a cancer biomarker, human osteopontin, from plasma using capillary microflow LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Reliable LC-MS quantitative glycomics using iGlycoMab stable isotope labeled glycans as internal standards - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Reliable LC-MS Quantitative Glycomics Using iGlycoMab Stable Isotope Labeled Glycans as Internal Standards - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Clinical application of quantitative glycomics - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal Procedures for Sialylglycopeptide
For researchers, scientists, and drug development professionals, adherence to strict safety protocols is paramount for both personal safety and the integrity of scientific research. This guide provides a comprehensive, step-by-step operational plan for the proper disposal of sialylglycopeptide (B573236), ensuring a safe and compliant laboratory environment. While this compound is not classified as a hazardous substance, it is crucial to handle it with the care afforded to all laboratory chemicals.[1][2]
Immediate Safety and Handling
Before beginning any disposal procedure, ensure you are wearing the appropriate Personal Protective Equipment (PPE), including a lab coat, safety glasses, and gloves.[2] All handling of this compound should be conducted in a designated, clean laboratory area to prevent cross-contamination.[3] In case of accidental contact, wash the affected skin area with plenty of water. If it comes into contact with eyes, flush with copious amounts of water for at least 15 minutes and seek medical attention.[4] If inhaled, move to a fresh air environment.[1][4] For spills, carefully sweep up solid material to avoid generating dust, place it in a designated waste container, and decontaminate the spill area.[2][4]
This compound Disposal Protocol
The primary principle for the disposal of this compound is to treat it as laboratory chemical waste and adhere to all local, state, and federal environmental regulations.[3][4][5] Never dispose of this compound or its solutions down the drain.[4][5]
Step 1: Waste Segregation
Proper waste segregation is the first critical step in the disposal process.
-
Solid Waste: This includes unused or expired this compound powder, as well as contaminated items such as weighing papers, pipette tips, and microfuge tubes.
-
Liquid Waste: This category includes reconstituted this compound solutions and any rinsate from cleaning contaminated glassware.
-
Contaminated Sharps: Any needles, syringes, or other sharp objects that have come into contact with this compound.
-
Contaminated PPE: Gloves, lab coats, and other protective gear that are contaminated with this compound.
Step 2: Containment and Labeling
-
Solid and Liquid Waste: Place solid and liquid waste into separate, clearly labeled, leak-proof chemical waste containers.[3][5]
-
Sharps Waste: All sharps must be placed in a designated, puncture-proof sharps container.[6]
-
Contaminated PPE: Contaminated gloves and wipes should be disposed of in designated biohazard or chemical waste bags.[5]
All waste containers must be clearly labeled with the contents, including the name "this compound Waste," the date, and any other information required by your institution's Environmental Health and Safety (EHS) department.[3]
Step 3: Decontamination and Disposal
For institutions with specific protocols for peptide waste, the following general methods for decontamination can be applied. Always consult with your institution's EHS office for their specific requirements.[2][3]
-
Chemical Inactivation (for liquid waste): A common method for deactivating peptide waste is through chemical treatment. For liquid waste, a 10% bleach solution can be added to the waste container to achieve a final bleach-to-waste ratio of at least 1:10. Allow the mixture to stand for a minimum of 30 minutes to ensure complete inactivation before disposal as chemical waste.[2]
-
Incineration: For larger quantities of solid this compound waste, a recommended disposal method is to dissolve or mix the material with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber.[4] This should be handled by a licensed professional waste disposal service.
-
Autoclaving: Autoclaving can be a suitable method for decontaminating solid waste and contaminated labware. Place the waste in a validated autoclave at 121°C and 15 psi for a minimum of 30-60 minutes. After the cycle, the decontaminated waste can be disposed of according to institutional guidelines.[2]
Summary of Disposal Methods
| Waste Type | Containment | Recommended Disposal Method | Key Considerations |
| Solid this compound Waste | Labeled, sealed chemical waste bag or container.[4][5] | Incineration by a licensed waste disposal service.[4] | Avoid generating dust during handling.[4] |
| Liquid this compound Waste | Labeled, leak-proof chemical waste container.[5] | Chemical inactivation (e.g., 10% bleach solution) followed by disposal as chemical waste.[2] | Never pour down the sink.[5] |
| Contaminated Labware (non-sharp) | Designated chemical waste container. | Autoclaving or chemical decontamination before disposal.[2] | Ensure thorough decontamination. |
| Contaminated Sharps | Puncture-proof sharps container.[6] | Follow institutional protocols for hazardous sharps waste disposal.[3] | Do not overfill sharps containers. |
| Contaminated PPE | Designated biohazard or chemical waste bags.[5] | Dispose of according to institutional guidelines for contaminated lab waste. | Segregate from regular trash. |
Experimental Protocols Cited
While specific experimental protocols for the disposal of this compound are not detailed in the provided search results, the general procedures for peptide inactivation are referenced. The protocol for chemical inactivation with bleach is a standard laboratory procedure.
Protocol for Chemical Inactivation of Liquid Peptide Waste:
-
Preparation: Work in a well-ventilated area, preferably a chemical fume hood. Ensure you are wearing appropriate PPE.
-
Ratio: For every 10 parts of liquid peptide waste, add at least 1 part of a 10% bleach solution.
-
Inactivation: Gently mix the solution and allow it to stand for a minimum of 30 minutes to ensure complete degradation of the peptide.
-
Neutralization (if required): Depending on local wastewater regulations, the bleach solution may need to be neutralized before final disposal. Consult your EHS department for specific requirements.
-
Disposal: Dispose of the treated solution as chemical waste according to your institution's guidelines.
This compound Disposal Workflow
Caption: Logical workflow for the proper disposal of this compound waste.
References
Safeguarding Your Research: A Comprehensive Guide to Handling Sialylglycopeptide
For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount, especially when working with specialized biochemicals like Sialylglycopeptide. This guide provides essential safety protocols and logistical plans for the handling and disposal of this compound, ensuring both personal safety and the integrity of your research.
Immediate Safety and Handling Protocols
This compound is a single substance, appearing as a white to almost white powder or crystal.[1] While specific toxicity data is not available, it is crucial to handle it with care to avoid inhalation, and contact with skin, and eyes.[2][3]
Personal Protective Equipment (PPE) Summary:
A risk assessment should be conducted for all tasks involving this compound to ensure appropriate PPE is selected.[4] The following table summarizes the recommended PPE for handling this compound.
| PPE Category | Minimum Requirement | Recommended for High-Risk Tasks |
| Eye and Face Protection | Safety glasses with side shields.[4] | Chemical safety goggles or a face shield in addition to safety glasses, especially when there is a splash hazard.[4][5] |
| Hand Protection | Disposable nitrile gloves.[4] | Double gloving with nitrile gloves.[6][7] Change gloves immediately if contaminated, torn, or punctured.[6] |
| Body Protection | Laboratory coat.[7] | A disposable gown made of low-permeability fabric with a solid front and tight-fitting cuffs.[6] |
| Respiratory Protection | Dust mask.[3] | A respirator may be necessary for tasks that generate dust or aerosols in poorly ventilated areas.[7] |
| Foot Protection | Closed-toe shoes.[7] | Chemically resistant safety footwear where there is a risk of spills.[5] |
Operational and Disposal Plans
Receiving and Storage: Upon receipt, store this compound in a freezer at -20°C in a tightly sealed container.[8] Avoid heat and humidity.[3]
Handling Procedures:
-
Work in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation.[3]
-
A safety shower and eye bath should be readily accessible.[3]
-
Wash hands thoroughly after handling the material.[3]
Spill Management: In case of a spill:
-
Evacuate the area and restrict access.
-
Wear the appropriate PPE, including respiratory protection, chemical safety goggles, and heavy rubber gloves.[2]
-
Carefully sweep up the spilled material, place it in a sealed bag, and hold for waste disposal.[2][3]
-
Ventilate the area and wash the spill site after the material has been collected.[3]
-
Prevent the spilled material from entering drains.[3]
First Aid Measures:
-
Inhalation: Move the person to fresh air. If breathing is difficult, seek medical attention.[2][3]
-
Skin Contact: Wash the affected area with plenty of soap and water.[2][3]
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, separating the eyelids with fingers. Seek medical attention.[3]
-
Ingestion: If swallowed, wash out the mouth with water, provided the person is conscious. Seek medical attention.[3]
Disposal Plan: Dispose of this compound and any contaminated materials in accordance with local, state, and federal regulations. Do not discharge into the environment without proper handling of contaminated wastewater.[2]
Experimental Workflow and Methodologies
While this document focuses on safety, it is beneficial to understand the context in which this compound is used. Researchers have developed various protocols for its isolation and derivatization to study glycosylation, a critical post-translational modification.
Isolation Protocol: An environmentally friendly and efficient method for isolating this compound from egg yolk powder has been reported. This procedure involves chloroform/methanol precipitation of proteins and lipids, followed by a single chromatographic step, significantly reducing the protocol time from five days to one.[9]
Derivatization for Analysis: A method for the derivatization of sialylated glycopeptides (DOSG) has been developed to enable the discrimination of α2,3- and α2,6-linked sialic acids using mass spectrometry. This technique involves the alkylamidation of carboxylic groups on the peptide and sialic acid moieties, which also enhances the signal intensity for improved detection.[10][11]
Safe Handling Workflow Diagram:
Caption: This diagram outlines the key steps for the safe handling of this compound.
References
- 1. This compound | CymitQuimica [cymitquimica.com]
- 2. peptide.co.jp [peptide.co.jp]
- 3. cosmobiousa.com [cosmobiousa.com]
- 4. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 5. hsa.ie [hsa.ie]
- 6. eTool : Hospitals - Pharmacy - Personal Protective Equipment (PPE) | Occupational Safety and Health Administration [osha.gov]
- 7. Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide | Lab Manager [labmanager.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Derivatization of Sialylated Glycopeptides (DOSG) Enabling Site-Specific Isomeric Profiling Using LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
